Sevelamer carbonate
Description
Properties
IUPAC Name |
carbonic acid;2-(chloromethyl)oxirane;prop-2-en-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5ClO.C3H7N.CH2O3/c4-1-3-2-5-3;1-2-3-4;2-1(3)4/h3H,1-2H2;2H,1,3-4H2;(H2,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PADGNZFOVSZIKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN.C1C(O1)CCl.C(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
845273-93-0 | |
| Record name | Sevelamer carbonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=845273-93-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Allylamine polymer with 1-chloro-2,3-epoxypropane, carbonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Deep Dive into the Phosphate-Binding Mechanism of Sevelamer Carbonate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Sevelamer (B1230288) carbonate is a cornerstone in the management of hyperphosphatemia in patients with chronic kidney disease (CKD). This non-absorbed, calcium-free, and metal-free polymer effectively reduces serum phosphorus levels by binding dietary phosphate (B84403) within the gastrointestinal tract. This technical guide elucidates the core mechanism of action of sevelamer carbonate, presenting a detailed overview of its chemical properties, binding kinetics, and the experimental methodologies used to characterize its efficacy. Quantitative data from key studies are summarized, and visual diagrams of the binding mechanism and experimental workflows are provided to facilitate a comprehensive understanding for researchers, scientists, and drug development professionals.
Core Mechanism of Action: A Multi-faceted Interaction
This compound is a cross-linked polymer of polyallylamine.[1][2] The fundamental mechanism of its phosphate-binding action is centered on the numerous amine groups present on the polymer backbone.[3] These amines, being weakly basic, become protonated in the acidic environment of the stomach and remain partially protonated in the more neutral environment of the intestine. This protonation confers a positive charge to the polymer, enabling it to interact with negatively charged phosphate ions from dietary sources through two primary mechanisms:
-
Ionic Bonding: The positively charged ammonium (B1175870) groups on the sevelamer polymer chain electrostatically attract the negatively charged phosphate ions (H₂PO₄⁻, HPO₄²⁻, and PO₄³⁻). This forms strong ionic bonds, sequestering the phosphate and preventing its absorption into the bloodstream.[4]
-
Hydrogen Bonding: In addition to ionic interactions, the amine groups can also participate in hydrogen bonding with the oxygen atoms of the phosphate ions, further strengthening the polymer-phosphate complex.[3][4]
The resulting sevelamer-phosphate complex is insoluble and is subsequently excreted in the feces, effectively removing dietary phosphate from the body.[5][6] Unlike its predecessor, sevelamer hydrochloride, this compound has the added benefit of not contributing to metabolic acidosis, as it exchanges carbonate for phosphate ions.[1][7]
Quantitative Analysis of Phosphate Binding
The efficacy of this compound as a phosphate binder is quantified through in vitro binding studies that measure its binding capacity and affinity. These studies are crucial for establishing bioequivalence for generic formulations and for understanding the drug's performance under various physiological conditions.[8][9] The data is often analyzed using the Langmuir approximation to determine the binding parameter constants.[10]
Table 1: Summary of In Vitro Phosphate Binding Capacities of this compound
| Study Type | pH | Phosphate Concentration (mM) | Binding Capacity (mmol phosphate/g polymer) | Analytical Method | Reference |
| Equilibrium Binding | 4.0 & 7.0 | 1.0 - 38.7 | Data typically presented as Langmuir constants (k1 and k2) | Ion Chromatography | [10] |
| Equilibrium Binding | 4.0 & 7.0 | 1 - 40 | Not explicitly stated in abstract | Not specified | [11] |
| Kinetic Binding | 4.0 & 7.0 | 1 and 40 | Time-dependent binding profiles generated | Not specified | [11] |
Note: Specific binding capacity values can vary depending on the experimental conditions and the specific formulation of this compound tested.
Experimental Protocols for Characterizing Phosphate Binding
Standardized in vitro methods are essential for evaluating the phosphate-binding characteristics of this compound. The U.S. Food and Drug Administration (FDA) provides guidance on these methodologies for bioequivalence studies.[12][13]
In Vitro Equilibrium Phosphate Binding Study
This study determines the maximum phosphate binding capacity of this compound at equilibrium.
Methodology:
-
Preparation of Phosphate Solutions: A series of at least eight phosphate solutions with varying concentrations (e.g., ranging from 1 mM to 40 mM) are prepared.[11][12] Each solution should also contain 80 mM NaCl and 100 mM N,N-Bis(hydroxyethyl)-2-aminoethanesulfonic acid (BES) buffer.[12][13] Solutions are prepared at physiologically relevant pH values, typically pH 4.0 and pH 7.0.[10]
-
Incubation: A known amount of this compound (e.g., whole tablets) is added to a defined volume of each phosphate solution.[3][12] The mixtures are then incubated in a shaking water bath at 37°C for a sufficient duration to reach equilibrium (e.g., 120 minutes).[3][11]
-
Sample Processing: After incubation, the slurry is filtered to separate the sevelamer-phosphate complex from the unbound phosphate in the supernatant.[3]
-
Quantification of Unbound Phosphate: The concentration of unbound phosphate in the filtrate is determined using a validated analytical method such as:
-
Calculation of Bound Phosphate: The amount of phosphate bound to the this compound is calculated by subtracting the concentration of unbound phosphate from the initial phosphate concentration.[10]
-
Data Analysis: The binding data is often fitted to the Langmuir isotherm to determine the binding constants, k1 (affinity constant) and k2 (maximum binding capacity).[10][12]
In Vitro Kinetic Phosphate Binding Study
This study evaluates the rate at which this compound binds to phosphate.
Methodology:
-
Preparation of Phosphate Solutions: Two phosphate concentrations are typically used: the lowest and highest concentrations from the equilibrium binding study.[12][13] The solutions are buffered at pH 4.0 and pH 7.0 as in the equilibrium study.[12]
-
Incubation and Sampling: this compound is added to the phosphate solutions and incubated at 37°C with agitation. Samples are collected at multiple time points (e.g., 0.5, 1, 2, 3, and 4 hours) to monitor the binding process over time.[11]
-
Sample Processing and Analysis: The collected samples are filtered, and the concentration of unbound phosphate is quantified using a validated analytical method.[11]
-
Data Analysis: The amount of phosphate bound at each time point is calculated and plotted against time to generate a kinetic binding profile.[11]
Visualizing the Mechanism and Workflows
This compound Phosphate Binding Mechanism
Caption: this compound binds dietary phosphate in the GI tract, forming an insoluble complex that is excreted.
Experimental Workflow for In Vitro Binding Assay
Caption: Workflow for determining this compound's phosphate binding capacity in vitro.
Conclusion
The phosphate-binding mechanism of this compound is a well-defined process driven by fundamental chemical interactions. The protonated amine groups on the polymer backbone effectively sequester dietary phosphate through a combination of ionic and hydrogen bonding, leading to its excretion. The in vitro experimental protocols detailed herein provide a robust framework for quantifying the binding efficacy of this compound, which is critical for drug development and regulatory approval. This comprehensive understanding of its mechanism of action and the methodologies for its characterization is invaluable for researchers and scientists working to advance the treatment of hyperphosphatemia in CKD.
References
- 1. This compound in the treatment of hyperphosphatemia in patients with chronic kidney disease on hemodialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tsijournals.com [tsijournals.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. google.com [google.com]
- 6. researchgate.net [researchgate.net]
- 7. Phosphate binders: Sevelamer in the prevention and treatment of hyperphosphataemia in chronic renal failure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In-vitro Equilibrium Phosphate Binding Study of this compound by UV-Vis Spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Comparison of Binding Parameter Constants between this compound Tablets and Renvela Tablets by a Validated Ion Chromatography Method [scirp.org]
- 11. dissolutiontech.com [dissolutiontech.com]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. accessdata.fda.gov [accessdata.fda.gov]
A Technical Guide to the Physicochemical Properties of Sevelamer Carbonate
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth overview of the core physicochemical properties of sevelamer (B1230288) carbonate, a non-absorbed, cross-linked polymeric amine. It is designed to be a comprehensive resource, detailing the structural, physical, and functional characteristics that are critical to its role as a phosphate (B84403) binder in the management of hyperphosphatemia in patients with chronic kidney disease (CKD).
Chemical Structure and Composition
Sevelamer carbonate is an amorphous, hygroscopic, and hydrophilic polymer.[1] Its structure consists of poly(allylamine hydrochloride) cross-linked with epichlorohydrin, in which carbonate serves as the counter-ion, replacing the chloride found in its predecessor, sevelamer hydrochloride.[2][3] This modification to the carbonate form provides an enhanced buffering capacity.[3]
As a highly cross-linked polymer, this compound does not have a traditional molecular weight; each particle is effectively a single molecule.[4] It is insoluble in water and organic solvents, instead forming a slurry when mixed with aqueous media.[1][4][5]
Physicochemical and Functional Properties
The key physicochemical and functional attributes of this compound are summarized in the tables below. These parameters are essential for defining the material's quality, performance, and for establishing bioequivalence for generic formulations.
Summary of Physicochemical Properties
This table outlines the fundamental physical and chemical characteristics of the this compound polymer.
| Property | Value / Description | Source(s) |
| Molecular Formula | (C₃H₇N·nH₂CO₃)₈₁₀z (C₉H₁₈N₂O·nH₂CO₃)₉₅z | [1] |
| Molecular Weight | Not applicable for a cross-linked polymer. A theoretical estimate for a 45 µm particle is in the range of 10¹² amu. | [4] |
| Appearance | White to off-white or pale yellow powder. | [1] |
| Solubility | Insoluble in water and organic solvents. | [1][4][5] |
| pH | 8.0 - 10.5 (as a 1% aqueous slurry). | [1] |
| Particle Size | 25 - 65 µm. | [4] |
| Swelling Index | ≤ 11. | [4] |
| Physical State | Amorphous, hygroscopic, and hydrophilic solid. | [1] |
| Biodegradation | Considered essentially non-biodegradable. | [4] |
Key Functional Attributes and Recommended Analytical Methods
The following table details the critical functional properties of this compound and the standard analytical techniques recommended by regulatory bodies, such as the U.S. Food and Drug Administration (FDA), for their characterization.[2][6]
| Functional Attribute | Recommended Analytical Method | Purpose |
| Phosphate Binding Capacity | In Vitro Equilibrium & Kinetic Binding Assays | Measures the primary therapeutic function; pivotal for bioequivalence studies. |
| Degree of Crosslinking | ¹³C Solid-State Nuclear Magnetic Resonance (SSNMR) | Quantifies the ratio of crosslinked amine groups to total amine groups, defining the polymer network structure. |
| Degree of Protonation | Thermogravimetric Analysis (TGA) | Measures the carbonate content, which is related to the polymer's buffering capacity. |
| Total Titratable Amine | Acid-Base Titration | Quantifies the total amine content available for protonation and phosphate binding. |
| Elemental Analysis | Combustion Analysis | Determines the content of Carbon (C), Hydrogen (H), and Nitrogen (N). |
Mechanism of Action
This compound's therapeutic effect is achieved locally within the gastrointestinal (GI) tract, as the polymer is not systemically absorbed.[7][8] The mechanism is multifaceted, involving primary phosphate binding and secondary bile acid sequestration.
-
Phosphate Binding : When administered with meals, the multiple amine groups on the polymer backbone become protonated in the acidic environment of the stomach and intestine.[1][3] These protonated amines then interact with negatively charged dietary phosphate ions through both ionic and hydrogen bonds.[3][9] This interaction forms an insoluble sevelamer-phosphate complex that cannot be absorbed and is subsequently excreted in the feces, thereby reducing the overall absorption of dietary phosphate and lowering serum phosphorus levels.[8][9]
-
Bile Acid Sequestration : The polymer also binds to bile acids in the intestine, interrupting their enterohepatic circulation.[9] This leads to increased fecal excretion of bile acids, which in turn stimulates the liver to convert more cholesterol into new bile acids.[9] This secondary mechanism contributes to a reduction in low-density lipoprotein (LDL) and total serum cholesterol levels.[1][9]
Key Experimental Protocols
Detailed and standardized experimental protocols are crucial for the characterization and quality control of this compound.
Protocol: In Vitro Equilibrium Phosphate Binding Assay
This protocol is adapted from FDA guidance and is considered a pivotal study for establishing the bioequivalence of this compound products.[2][6]
-
Objective: To determine the phosphate binding capacity of this compound by measuring the Langmuir binding constants (k₁ and k₂).
-
Materials:
-
This compound test and reference products.
-
Phosphate standard solutions of at least eight different concentrations.
-
Incubation medium: 80 mM NaCl and 100 mM N,N-Bis(2-hydroxyethyl)-2-aminoethanesulfonic acid (BES) buffer.[2][6]
-
Hydrochloric acid (HCl) for acid pre-treatment and pH adjustment.
-
Sodium hydroxide (B78521) (NaOH) for pH adjustment.
-
-
Methodology:
-
Acid Pre-treatment (Optional but Recommended): Incubate the sevelamer product in an acidic medium (e.g., 0.45 M HCl) to simulate gastric conditions before the binding step.[10] Studies are typically conducted with and without acid pre-treatment at pH 4.0 and 7.0.[2][6]
-
Incubation: Add a known amount of the sevelamer product (or the acid-pre-treated slurry) to each of the phosphate solutions with BES/NaCl buffer.
-
Incubate all samples at 37°C in a shaking water bath.[2][11] The incubation time should be sufficient to reach maximum binding equilibrium.[6]
-
Separation: After incubation, separate the solid polymer-phosphate complex from the solution via filtration (e.g., using a 0.22 µm membrane filter).[11][12]
-
Analysis: Measure the concentration of unbound phosphate remaining in the filtrate. Ion chromatography is a commonly used and recommended analytical technique for this measurement.[2][12][13]
-
-
Data Analysis:
-
Calculate the amount of phosphate bound to the polymer by subtracting the unbound phosphate concentration from the initial concentration.
-
Determine the Langmuir binding constants, k₁ (affinity constant) and k₂ (capacity constant), by plotting the data according to the Langmuir isotherm equation.[2][6][13]
-
Protocol: Swelling Index Determination
The swelling index measures the ability of the polymer to absorb water and swell, which is relevant to its transit and function in the GI tract.
-
Objective: To quantify the volume expansion of this compound in an aqueous medium.
-
Materials:
-
Dry this compound powder.
-
Graduated cylinder (e.g., 100 mL).
-
Purified water or a suitable buffer solution.
-
-
Methodology:
-
Accurately weigh a specified amount of dry this compound powder (e.g., 1.0 g).
-
Place the powder into a dry graduated cylinder and record the initial volume (V₀).
-
Add a sufficient amount of purified water (e.g., 50 mL) to the cylinder.
-
Seal the cylinder and shake vigorously for a short period to ensure the powder is fully wetted.
-
Allow the mixture to stand undisturbed for a specified period (e.g., 4 or 24 hours) to allow the polymer to swell completely.
-
Record the final volume of the swollen polymer mass (Vf).
-
-
Data Analysis:
-
Calculate the swelling index using the formula: Swelling Index = (Vf - V₀) / mass of sample (g). The result is expressed in mL/g.
-
References
- 1. tga.gov.au [tga.gov.au]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. apexbt.com [apexbt.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Sevelamer - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. What is the mechanism of this compound? [synapse.patsnap.com]
- 10. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 11. tsijournals.com [tsijournals.com]
- 12. CN117092274A - Method for determining this compound content - Google Patents [patents.google.com]
- 13. Comparison of Binding Parameter Constants between this compound Tablets and Renvela Tablets by a Validated Ion Chromatography Method [scirp.org]
An In-depth Technical Guide to the Synthesis and Characterization of Sevelamer Carbonate for Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of sevelamer (B1230288) carbonate, a non-absorbed phosphate-binding polymer crucial in the management of hyperphosphatemia in patients with chronic kidney disease. This document details the chemical processes involved in its creation and the analytical techniques for its thorough characterization, presented in a manner accessible to researchers and professionals in drug development.
Introduction to Sevelamer Carbonate
This compound is an anion exchange resin with the same polymeric structure as sevelamer hydrochloride, where carbonate replaces chloride as the counter-ion.[1][2] The active moiety is a cross-linked polyallylamine polymer that binds phosphate (B84403) in the gastrointestinal tract, thereby reducing its absorption into the bloodstream.[3][4] The carbonate form was developed to offer the therapeutic benefits of sevelamer while also providing a source of bicarbonate, which can help to mitigate metabolic acidosis, a common complication in patients with chronic kidney disease.[5] this compound is a white to off-white, non-crystalline powder that is insoluble in water.[6]
Synthesis of this compound
The synthesis of this compound is a multi-step process that begins with the cross-linking of polyallylamine hydrochloride, followed by the conversion of the resulting sevelamer hydrochloride to this compound.
Core Synthesis: Cross-linking of Polyallylamine Hydrochloride
The fundamental step in producing the sevelamer polymer is the cross-linking of polyallylamine hydrochloride with a suitable cross-linking agent, most commonly epichlorohydrin.[2][6] This reaction creates a three-dimensional network structure essential for its phosphate-binding capacity.
Key Reactants:
-
Polyallylamine Hydrochloride (PAA·HCl): The primary polymer chain.
-
Epichlorohydrin: The cross-linking agent that forms 2-hydroxypropyl links between the polymer chains.[6]
-
Base (e.g., Sodium Hydroxide): Used to deprotonate the primary amine groups of polyallylamine, making them nucleophilic for reaction with epichlorohydrin.
The reaction is typically carried out in an aqueous medium under alkaline conditions. The degree of cross-linking is a critical parameter that influences the swelling properties and phosphate binding capacity of the final polymer.[7][8]
A general workflow for the synthesis is depicted below:
Caption: Figure 1: General Synthesis Workflow for this compound.
Conversion to this compound
Once sevelamer hydrochloride is synthesized and purified, it is converted to this compound. This is an ion exchange process where the chloride counter-ions are replaced by carbonate ions. Several methods can be employed for this conversion:[1]
-
Treatment with Sodium Carbonate or Sodium Bicarbonate: The sevelamer hydrochloride gel is treated with an aqueous solution of sodium carbonate or sodium bicarbonate.[1]
-
Carbon Dioxide Purging: Carbon dioxide gas is bubbled through a suspension of sevelamer hydrochloride in water.[1][2]
Following the conversion, the this compound is thoroughly washed with purified water to remove any residual salts and then dried to obtain the final product.[2]
Experimental Protocol: Synthesis of this compound
The following is a representative protocol based on procedures described in the scientific literature and patents.[1][2]
Materials:
-
Sevelamer Hydrochloride
-
Purified Water
-
Sodium Carbonate (or Sodium Bicarbonate or Carbon Dioxide gas)
Procedure:
-
Preparation of Sevelamer Hydrochloride Slurry: Suspend a known amount of sevelamer hydrochloride in purified water.
-
Conversion to this compound:
-
Method A (Sodium Carbonate): Add a solution of sodium carbonate to the sevelamer hydrochloride slurry with stirring. The reaction is typically carried out at a temperature between 25-75°C for 1-8 hours.[1]
-
Method B (Carbon Dioxide): Purge carbon dioxide gas through the sevelamer hydrochloride slurry under pressure at a temperature of 60-65°C for 7-8 hours with continuous stirring.[1][2]
-
-
Isolation and Washing: Filter the resulting this compound and wash it thoroughly with multiple portions of purified water to remove residual ions.
-
Drying: Dry the wet cake under vacuum at 90-95°C until a constant weight is achieved.[2]
-
Sieving: Sieve the dried polymer to obtain a uniform particle size.[1]
Characterization of this compound
A comprehensive characterization of this compound is essential to ensure its identity, purity, quality, and performance. A variety of analytical techniques are employed for this purpose.
Caption: Figure 2: Key Characterization Techniques for this compound.
Spectroscopic Characterization
-
Fourier Transform Infrared (FTIR) Spectroscopy: FTIR is used for the identification of this compound by confirming the presence of its characteristic functional groups.[6] Differences in spectra between batches can sometimes indicate variations, such as the presence of carbonate.[9]
-
Solid-State 13C Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state 13C NMR is a powerful tool for elucidating the structure of the cross-linked polymer.[6] It can be used to confirm the polymer backbone and the presence of the cross-linking agent. A prominent peak around 164 ppm is indicative of the carbonate carbon.[2] This technique is also recommended for quantifying the degree of cross-linking.[10]
Thermal Analysis
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. For this compound, TGA is used to determine the loss on drying and the carbonate content through the weight loss associated with decarboxylation at elevated temperatures.[6][10][11] The thermal decomposition profile also provides information on the material's stability.[11]
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled. It can be used to identify thermal events such as glass transitions and decomposition. For this compound, DSC can show endothermic events corresponding to water loss and decarboxylation.[11]
Physicochemical and Functional Characterization
-
Phosphate Binding Capacity: This is a critical in vitro potency assay that measures the amount of phosphate bound by the polymer under simulated gastrointestinal conditions.[12] The unbound phosphate is quantified using techniques like ion chromatography or HPLC with a refractive index detector.[12][13][14] The binding capacity is often expressed in mmol of phosphate per gram of sevelamer.[8]
-
Total Titratable Amines: Titration methods are used to quantify the total amine content of the polymer.[6][10]
-
Particle Size Distribution: The particle size of the polymer can influence its hydration and binding kinetics. Laser diffraction is a common method for determining the particle size distribution.[6]
-
Swelling Index: The swelling index provides an indication of the degree of cross-linking. A higher degree of cross-linking generally results in a lower swelling index.[10]
Experimental Protocol: In Vitro Phosphate Binding Capacity
This protocol outlines a general procedure for determining the phosphate binding capacity of this compound.[12][13][14]
Materials and Reagents:
-
This compound
-
Phosphate stock solution (e.g., from Potassium Dihydrogen Phosphate)
-
Buffer solution (e.g., N,N-Bis(2-hydroxyethyl)-2-aminoethanesulfonic acid, BES)
-
Sodium Chloride
-
Sodium Hydroxide (for pH adjustment)
-
HPLC system with a refractive index detector or an Ion Chromatograph
Procedure:
-
Preparation of Phosphate Buffer Solution: Prepare a series of phosphate solutions of known concentrations in a buffer (e.g., 100 mM BES, 80 mM NaCl) and adjust the pH to a physiologically relevant value (e.g., pH 7.0).[13]
-
Incubation: Accurately weigh a specific amount of this compound into a flask and add a known volume of the phosphate buffer solution.[12]
-
Equilibration: Incubate the mixture in a shaking water bath at 37°C for a sufficient time to reach binding equilibrium (e.g., 120 minutes).[12]
-
Separation: Filter the suspension to separate the polymer-phosphate complex from the solution containing the unbound phosphate.[12]
-
Quantification of Unbound Phosphate: Analyze the filtrate using a validated HPLC-RI or ion chromatography method to determine the concentration of unbound phosphate.[12][14]
-
Calculation: The amount of phosphate bound to the this compound is calculated by subtracting the concentration of unbound phosphate from the initial phosphate concentration. The binding capacity is then expressed as mmol of phosphate per gram of this compound.
Quantitative Data Summary
The following tables summarize typical quantitative data for this compound based on information from various sources.
Table 1: Typical Physicochemical Properties of this compound
| Parameter | Typical Value/Range | Reference(s) |
| Degree of Cross-linking | 12% - 18% | [8] |
| Carbonate Content | 4.36 - 4.78 meq/g | [1][2] |
| Chloride Content | < 0.5% | [1][2] |
| Loss on Drying | 5% - 10% | [1] |
Table 2: Typical Phosphate Binding Capacity of this compound
| pH Condition | Phosphate Binding Capacity (mmol/g) | Reference(s) |
| Not specified | 5.45 - 5.75 | [1][2] |
| pH 7.0 | Approximately 5.56 | [12] |
Conclusion
The synthesis and characterization of this compound are critical processes for ensuring the quality, safety, and efficacy of this important therapeutic agent. The synthesis involves a controlled polymerization and cross-linking process, followed by a conversion to the carbonate salt. A comprehensive suite of analytical techniques is necessary to fully characterize the polymer's structure, physicochemical properties, and functional performance. The detailed methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals working with this compound.
References
- 1. US20100331516A1 - Process for Preparation of this compound - Google Patents [patents.google.com]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. pdf.hres.ca [pdf.hres.ca]
- 4. products.sanofi.us [products.sanofi.us]
- 5. wileymicrositebuilder.com [wileymicrositebuilder.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. researchgate.net [researchgate.net]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. Spontaneous carbonate formation in an amorphous, amine-rich, polymeric drug substance: sevelamer HCl product quality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. researchgate.net [researchgate.net]
- 12. tsijournals.com [tsijournals.com]
- 13. Comparison of Binding Parameter Constants between this compound Tablets and Renvela Tablets by a Validated Ion Chromatography Method [scirp.org]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Molecular Interactions of Sevelamer Carbonate with Phosphate Ions
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Sevelamer (B1230288) carbonate is a non-absorbed, calcium-free, and metal-free phosphate-binding polymer utilized in the management of hyperphosphatemia in patients with chronic kidney disease (CKD). Its therapeutic efficacy is rooted in its ability to sequester dietary phosphate (B84403) within the gastrointestinal tract, thereby preventing its absorption into the bloodstream. This guide provides a comprehensive overview of the molecular interactions between sevelamer carbonate and phosphate ions, detailing the binding mechanism, quantitative binding parameters, and the experimental protocols used for their determination.
Chemical Structure and Mechanism of Action
This compound is chemically identified as poly(allylamine-co-N,N'-diallyl-1,3-diamino-2-hydroxypropane) carbonate salt. The polymer backbone consists of multiple amine groups separated by one carbon atom.[1] In the acidic environment of the upper gastrointestinal tract, these amines become protonated, acquiring a positive charge. This polycationic structure allows for the binding of negatively charged phosphate ions through a combination of ionic and hydrogen bonding.[1] The carbonate anion serves as a buffer, mitigating the potential for metabolic acidosis that was observed with the hydrochloride salt of sevelamer. The resulting sevelamer-phosphate complex is insoluble and is excreted in the feces, effectively removing phosphate from the body.[2]
Quantitative Binding Parameters
The interaction between this compound and phosphate ions can be quantitatively described using the Langmuir adsorption model. This model provides two key parameters: the affinity constant (k₁) and the Langmuir capacity constant (k₂). The affinity constant reflects the strength of the interaction, while the capacity constant represents the maximum amount of phosphate that can be bound per unit weight of the polymer.
Langmuir Binding Constants
The following table summarizes the Langmuir binding constants for this compound with phosphate ions at different pH values, as determined by in vitro studies.[3]
| pH | Affinity Constant (k₁) (mM⁻¹) | Langmuir Capacity Constant (k₂) (mmol/g) | Reference |
| 4.0 | 0.13 | 5.85 | [3] |
| 7.0 | 0.08 | 5.18 | [3] |
Table 1: Langmuir binding constants for this compound with phosphate ions.
Thermodynamic Parameters
| Parameter | Value at 298 K (25°C) | Interpretation | Reference |
| Gibbs Free Energy (ΔG°) | -1.57 kJ/mol | The negative value indicates a spontaneous binding process. | [4] |
| Enthalpy (ΔH°) | +10.45 kJ/mol | The positive value suggests that the binding process is endothermic. | [4] |
| Entropy (ΔS°) | +40.3 J/mol·K | The positive value indicates an increase in disorder at the solid-liquid interface during binding. | [4] |
Table 2: Thermodynamic parameters for the binding of phosphate ions to sevelamer hydrochloride.[4]
Experimental Protocols
The determination of the phosphate-binding capacity of this compound involves in vitro assays that simulate the conditions of the gastrointestinal tract. The general workflow consists of incubating the polymer with a phosphate solution of known concentration, separating the polymer-phosphate complex, and quantifying the remaining unbound phosphate in the supernatant.
Protocol for Phosphate Binding Assay using Ion Chromatography
This protocol details the steps for determining the phosphate binding constants of this compound using ion chromatography to quantify unbound phosphate.[3][5]
-
Preparation of Phosphate Solutions:
-
Prepare a series of phosphate buffer solutions (e.g., using potassium dihydrogen phosphate) with concentrations ranging from 1 mM to 40 mM.[3]
-
Adjust the pH of the solutions to the desired levels (e.g., pH 4.0 and 7.0) using appropriate buffers (e.g., N,N-Bis(2-hydroxyethyl)-2-aminoethanesulfonic acid, BES) and acids/bases (e.g., HCl, NaOH).[3][5]
-
The incubation medium should also contain salts to mimic physiological ionic strength, such as 80 mM NaCl.[6]
-
-
Incubation:
-
Accurately weigh a specific amount of this compound (e.g., whole tablets or a specified mass of powder).[6]
-
Add the this compound to a known volume of the prepared phosphate solution in a suitable vessel (e.g., conical flask).
-
Incubate the mixture at a physiological temperature (37°C) in a shaking water bath for a predetermined duration (e.g., 2-4 hours) to reach equilibrium.[2][5]
-
-
Sample Collection and Preparation:
-
Withdraw an aliquot of the slurry at the end of the incubation period.
-
Separate the solid polymer-phosphate complex from the supernatant containing unbound phosphate by filtration (e.g., using a 0.45 µm filter) or centrifugation.[3]
-
-
Quantification of Unbound Phosphate by Ion Chromatography:
-
Analyze the filtrate for its phosphate concentration using a validated ion chromatography (IC) system equipped with a suitable anion exchange column and a conductivity detector.
-
The eluent is typically an alkaline solution, such as 30 mM sodium hydroxide.[5]
-
-
Data Analysis:
-
Calculate the amount of phosphate bound to the this compound by subtracting the concentration of unbound phosphate from the initial phosphate concentration.
-
Determine the phosphate binding capacity (x/m) in mmol of phosphate per gram of polymer.[3]
-
Plot the unbound phosphate concentration (Ceq) versus the ratio of unbound concentration to binding capacity (Ceq / (x/m)).
-
Perform a linear regression on the data. The affinity constant (k₁) is calculated by dividing the intercept by the slope, and the Langmuir capacity constant (k₂) is the reciprocal of the slope.[3]
-
Protocol for Phosphate Quantification using UV-Vis Spectrophotometry
This protocol describes the colorimetric determination of unbound phosphate using the molybdenum blue method, which is a common alternative to ion chromatography.[7]
-
Preparation of Reagents:
-
Ammonium (B1175870) Molybdate (B1676688) Solution: Dissolve ammonium molybdate in dilute sulfuric acid.
-
Potassium Antimonyl Tartrate Solution: Dissolve potassium antimonyl tartrate in deionized water.
-
Ascorbic Acid Solution: Prepare a fresh solution of ascorbic acid in deionized water.
-
Combined Reagent: Mix the ammonium molybdate, sulfuric acid, and potassium antimonyl tartrate solutions. Add the ascorbic acid solution just before use.
-
-
Standard Curve Preparation:
-
Prepare a series of standard phosphate solutions of known concentrations.
-
To each standard, add the combined reagent and allow the color to develop for a specific time (e.g., 15-30 minutes).
-
Measure the absorbance of each standard at the wavelength of maximum absorbance (typically around 880-890 nm) using a UV-Vis spectrophotometer.[7]
-
Plot a calibration curve of absorbance versus phosphate concentration.
-
-
Sample Analysis:
-
Take an aliquot of the filtrate from the this compound incubation (as described in section 4.1, step 3).
-
Add the combined reagent to the sample and allow for color development.
-
Measure the absorbance of the sample at the same wavelength used for the standards.
-
-
Calculation:
-
Determine the concentration of unbound phosphate in the sample using the standard curve.
-
Calculate the amount of bound phosphate and the binding constants as described in section 4.1, step 5.
-
Conclusion
The interaction of this compound with phosphate ions is a well-characterized physicochemical process that can be reliably quantified using in vitro binding assays. The Langmuir model provides a robust framework for determining the affinity and capacity of this interaction, which is crucial for the development and quality control of sevelamer-based phosphate binders. The experimental protocols outlined in this guide, utilizing either ion chromatography or UV-Vis spectrophotometry, offer reliable methods for obtaining the necessary data for regulatory submissions and further research in the field of phosphate-binding polymers.
References
- 1. tsijournals.com [tsijournals.com]
- 2. Comparison of Binding Parameter Constants between this compound Tablets and Renvela Tablets by a Validated Ion Chromatography Method [scirp.org]
- 3. Kinetic and thermodynamic evaluation of phosphate ions binding onto sevelamer hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dissolutiontech.com [dissolutiontech.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. scispace.com [scispace.com]
- 7. sensors.myu-group.co.jp [sensors.myu-group.co.jp]
An In-depth Technical Guide on the Non-Absorbed Nature and Gastrointestinal Transit of Sevelamer Carbonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sevelamer (B1230288) carbonate is a non-absorbed, calcium-free, and metal-free phosphate-binding polymer indicated for the control of hyperphosphatemia in patients with chronic kidney disease (CKD). Its therapeutic action is localized to the gastrointestinal (GI) tract, where it binds dietary phosphate (B84403), thereby preventing its systemic absorption. This technical guide provides a comprehensive overview of the physicochemical properties, mechanism of action, and experimental evidence that substantiates the non-absorbed nature and GI transit of sevelamer carbonate. Detailed experimental protocols for key in vitro and in vivo studies are provided, along with a quantitative summary of pivotal data. Visual diagrams of the mechanism of action and experimental workflows are included to facilitate a deeper understanding of this non-systemic therapeutic agent.
Introduction
Hyperphosphatemia is a common and serious complication of chronic kidney disease, contributing to mineral and bone disorders, cardiovascular calcification, and increased mortality.[1] Phosphate binders are a cornerstone of management, and this compound offers a therapeutic option that avoids the potential complications associated with calcium- and metal-based binders.[1][2] The efficacy and safety of this compound are fundamentally linked to its non-absorbed nature, which confines its pharmacological activity and potential adverse effects primarily to the gastrointestinal lumen.[3][4] This guide delves into the scientific basis for this critical attribute.
Physicochemical Properties and Mechanism of Action
This compound is a cross-linked polymer of polyallylamine hydrochloride where carbonate replaces chloride as the anion.[2][5] The active moiety, the sevelamer polymer, is a hydrogel that is not systemically absorbed.[4][6] In the acidic environment of the stomach and the more neutral pH of the intestine, the multiple amine groups on the polymer backbone become protonated.[7] These protonated amines interact with negatively charged phosphate ions from dietary sources through both ionic and hydrogen bonds.[7][8]
This binding sequesters dietary phosphate within the polymer matrix, forming an insoluble complex that cannot be absorbed by the intestinal epithelium.[8] The sevelamer-phosphate complex then transits through the gastrointestinal tract and is eliminated in the feces.[3][9]
In addition to phosphate, sevelamer has been shown to bind bile acids in the GI tract.[4][8] This secondary mechanism of action contributes to a reduction in low-density lipoprotein (LDL) cholesterol, an observed clinical benefit of sevelamer therapy.[10] By sequestering bile acids, sevelamer interrupts their enterohepatic circulation, compelling the liver to synthesize new bile acids from cholesterol, thereby lowering systemic cholesterol levels.[8]
Evidence for Non-Absorbed Nature
The non-systemic nature of sevelamer has been conclusively demonstrated in non-clinical and clinical studies using radiolabeled compounds.
Quantitative Data from Radiolabeled Studies
A mass balance study in healthy volunteers using 14C-labeled sevelamer hydrochloride (which contains the same active polymer as this compound) provides the most direct evidence of its lack of systemic absorption.[4] The results from this and supporting animal studies are summarized below.
| Study Type | Species | Radiolabel | Dose Administration | % Dose Recovered in Feces | % Dose Recovered in Urine | 14C in Blood | Reference(s) |
| Mass Balance | Human | 14C | Single Oral Dose | >99% (average) | <0.02% | Not detectable | [4] |
| ADME | Rat | 3H | Single Oral Dose | 98% (average) | Not significant | <0.1% (in tissues) | [11] |
Table 1: Summary of Recovery Data from Radiolabeled Sevelamer Studies
These data unequivocally show that sevelamer is not absorbed from the gastrointestinal tract and is quantitatively excreted in the feces.[4][11]
Experimental Protocol: Human Radiolabeled Mass Balance Study
While a specific, detailed protocol for the pivotal sevelamer study is proprietary, a general methodology for such a study, based on regulatory guidelines and common practices, is outlined below.[12][13]
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) of a single oral dose of 14C-sevelamer in healthy subjects.
Study Design:
-
Type: Open-label, single-dose, mass balance study.[13]
-
Subjects: A small cohort of healthy adult volunteers (typically 6-8).[13]
-
Investigational Product: A single oral therapeutic dose of sevelamer containing a trace amount of 14C-sevelamer (typically 50-100 µCi).[12]
Methodology:
-
Pre-treatment: Subjects may be pre-treated with non-labeled sevelamer for a period to achieve steady-state conditions, although single-dose studies are often sufficient.[4][13]
-
Dosing: Subjects receive a single oral dose of the 14C-sevelamer formulation.
-
Sample Collection:
-
Blood: Serial blood samples are collected at pre-defined time points post-dose to determine the concentration of radioactivity in whole blood and plasma.
-
Urine and Feces: All urine and feces are collected from pre-dose until radioactivity in excreta returns to baseline levels (typically up to 96 hours or longer).[4]
-
-
Sample Analysis:
-
The total radioactivity in all samples (blood, plasma, urine, and homogenized feces) is quantified using liquid scintillation counting (LSC).[12]
-
-
Data Analysis:
-
The total amount of radioactivity recovered in urine and feces is calculated as a percentage of the administered radioactive dose.
-
Pharmacokinetic parameters for total radioactivity in blood/plasma (e.g., Cmax, AUC) are calculated, though for a non-absorbed drug, these are expected to be at or below the limit of quantification.
-
Gastrointestinal Transit
As a non-absorbed polymer, this compound transits through the GI tract with digested food.[14] It is not subject to enterohepatic circulation or other metabolic processes that would alter its transit time relative to other non-digestible materials. The primary clinical manifestations of its presence in the GI tract are its therapeutic effect (phosphate binding) and its adverse effect profile.
The most common adverse events are gastrointestinal in nature, including nausea, vomiting, diarrhea, and constipation.[15] These effects are consistent with the local action of a non-absorbed substance within the gut. In rare instances, more severe complications such as intestinal obstruction or perforation have been reported, underscoring the importance of its physical presence during transit.[14][16]
In Vitro Binding Studies
In vitro binding assays are crucial for characterizing the phosphate-binding capacity of this compound and for establishing bioequivalence for generic formulations.[5][17]
Experimental Protocol: In Vitro Phosphate Binding Assay
This protocol is a composite based on FDA guidance and published methodologies.[5][8]
Objective: To determine the equilibrium and kinetic phosphate binding characteristics of this compound tablets.
Materials:
-
This compound tablets (Test and Reference products).
-
Potassium dihydrogen phosphate (KH2PO4).
-
Sodium chloride (NaCl).
-
N,N-Bis(hydroxyethyl)-2-aminoethanesulfonic acid (BES) buffer.
-
Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment.
-
Orbital shaker incubator or USP Dissolution Apparatus II.
-
Analytical system for phosphate quantification (e.g., Ion Chromatography with suppressed conductivity detection).[8]
Methodology:
A. Equilibrium Binding Study
-
Media Preparation: Prepare phosphate solutions at a minimum of eight different concentrations (e.g., 1 to 40 mM) in a buffer containing 100 mM BES and 80 mM NaCl. Prepare two sets of these solutions, adjusting one to pH 4.0 and the other to pH 7.0.[5]
-
Incubation:
-
Sampling and Analysis:
-
Data Analysis:
-
Calculate the amount of phosphate bound to the polymer by subtracting the unbound concentration from the initial concentration.
-
Analyze the binding data using the Langmuir model to determine the affinity constant (k1) and the maximum binding capacity (k2).[3]
-
B. Kinetic Binding Study
-
Media Preparation: Prepare phosphate solutions at two concentrations (e.g., the lowest and highest used in the equilibrium study) at pH 4.0 and 7.0 as described above.[5]
-
Incubation:
-
Place a whole this compound tablet into a vessel for each condition.
-
Incubate at 37°C with constant agitation.
-
-
Sampling and Analysis:
-
Withdraw filtered samples at multiple time points (e.g., 5, 15, 30, 60, 90, 120 minutes) to capture the rate of binding.[1]
-
Quantify the unbound phosphate concentration in each sample.
-
-
Data Analysis:
-
Plot the amount of phosphate bound against time to determine the binding kinetics.
-
Conclusion
The therapeutic utility of this compound as a phosphate binder is predicated on its non-absorbed nature. Robust evidence from radiolabeled human mass balance studies confirms that the polymer is not systemically absorbed and is quantitatively eliminated in the feces. Its pharmacological action is confined to the lumen of the GI tract, where it effectively binds dietary phosphate and bile acids. The gastrointestinal transit of this compound is that of a non-digestible solid, and its most common side effects are a direct consequence of its local presence and action within the gut. The detailed in vitro and in vivo experimental methodologies described herein provide the framework for the continued evaluation of this important non-systemic drug.
References
- 1. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 2. tga.gov.au [tga.gov.au]
- 3. benchchem.com [benchchem.com]
- 4. products.sanofi.us [products.sanofi.us]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 7. ema.europa.eu [ema.europa.eu]
- 8. dissolutiontech.com [dissolutiontech.com]
- 9. Sevelamer - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Bile acid binding to sevelamer HCl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. clinmedjournals.org [clinmedjournals.org]
- 13. Human radiolabeled mass balance studies supporting the FDA approval of new drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. A randomized, crossover design study of this compound powder and sevelamer hydrochloride tablets in chronic kidney disease patients on haemodialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Gastrointestinal complications induced by sevelamer crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In-vitro Equilibrium Phosphate Binding Study of this compound by UV-Vis Spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Deep Dive into Sevelamer: Foundational Research in Hyperphosphatemia Management
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sevelamer (B1230288), a non-absorbed, calcium-free phosphate-binding polymer, has become a cornerstone in the management of hyperphosphatemia in patients with chronic kidney disease (CKD). Its introduction marked a significant advancement from traditional calcium-based phosphate (B84403) binders, offering effective serum phosphorus control while mitigating the risks of hypercalcemia and potentially slowing the progression of vascular calcification.[1][2] This technical guide provides an in-depth exploration of the foundational research on sevelamer, detailing its core mechanism of action, summarizing key quantitative data from pivotal studies, and outlining the experimental protocols used to elucidate its efficacy and safety. Visualizations of key pathways and experimental workflows are provided to facilitate a comprehensive understanding of this critical therapeutic agent.
Core Mechanism of Action
Sevelamer hydrochloride and sevelamer carbonate, the two available forms of the drug, are cross-linked polymers of polyallylamine.[3] They are not absorbed from the gastrointestinal (GI) tract and exert their therapeutic effects entirely within the gut lumen.[1][3]
The primary mechanism of action involves the sequestration of dietary phosphate through ion exchange.[3] In the acidic environment of the stomach, the amine groups of the sevelamer polymer become protonated. As the polymer travels to the more alkaline environment of the small intestine, where the majority of phosphate absorption occurs, these protonated amines bind to negatively charged phosphate ions from ingested food.[3] This forms an insoluble sevelamer-phosphate complex that is subsequently excreted in the feces, thereby preventing the absorption of dietary phosphate into the bloodstream.[4]
Beyond its primary phosphate-binding activity, sevelamer has demonstrated several pleiotropic effects. It can also bind to bile acids in the GI tract, leading to a reduction in serum low-density lipoprotein (LDL) cholesterol.[4][5] Furthermore, research suggests that sevelamer may adsorb other molecules, such as certain uremic toxins and inflammatory mediators.[6]
Quantitative Data from Foundational Research
The efficacy of sevelamer in managing hyperphosphatemia and its impact on related biochemical parameters have been extensively studied. The following tables summarize key quantitative data from in vitro and clinical studies.
In Vitro Phosphate Binding Capacity
The phosphate-binding capacity of sevelamer is a critical determinant of its efficacy and is influenced by pH.
| pH | Initial Phosphate Concentration (mM) | Percentage of Bound Phosphate (Sevelamer HCl API) |
| 4.0 | 1.0 | 82.5% |
| 4.0 | 14.5 | 72.59% |
| 4.0 | 38.7 | 44.61% |
| 5.5 | 1.0 | 79.92% |
| 5.5 | 14.5 | 83.30% |
| 5.5 | 38.7 | 50.11% |
| Data adapted from an in vitro study on sevelamer hydrochloride active pharmaceutical ingredient (API).[7] |
Clinical Efficacy in Hyperphosphatemia Management
Clinical trials have consistently demonstrated sevelamer's ability to lower serum phosphorus levels in patients with CKD.
| Study Population | Treatment Duration | Baseline Serum Phosphorus (mg/dL) | End of Treatment Serum Phosphorus (mg/dL) | Mean Change in Serum Phosphorus (mg/dL) |
| CKD patients not on dialysis | 8 weeks | 6.2 ± 0.8 | 4.8 ± 1.0 | -1.4 ± 1.0 |
| Hemodialysis patients | 16 weeks | ~7.5 | ~5.1 | -2.4 |
| Data from a study on this compound in non-dialysis CKD patients[8][9] and a randomized trial of sevelamer hydrochloride in hemodialysis patients.[10] |
Effects on Other Biochemical Parameters
Sevelamer has been shown to have beneficial effects on lipid profiles and other markers of mineral and bone metabolism.
| Parameter | Sevelamer Group (Change) | Calcium-Based Binder Group (Change) |
| LDL Cholesterol (mg/dL) | -26.2 | No significant change |
| Total Cholesterol (mg/dL) | -20.2 | - |
| Serum Calcium (mg/dL) | -0.4 | - |
| Intact Parathyroid Hormone (pg/mL) | +32.9 | - |
| Serum p-cresyl sulfate (B86663) (mg/L) | -5.61 | - |
| Serum FGF23 (RU/mL) | -1670.36 | No significant change |
| Serum Klotho (pg/mL) | +63.59 | Borderline significant increase |
| Data compiled from multiple studies comparing sevelamer to calcium-based binders and placebo.[6][11][12] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the core experimental protocols used in the foundational research of sevelamer.
In Vitro Phosphate Binding Assay
This assay is fundamental to determining the phosphate-binding capacity of sevelamer.
Objective: To quantify the amount of phosphate bound by sevelamer in a controlled in vitro environment.
Materials:
-
Sevelamer hydrochloride or carbonate
-
Potassium dihydrogen phosphate (KH2PO4)
-
Sodium chloride (NaCl)
-
N,N-Bis(2-hydroxyethyl)-2-aminoethanesulfonic acid (BES) buffer
-
Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment
-
Orbital shaker/incubator
-
Centrifuge and filtration apparatus (e.g., 0.45 µm filters)
-
Phosphate quantification method (e.g., Ion Chromatography, ICP-OES, or UV-Vis spectrophotometry)
Procedure:
-
Preparation of Phosphate Solutions: Prepare a series of standard phosphate solutions with varying concentrations (e.g., 1 to 40 mM) in a buffer solution containing 100 mM BES and 80 mM NaCl. Adjust the pH of separate sets of solutions to 4.0 and 7.0.[10][12]
-
Incubation: Add a pre-weighed amount of sevelamer to a defined volume of each phosphate standard solution (e.g., 300 mL).[10]
-
Equilibration: Place the samples in an orbital shaker and incubate at 37°C for a predetermined duration (e.g., 2-4 hours) to allow for binding to reach equilibrium.[10]
-
Separation: After incubation, separate the sevelamer-phosphate complex from the solution by centrifugation followed by filtration of the supernatant.
-
Quantification of Unbound Phosphate: Analyze the concentration of unbound phosphate remaining in the filtrate using a validated analytical method.[7][13]
-
Calculation of Binding Capacity: The amount of phosphate bound to sevelamer is calculated by subtracting the concentration of unbound phosphate from the initial phosphate concentration. The binding capacity is typically expressed as mmol of phosphate bound per gram of sevelamer.[13]
In Vivo Animal Studies (5/6 Nephrectomy Rat Model)
Animal models are essential for studying the in vivo efficacy and physiological effects of sevelamer. The 5/6 nephrectomy rat model is a commonly used model of chronic kidney disease.
Objective: To evaluate the efficacy of sevelamer in controlling hyperphosphatemia and its effects on markers of CKD-MBD in a uremic animal model.
Animal Model:
-
Male Sprague-Dawley rats.
-
Induction of uremia via a two-stage 5/6 nephrectomy.
Procedure:
-
Induction of Renal Failure: Surgically remove two-thirds of one kidney, followed by the complete removal of the contralateral kidney one week later.
-
Dietary Intervention: After a recovery period, randomize the uremic rats to different dietary groups:
-
High phosphorus diet (Control)
-
High phosphorus diet supplemented with sevelamer (e.g., 3% of the diet)
-
High phosphorus diet supplemented with a calcium-based binder (e.g., calcium carbonate)
-
-
Treatment Period: Maintain the rats on their respective diets for a specified duration (e.g., 3 to 6 months).
-
Sample Collection: Collect periodic blood and urine samples to measure serum and urinary levels of phosphorus, calcium, creatinine, and parathyroid hormone (PTH).
-
Tissue Analysis: At the end of the study, euthanize the animals and harvest tissues such as the aorta, heart, and kidneys for histological analysis and quantification of tissue calcification.
Human Clinical Trials
Randomized controlled trials are the gold standard for assessing the efficacy and safety of sevelamer in patients.
Objective: To evaluate the efficacy of sevelamer in lowering serum phosphorus levels and its impact on clinical outcomes in patients with hyperphosphatemia due to CKD.
Study Design: A typical study design is a multicenter, randomized, double-blind, placebo-controlled, or active-comparator (e.g., calcium-based binder) trial.
Patient Population:
-
Inclusion criteria typically include adults with CKD (often Stage 4 or 5 on dialysis) and a serum phosphorus level above a specified threshold (e.g., >5.5 mg/dL).[11]
-
Exclusion criteria may include dysphagia, severe gastrointestinal motility disorders, or major gastrointestinal surgery.[13]
Procedure:
-
Washout Period: Patients discontinue their existing phosphate binders for a washout period (e.g., 2 weeks) to establish a baseline hyperphosphatemic state.[13]
-
Randomization: Randomly assign eligible patients to receive either sevelamer or the control agent (placebo or active comparator).
-
Dose Titration: The dose of the study drug is typically titrated over several weeks to achieve a target serum phosphorus level.
-
Monitoring: Regularly monitor serum phosphorus, calcium, bicarbonate, PTH, and lipid levels throughout the study.
-
Efficacy Endpoints: The primary efficacy endpoint is often the change in serum phosphorus from baseline to the end of the treatment period. Secondary endpoints may include the proportion of patients achieving the target phosphorus level, changes in other biochemical markers, and assessment of adverse events.
Visualizations
Signaling Pathway: Sevelamer's Impact on the FGF23-Klotho Axis
Caption: Sevelamer reduces phosphate absorption, lowering serum phosphate and subsequently FGF23, while increasing Klotho.
Experimental Workflow: In Vitro Phosphate Binding Assay
Caption: A stepwise workflow for determining the in vitro phosphate binding capacity of sevelamer.
Logical Relationship: Sevelamer's Pleiotropic Effects
Caption: Sevelamer's multiple binding actions contribute to improved cardiovascular outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. [PDF] Randomized Clinical Trial of this compound on Serum Klotho and Fibroblast Growth Factor 23 in CKD. | Semantic Scholar [semanticscholar.org]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. products.sanofi.us [products.sanofi.us]
- 6. Efficacy and Tolerability of this compound in Hyperphosphatemic Patients Who Have Chronic Kidney Disease and Are Not on Dialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. This compound in the treatment of hyperphosphatemia in patients with chronic kidney disease on hemodialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dissolutiontech.com [dissolutiontech.com]
- 11. Long-term sevelamer treatment lowers serum fibroblast growth factor 23 accompanied with increasing serum Klotho levels in chronic haemodialysis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. A phosphate binding assay for sevelamer hydrochloride by ion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
comprehensive literature review of sevelamer carbonate research
An In-depth Technical Guide on Sevelamer (B1230288) Carbonate Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sevelamer carbonate is a non-absorbed, calcium-free, and metal-free phosphate-binding polymer utilized in the management of hyperphosphatemia in patients with chronic kidney disease (CKD).[1] Hyperphosphatemia is a common and serious complication of CKD, associated with mineral and bone disorders, vascular calcification, and increased cardiovascular mortality.[2][3] this compound was developed as a buffered alternative to sevelamer hydrochloride to mitigate the risk of metabolic acidosis.[1][4] This review provides a comprehensive overview of the research on this compound, focusing on its mechanism of action, clinical efficacy, pleiotropic effects, and safety profile, supported by data from key clinical trials.
Mechanism of Action
This compound's primary mechanism involves the binding of dietary phosphate (B84403) within the gastrointestinal (GI) tract, thereby preventing its absorption into the bloodstream.[1][5] As a non-absorbed polymer, it acts locally in the gut.[6]
-
Phosphate Binding: The polymer's amine groups become protonated in the intestine. These protonated amines interact with negatively charged phosphate ions from dietary sources through ionic and hydrogen bonding.[7][8] This forms an insoluble sevelamer-phosphate complex that is subsequently excreted in the feces, effectively reducing the total amount of phosphate absorbed by the body.[6][7]
-
Bile Acid Sequestration: Sevelamer also binds to bile acids in the GI tract.[1][7] This interruption of the enterohepatic circulation of bile acids compels the liver to synthesize more bile acids from cholesterol. This process can lead to a reduction in serum levels of low-density lipoprotein cholesterol (LDL-C) and total cholesterol.[1][5][7]
Caption: Mechanism of action for this compound in the GI tract.
Clinical Efficacy
This compound has demonstrated efficacy in controlling serum phosphorus levels in CKD patients, both those on dialysis and not on dialysis.
Efficacy in Non-Dialysis CKD Patients
An open-label, dosage-titration study involving 46 hyperphosphatemic patients (CKD stages 4 and 5) not on dialysis showed that this compound treatment for 8 weeks resulted in a statistically significant decrease in mean serum phosphorus levels.[9] At the end of the treatment, 75% of patients with stage 4 CKD and 70% with stage 5 CKD achieved their target serum phosphorus levels.[9] A randomized controlled trial in Chinese pre-dialysis patients also confirmed that this compound significantly reduced serum phosphorus compared to placebo.[2]
Efficacy in Dialysis Patients
In patients undergoing hemodialysis, this compound has been shown to be as effective as sevelamer hydrochloride in controlling serum phosphorus.[4][10] A randomized, crossover study found that the mean serum phosphorus was 1.6 mmol/L during this compound treatment and 1.7 mmol/L during sevelamer hydrochloride treatment, demonstrating equivalence.[11]
Comparative Studies
This compound's clinical profile has been extensively compared against sevelamer hydrochloride and calcium-based phosphate binders (CBBs).
This compound vs. Sevelamer Hydrochloride
The primary difference between the two forms of sevelamer lies in their effect on serum bicarbonate. Sevelamer hydrochloride can contribute to metabolic acidosis because it releases a hydrochloride molecule when it binds to phosphate.[1] this compound, being a buffered form, does not have this effect and may be particularly beneficial for patients at risk of metabolic acidosis.[12][13] Clinical trials have shown that while both are equally effective at lowering phosphorus, this compound is associated with fewer gastrointestinal adverse events.[4][10]
This compound vs. Calcium-Based Binders (CBBs)
A key advantage of sevelamer over CBBs (like calcium acetate (B1210297) and calcium carbonate) is that it lowers phosphorus without increasing the body's calcium load.[1][3] This is clinically significant as a high calcium load is a risk factor for vascular calcification.[14]
-
Vascular Calcification: Several randomized trials suggest that sevelamer attenuates the progression of coronary and aortic calcification compared to CBBs.[14][15] One study found that in patients treated with calcium acetate, the mean Aortic Calcification Index (ACI) increased significantly over one year, whereas no significant increase was observed in the sevelamer group.[16]
-
Mortality: The impact on all-cause mortality is a subject of ongoing discussion. A 2015 meta-analysis of 13 randomized controlled trials concluded that sevelamer significantly lowered all-cause mortality compared with CBBs in patients with CKD.[17] However, other large observational studies have not found a significant difference in mortality between the two groups.[18]
-
Biochemical Markers: In comparative studies, sevelamer treatment is associated with lower total and LDL cholesterol, lower serum calcium, and a reduced risk of hypercalcemia compared to CBBs.[17][19]
| Study / Comparison | Patient Population | Duration | Key Efficacy Outcomes | Key Safety/Biochemical Outcomes | Citation |
| This compound vs. Placebo | 46 Non-Dialysis CKD (Stages 4-5) | 8 weeks | Significant decrease in serum phosphorus. | Significant increase in serum bicarbonate (16.6 to 18.2 mEq/L); Significant decrease in LDL cholesterol. | [9] |
| This compound vs. Placebo | 202 Non-Dialysis CKD (China) | --- | Mean serum phosphorus decreased by 0.22 mmol/L vs. an increase of 0.05 mmol/L in placebo (p<0.0001). | Similar adverse event profiles. | [2] |
| This compound vs. Sevelamer HCl | 31 Hemodialysis Patients | 8 weeks (crossover) | Equivalent control of serum phosphorus (1.6 vs. 1.7 mmol/L). | Fewer GI adverse events with this compound. | [10][11] |
| This compound vs. Calcium Acetate | 50 CKD (Stages 4-5) | 1 year | No significant change in Aortic Calcification Index (ACI) with sevelamer; significant increase with calcium acetate. | Sevelamer decreased LDL-C, triglycerides, and hs-CRP; calcium acetate increased inflammatory markers. | [16] |
| This compound vs. Calcium Acetate | 50 CKD (Stages 3-4) | 12 weeks | Sevelamer reduced serum phosphate and FGF-23; no change with calcium acetate. | Sevelamer increased HDL-C; decreased inflammatory markers (IL-8, IFN-γ, TNFα). IL-6 increased with calcium acetate. | [19][20] |
| Meta-Analysis: Sevelamer vs. CBBs | 3799 CKD (Stages 3-5D) | Various | No significant difference in end-of-treatment serum phosphate. | Sevelamer significantly lowered all-cause mortality (RR 0.54); reduced risk of hypercalcemia (RR 0.30); lowered LDL-C. | [17] |
Pleiotropic Effects and Cardiovascular Impact
Beyond phosphate and lipid control, research suggests sevelamer has pleiotropic effects that may influence cardiovascular risk factors in CKD patients.[12][21]
-
Inflammation and Oxidative Stress: Sevelamer may reduce systemic inflammation by binding and preventing the absorption of pro-inflammatory bacterial toxins and advanced glycation end-products (AGEs) from the GI tract.[21][22] Studies have shown sevelamer treatment can decrease levels of inflammatory markers like IL-6 and hs-CRP while increasing antioxidant defenses.[16][22]
-
FGF-23: Fibroblast growth factor 23 (FGF-23) is a hormone that rises early in CKD and is linked to left ventricular hypertrophy and mortality.[23] Some studies have demonstrated that sevelamer can lower circulating FGF-23 levels.[19][21] However, a randomized trial in normophosphatemic CKD patients found that 12 weeks of this compound did not significantly reduce C-terminal FGF23 levels compared to placebo.[24]
-
Cardiovascular Structure and Function: The evidence for sevelamer's impact on cardiovascular structure is mixed. While it shows benefits in slowing vascular calcification, a randomized, placebo-controlled trial in 120 patients with stage 3 non-diabetic CKD found that 40 weeks of treatment with this compound did not significantly improve left ventricular mass, function, or arterial stiffness.[23][25]
Caption: Signaling pathway of sevelamer's pleiotropic effects.
Experimental Protocols: Key Methodologies
Protocol: Sevelamer vs. Calcium Acetate on Vascular Calcification[16]
-
Study Design: A randomized, comparative clinical trial.
-
Participants: 50 hyperphosphatemic CKD patients (stages 4 and 5). Patients taking other phosphate binders underwent a two-week washout period.
-
Intervention: Patients were randomly assigned to receive either this compound or calcium acetate for one year.
-
Sevelamer Group: Starting dose of 400 mg three times daily with meals.
-
Calcium Acetate Group: Starting dose of 667 mg three times daily with meals.
-
-
Dosage Titration: Doses of both binders were titrated at two-week intervals to achieve and maintain target serum phosphorus levels (≤4.6 mg/dL for stage 4; ≤5.5 mg/dL for stage 5).
-
Primary Endpoint: Progression of aortic vascular calcification, assessed by multi-slice computed tomography to determine the Aortic Calcification Index (ACI) at baseline, 6 months, and 12 months.
-
Secondary Endpoints: Changes in serum phosphorus, calcium, calcium-phosphate product, iPTH, lipids, and inflammatory markers (IL-6, hs-CRP).
Protocol: FGF23 Reduction Efficacy (FRENCH) Trial[24]
-
Study Design: A multicenter, double-blind, placebo-controlled, parallel-group, randomized trial.
-
Participants: 78 normophosphatemic (serum phosphate < 4.5 mg/dL) patients with CKD (eGFR 15-45 ml/min/1.73m²) and elevated C-terminal FGF23.
-
Intervention: Patients were randomized to receive either this compound or a matching placebo for 12 weeks.
-
Sevelamer Group (n=39): 4.8 g/day (taken as three daily doses).
-
Placebo Group (n=39): Matching placebo.
-
-
Dose Adjustment: The study drug dose was halved if serum phosphate fell below 2.5 mg/dL.
-
Primary Endpoint: Change in serum C-terminal FGF23 levels from baseline to 12 weeks.
-
Secondary Endpoints: Safety and tolerability, changes in other mineral and bone disease markers including serum α-klotho, phosphate, calcium, and iPTH.
Caption: Experimental workflow for a comparative vascular calcification trial.
Safety and Tolerability
This compound is generally well-tolerated.[9] Since it is not systemically absorbed, the risk of systemic toxicity is low.[5][6]
-
Gastrointestinal Effects: The most common adverse events are gastrointestinal in nature, including nausea, vomiting, constipation, diarrhea, and abdominal pain.[6][12]
-
Drug Interactions: By binding other substances, sevelamer can decrease the absorption and bioavailability of certain oral medications, such as ciprofloxacin (B1669076) and mycophenolate mofetil.[5][8] It is recommended to administer such drugs at a different time than sevelamer.[26]
-
Vitamin Absorption: As sevelamer can bind bile acids, it may interfere with the absorption of fat-soluble vitamins (A, D, E, K) and folic acid.[8][26] Monitoring of vitamin levels may be warranted in some patients.[26]
Conclusion
This compound is an effective non-calcium, non-metal phosphate binder for the management of hyperphosphatemia in CKD. It offers equivalent phosphorus-lowering efficacy to sevelamer hydrochloride with a potential advantage in mitigating metabolic acidosis. Compared to calcium-based binders, it reduces the risk of hypercalcemia and may attenuate the progression of vascular calcification. Furthermore, its pleiotropic effects on lipid metabolism, inflammation, and uremic toxins present additional potential benefits, although its impact on hard cardiovascular outcomes requires further elucidation through large-scale clinical trials. Its established efficacy and safety profile make it a valuable therapeutic option in the complex management of mineral and bone disorders in the CKD population.
References
- 1. Sevelamer - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. consultqd.clevelandclinic.org [consultqd.clevelandclinic.org]
- 4. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. youtube.com [youtube.com]
- 7. What is the mechanism of this compound? [synapse.patsnap.com]
- 8. cdn.medpath.com [cdn.medpath.com]
- 9. Efficacy and Tolerability of this compound in Hyperphosphatemic Patients Who Have Chronic Kidney Disease and Are Not on Dialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. This compound: a review in hyperphosphataemia in adults with chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Long-Term Effects of Sevelamer on Vascular Calcification, Arterial Stiffness, and Calcification Propensity in Patients Receiving Peritoneal Dialysis: The Randomized Pilot SERENE (Sevelamer on Vascular Calcification, Arterial Stiffness) Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 16. brieflands.com [brieflands.com]
- 17. Sevelamer Versus Calcium-Based Binders for Treatment of Hyperphosphatemia in CKD: A Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Comparative Effectiveness of Calcium Acetate and Sevelamer on Clinical Outcomes in Elderly Hemodialysis Patients Enrolled in Medicare Part D - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Effects of this compound versus calcium acetate on vascular calcification, inflammation, and endothelial dysfunction in chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Sevelamer revisited: pleiotropic effects on endothelial and cardiovascular risk factors in chronic kidney disease and end-stage renal disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. kidneynews.org [kidneynews.org]
- 23. Cardiovascular Effects of Sevelamer in Stage 3 CKD - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Randomized Clinical Trial of this compound on Serum Klotho and Fibroblast Growth Factor 23 in CKD - PMC [pmc.ncbi.nlm.nih.gov]
- 25. ahajournals.org [ahajournals.org]
- 26. mims.com [mims.com]
Methodological & Application
Developing Animal Models for Sevelamer Carbonate Efficacy Testing: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sevelamer (B1230288) carbonate is a non-absorbed phosphate-binding polymer used to treat hyperphosphatemia in patients with chronic kidney disease (CKD).[1][2][3] Hyperphosphatemia is a common complication of CKD and is associated with cardiovascular disease, bone disorders, and increased mortality.[4][5][6] Sevelamer carbonate acts by binding dietary phosphate (B84403) in the gastrointestinal tract, forming an insoluble complex that is excreted in the feces, thereby reducing the absorption of phosphate into the bloodstream.[1][2] Preclinical evaluation of this compound and other phosphate binders requires robust and reproducible animal models that mimic the pathophysiology of CKD-induced hyperphosphatemia.
These application notes provide detailed protocols for two commonly used rodent models of CKD: the adenine-induced model and the 5/6 nephrectomy model. This document outlines the procedures for inducing CKD, treating with this compound, and assessing its efficacy through key biochemical endpoints.
Mechanism of Action of this compound
This compound is a calcium-free, aluminum-free, non-absorbed polymer.[7] Its primary mechanism of action is the binding of dietary phosphate within the gastrointestinal tract through ionic and hydrogen bonding.[1] This prevents the absorption of phosphate into the bloodstream, leading to a reduction in serum phosphorus levels.[1][2] By lowering the phosphate load, this compound helps to mitigate the downstream pathological consequences of hyperphosphatemia, including secondary hyperparathyroidism and vascular calcification.[4][8]
Animal Models of Chronic Kidney Disease
The selection of an appropriate animal model is critical for studying the efficacy of therapeutic agents for CKD. The two models detailed below, the adenine-induced CKD model and the 5/6 nephrectomy model, are widely used due to their ability to replicate key features of human CKD.
Adenine-Induced Chronic Kidney Disease (CKD) Model
The adenine-induced model is a well-established, non-surgical method for inducing CKD in rodents.[9][10] Oral administration of a diet high in adenine (B156593) leads to the formation of 2,8-dihydroxyadenine (B126177) crystals in the renal tubules, causing tubular obstruction, interstitial inflammation, and fibrosis, which collectively result in a progressive decline in renal function.[10][11]
Experimental Protocol: Adenine-Induced CKD in Rats
Materials:
-
Male Wistar rats (8 weeks old)
-
Standard rodent chow
-
Adenine (Sigma-Aldrich)
-
This compound
-
Metabolic cages for urine collection
-
Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes)
-
Analytical equipment for biochemical assays (spectrophotometer, ELISA reader)
Procedure:
-
Acclimatization: Acclimate rats to the housing facility for at least one week before the start of the experiment. Provide free access to standard chow and water.
-
Induction of CKD:
-
Grouping and Treatment:
-
After the 4-week induction period, divide the adenine-fed rats into at least two groups:
-
The non-adenine-fed control group should continue on the standard diet.
-
-
Monitoring and Sample Collection:
-
Monitor body weight and food intake weekly.
-
At designated time points (e.g., weekly or bi-weekly), collect blood samples via tail vein or saphenous vein for biochemical analysis.
-
At the end of the study (e.g., after 4-8 weeks of treatment), collect a final blood sample via cardiac puncture under anesthesia.
-
Collect 24-hour urine samples using metabolic cages at baseline and at the end of the study.
-
Euthanize the animals and harvest kidneys for histological analysis.
-
-
Biochemical Analysis:
-
Measure serum levels of:
-
Creatinine
-
Blood Urea Nitrogen (BUN)
-
Phosphorus
-
Calcium
-
Parathyroid Hormone (PTH)
-
Fibroblast Growth Factor-23 (FGF-23)
-
-
Measure urinary levels of:
-
Creatinine
-
Phosphorus
-
Protein
-
-
5/6 Nephrectomy Model
The 5/6 nephrectomy (5/6 Nx) model is a surgical approach that reduces the renal mass, leading to compensatory hyperfiltration and subsequent glomerulosclerosis and tubulointerstitial fibrosis in the remnant kidney.[15][16] This model induces a stable state of renal insufficiency.[15]
Experimental Protocol: 5/6 Nephrectomy in Rats
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Surgical instruments (scalpels, forceps, scissors, sutures)
-
Surgical microscope or loupes
-
Warming pad
-
Post-operative analgesics
-
This compound
-
Other materials as listed for the adenine model.
Procedure:
-
Acclimatization: As described for the adenine model.
-
Surgical Procedure (Two-Step):
-
Step 1: Left Kidney Partial Nephrectomy:
-
Anesthetize the rat and place it on a warming pad.
-
Make a flank incision to expose the left kidney.
-
Ligate two of the three branches of the left renal artery to induce infarction of approximately 2/3 of the kidney. Alternatively, the upper and lower poles of the kidney can be surgically resected.[17][18]
-
Close the incision with sutures.
-
Administer post-operative analgesics.
-
-
Step 2: Right Kidney Total Nephrectomy:
-
One week after the first surgery, anesthetize the rat again.
-
Make a flank incision on the right side to expose the right kidney.
-
Ligate the renal artery and vein and the ureter.
-
Remove the entire right kidney.[18]
-
Close the incision and provide post-operative care.
-
-
A sham-operated control group should undergo the same surgical procedures but without ligation or removal of kidney tissue.
-
-
Post-Operative Recovery and Treatment:
-
Allow the rats to recover for 2-4 weeks to allow for the development of stable CKD.
-
After the recovery period, group the 5/6 Nx rats and begin treatment with this compound mixed in the diet, as described for the adenine model.
-
-
Monitoring and Sample Collection: As described for the adenine model.
-
Biochemical Analysis: As described for the adenine model.
Data Presentation
The following tables summarize typical quantitative data expected from studies evaluating this compound in the adenine-induced CKD rat model.
Table 1: Expected Biochemical Parameters in an Adenine-Induced CKD Rat Model
| Parameter | Healthy Control | CKD Control (Adenine-Induced) |
| Serum Creatinine (mg/dL) | 0.3 - 0.6 | 1.5 - 3.0 |
| Serum BUN (mg/dL) | 15 - 25 | 80 - 150 |
| Serum Phosphorus (mg/dL) | 5.0 - 7.0 | 8.0 - 12.0[8][9] |
| Serum Calcium (mg/dL) | 9.5 - 11.0 | 8.5 - 10.0 |
| Serum PTH (pg/mL) | 50 - 150 | > 500 |
| Serum FGF-23 (pg/mL) | 50 - 100 | > 300[8][9] |
Table 2: Efficacy of this compound in an Adenine-Induced CKD Rat Model
| Parameter | CKD Control | CKD + 1% Sevelamer | CKD + 3% Sevelamer |
| Serum Phosphorus (mg/dL) | 8.09 ± 1.70 | 6.83 ± 1.53 | 5.91 ± 1.48[8][9] |
| Serum FGF-23 (pg/mL) | 297.15 ± 131.10 | 185.01 ± 84.88 | 142.60 ± 83.95[8][9] |
| Serum Creatinine (mg/dL) | ~2.5 | ~2.3 | ~2.1 |
| Serum BUN (mg/dL) | ~120 | ~110 | ~100 |
Data are presented as mean ± standard deviation and are compiled from representative studies.[8][9] Actual values may vary depending on the specific experimental conditions.
Mandatory Visualizations
Signaling Pathway
References
- 1. A Case of Hyperphosphatemia and Elevated Fibroblast Growth Factor 23: A Brief Review of Hyperphosphatemia and Fibroblast Growth Factor 23 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The FGF23–Klotho axis: endocrine regulation of phosphate homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Phosphate Homeostasis − A Vital Metabolic Equilibrium Maintained Through the INPHORS Signaling Pathway [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Sevelamer hydrochloride prevents ectopic calcification and renal osteodystrophy in chronic renal failure rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Linkage of Fibroblast Growth Factor 23 and Phosphate in Serum: Phosphate and Fibroblast Growth Factor 23 Reduction by Increasing Dose of Sevelamer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Linkage of Fibroblast Growth Factor 23 and Phosphate in Serum: Phosphate and Fibroblast Growth Factor 23 Reduction by Increasing Dose of Sevelamer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Adenine-induced animal model of chronic kidney disease: current applications and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Analysis of bone in adenine-induced chronic kidney disease model rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [PDF] Overview of the FGF23-Klotho axis | Semantic Scholar [semanticscholar.org]
- 14. Effect of Sevelamer on Serum Levels of Klotho and Soluble Tumor Necrosis Factor-like Weak Inducer of Apoptosis in Rats With Adenine-induced Chronic Kidney Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 5/6 Nephrectomy Using Sharp Bipolectomy Via Midline Laparotomy in Rats [jove.com]
- 16. journals.physiology.org [journals.physiology.org]
- 17. mdpi.com [mdpi.com]
- 18. spandidos-publications.com [spandidos-publications.com]
Application Notes and Protocols for Quantifying Sevelamer Carbonate Phosphate Binding Capacity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for quantifying the phosphate (B84403) binding capacity of sevelamer (B1230288) carbonate, a non-absorbed phosphate-binding polymer used in the management of hyperphosphatemia. The protocols described herein are based on established in-vitro methods, including equilibrium and kinetic binding studies, which are crucial for the characterization, quality control, and bioequivalence assessment of sevelamer carbonate products.
Overview of this compound and Phosphate Binding
This compound is a cross-linked polymer of poly(allylamine carbonate) that functions as a phosphate binder.[1][2] In the gastrointestinal tract, the amine groups of sevelamer become protonated and bind to dietary phosphate through ionic and hydrogen bonding.[2] This prevents the absorption of phosphate into the bloodstream, thereby helping to control serum phosphorus levels in patients with chronic kidney disease.[1][3] Due to its polymeric and non-absorbable nature, in-vitro binding assays are essential for determining the drug's efficacy and for establishing bioequivalence between different formulations.[1][4]
The primary methods for quantifying the phosphate binding capacity of this compound are in-vitro equilibrium and kinetic binding studies.[1][5] These studies are typically conducted under conditions that simulate the pH of the gastrointestinal tract.
Quantitative Data Summary
The phosphate binding capacity of this compound is influenced by several factors, most notably pH and the initial phosphate concentration. The following tables summarize typical quantitative data obtained from in-vitro binding studies.
Table 1: Influence of pH on Phosphate Binding Capacity of this compound
| pH | Phosphate Binding Capacity (mmol/g) | Reference(s) |
| 3.0 | Higher binding observed | [6] |
| 4.0 | Data available in cited studies | [1][2] |
| 6.0 | Lower binding compared to pH 3.0 | [6] |
| 7.0 | Data available in cited studies | [1][2] |
Table 2: Effect of Initial Phosphate Concentration on Binding at Different pH Levels
| Initial Phosphate Concentration (mM) | Bound Phosphate (%) at pH 4.0 | Bound Phosphate (%) at pH 5.5 | Reference(s) |
| 1.0 | 82.5 | 79.92 | [7] |
| 2.5 | 70.02 | 89.72 | [7] |
| 5.0 | 79.18 | 88.92 | [7] |
| 7.5 | 78.20 | 89.12 | [7] |
| 10.0 | 76.34 | 87.15 | [7] |
| 14.5 | 72.59 | 83.30 | [7] |
| 30.0 | 52.42 | 61.33 | [7] |
| 38.7 | 44.61 | 50.11 | [7] |
Note: The data in Table 2 is for Sevelamer Hydrochloride, a related compound with the same active moiety. The binding characteristics are expected to be similar.
Experimental Protocols
In-Vitro Equilibrium Phosphate Binding Study
This study determines the maximum phosphate binding capacity of this compound at different phosphate concentrations. The data is often analyzed using the Langmuir approximation to determine the affinity (K1) and capacity (K2) constants.[2][8][9]
Objective: To quantify the equilibrium phosphate binding of this compound across a range of phosphate concentrations at physiological pH values.
Materials:
-
This compound (API or finished product)
-
Potassium phosphate monobasic (KH₂PO₄)
-
N,N-Bis(2-hydroxyethyl)-2-aminoethanesulfonic acid (BES) buffer
-
Sodium chloride (NaCl)
-
Sodium hydroxide (B78521) (NaOH) and Hydrochloric acid (HCl) for pH adjustment
-
Deionized water
-
Orbital shaker or dissolution apparatus
-
pH meter
-
Analytical balance
-
Syringe filters (e.g., 0.45 µm nylon or PVDF)[1]
-
Ion chromatograph (IC) with a conductivity detector or High-Performance Liquid Chromatograph (HPLC) with a Refractive Index (RI) detector[2][10]
Procedure:
-
Preparation of Phosphate Stock Solutions:
-
Prepare a series of at least eight aqueous phosphate solutions with concentrations ranging from approximately 1.0 mM to 40.0 mM.[2][11]
-
Each solution should also contain 100 mM BES buffer and 80 mM NaCl.[2][5]
-
Prepare two sets of these solutions. Adjust the pH of one set to 4.0 and the other to 7.0 using NaOH or HCl.[2]
-
-
Incubation:
-
Accurately weigh a specified amount of this compound (e.g., equivalent to one dosage unit) and add it to a known volume (e.g., 300 mL) of each phosphate solution in separate flasks.[1][2]
-
Place the flasks in an orbital shaker or dissolution apparatus set at 37°C and agitate at a specified speed (e.g., 100 rpm) for a predetermined duration (e.g., 2-4 hours) to ensure equilibrium is reached.[1][11]
-
-
Sample Collection and Preparation:
-
After incubation, withdraw an aliquot of the slurry.
-
Filter the sample through a 0.45 µm syringe filter to separate the polymer-phosphate complex from the solution containing unbound phosphate.[10]
-
-
Quantification of Unbound Phosphate:
-
Analyze the filtrate to determine the concentration of unbound phosphate using a validated analytical method such as ion chromatography or HPLC-RI.[1][2][10]
-
An eight-point calibration curve should be generated using dilutions of a 40 mM phosphate standard to quantify the phosphate concentration in the samples.[1]
-
-
Calculation of Bound Phosphate:
-
Calculate the amount of bound phosphate by subtracting the concentration of unbound phosphate from the initial phosphate concentration.
-
Bound Phosphate (mM) = Initial Phosphate (mM) - Unbound Phosphate (mM) [2]
-
The phosphate binding capacity is then expressed as mmol of phosphate per gram of this compound.
-
Binding Capacity (mmol/g) = (Bound Phosphate (mmol/L) * Volume of solution (L)) / Mass of this compound (g) [12]
-
Acid Pre-treatment (Optional but Recommended): To simulate the acidic environment of the stomach, an acid pre-treatment step can be included. Before incubation with the phosphate solution, the this compound sample is treated with 0.45 M HCl at 37°C for a specified period (e.g., 4 hours).[11]
In-Vitro Kinetic Phosphate Binding Study
This study evaluates the rate at which this compound binds phosphate.
Objective: To determine the time required for this compound to reach equilibrium phosphate binding.
Procedure:
-
Preparation of Phosphate Solutions: Prepare two phosphate solutions, typically the lowest and highest concentrations used in the equilibrium study (e.g., 1.0 mM and 40.0 mM), at pH 4.0 and 7.0.[9][11]
-
Incubation and Sampling:
-
Add this compound to the phosphate solutions as described in the equilibrium study.
-
Withdraw samples at multiple time points (e.g., 5, 15, 30, 45, 60, 90, and 120 minutes).[11]
-
It is important to replenish the withdrawn sample volume with the respective phosphate solution to maintain a constant volume.[1]
-
-
Sample Analysis and Calculation:
-
Filter and analyze the samples for unbound phosphate as in the equilibrium study.
-
Calculate the phosphate binding at each time point. The results will show the rate of binding and the time to reach a plateau, which indicates equilibrium.[2]
-
Visualizations
Experimental Workflows
References
- 1. dissolutiontech.com [dissolutiontech.com]
- 2. Comparison of Binding Parameter Constants between this compound Tablets and Renvela Tablets by a Validated Ion Chromatography Method [scirp.org]
- 3. ema.europa.eu [ema.europa.eu]
- 4. researchgate.net [researchgate.net]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Influence of pH and phosphate concentration on the phosphate binding capacity of five contemporary binders. An in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. banglajol.info [banglajol.info]
- 8. tga.gov.au [tga.gov.au]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. tsijournals.com [tsijournals.com]
- 11. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 12. CN117092274A - Method for determining this compound content - Google Patents [patents.google.com]
Application Notes and Protocols for the Experimental Use of Sevelamer Carbonate in Simulated Gastrointestinal Fluids
Audience: Researchers, scientists, and drug development professionals.
Introduction: Sevelamer (B1230288) carbonate is a non-absorbed, phosphate-binding polymer used for the treatment of hyperphosphatemia in patients with chronic kidney disease.[1] Its efficacy is primarily exerted within the gastrointestinal tract, making in vitro studies using simulated gastrointestinal fluids crucial for product development and bioequivalence testing.[2][3][4] These application notes provide detailed protocols for evaluating the dissolution, phosphate (B84403) binding capacity, and disintegration of sevelamer carbonate under simulated physiological conditions.
I. Data Presentation: Quantitative Analysis of this compound Performance
The following tables summarize the key performance parameters of this compound in simulated gastrointestinal environments based on in vitro studies.
Table 1: Dissolution and Physicochemical Properties of this compound in Simulated Gastric Fluid
| Parameter | This compound (SC) | Sevelamer Hydrochloride (SH) | Lanthanum Carbonate (LC) | Reference |
| Dissolution Time (minutes) | 12 ± 0.6 | 10.3 ± 0.8 | 58 ± 2.4 | [5][6] |
| CO2 Production (volume) | 33.9 ± 6.2 | 2.3 ± 1.8 | 53.2 ± 7.8 | [5][6] |
Table 2: Phosphate Binding Capacity of this compound
| Parameter | Value | Conditions | Reference |
| Phosphate Binding | 4.00 x 10-9 mol/L of phosphoric acid | In vitro analysis starting from gastric milieu | [5][6] |
| Relative Binding Capacity | 0.75 (compared to Calcium Carbonate/Acetate = 1) | Per gram of substance | [7] |
Table 3: In Vitro Bioequivalence Study Parameters for this compound (800 mg tablets)
| Study Type | Key Parameters | Conditions | Acceptance Criteria (for Bioequivalence) | Reference |
| Equilibrium Binding Study | Langmuir binding constant k2 | With and without acid pre-treatment at pH 4 and pH 7. Incubate with at least eight different phosphate concentrations. | 90% confidence interval of the Test/Reference ratio for k2 should be within 80% to 120%. | [8] |
| Kinetic Binding Study | Test/Reference bound phosphate ratios at various times | With and without acid pre-treatment at pH 4 and pH 7. Incubate for at least eight different lengths of time with two different phosphate concentrations. | Comparison of ratios, not subjected to the 90% confidence interval criterion. | [8] |
II. Experimental Protocols
This protocol is adapted from the FDA draft guidance for establishing bioequivalence of generic this compound products.[8]
1. Objective: To determine the equilibrium phosphate binding capacity of this compound tablets.
2. Materials:
-
This compound tablets (Test and Reference products, 800 mg)
-
Potassium dihydrogen phosphate (KH₂PO₄)
-
Sodium chloride (NaCl)
-
N,N-Bis(hydroxyethyl)-2-aminoethanesulfonic acid (BES)
-
Hydrochloric acid (HCl), 1 N
-
Sodium hydroxide (B78521) (NaOH)
-
Milli-Q water or equivalent
-
Incubator shaker
-
Centrifuge
-
Phosphate analysis equipment (e.g., Ion Chromatograph or UV-Vis Spectrophotometer)
-
0.45 µm syringe filters (nylon or PVDF)[2]
3. Preparation of Simulated Intestinal Fluid (SIF) with Phosphate: a. Prepare a stock solution containing 80 mM NaCl and 100 mM BES buffer.[2][8] b. From the stock solution, prepare at least eight different phosphate concentration media ranging from 1 mM to 40 mM by adding appropriate amounts of KH₂PO₄.[2] c. Adjust the pH of separate batches of each phosphate concentration to pH 4.0 and pH 7.0 using HCl or NaOH.[2][8]
4. Experimental Procedure: a. Acid Pre-treatment (for one set of experiments): i. Place one whole this compound tablet in a suitable vessel containing a defined volume of simulated gastric fluid (0.1 N HCl, pH 1.2) and incubate at 37°C for a specified period (e.g., 2 hours). b. Binding Assay: i. For experiments with and without acid pre-treatment, place one whole tablet into 300 mL of each of the prepared phosphate media (at both pH 4 and pH 7).[2] ii. Incubate the samples in an incubator shaker at 37°C with shaking at 100 rpm.[2] iii. The incubation time should be sufficient to reach maximum binding, which should be determined experimentally (e.g., equilibrium is often reached by 6 hours).[9] iv. After incubation, withdraw a sample and filter it through a 0.45 µm syringe filter.[2] c. Phosphate Analysis: i. Analyze the concentration of unbound phosphate in the filtrate using a validated analytical method such as ion chromatography or UV-Vis spectrophotometry.[3][4][10] d. Calculations: i. Calculate the amount of phosphate bound to the polymer by subtracting the unbound phosphate concentration from the initial phosphate concentration. ii. Determine the Langmuir binding constants (k1 and k2) by plotting the amount of bound phosphate versus the free phosphate concentration.[8]
5. Data Analysis:
-
Compare the Langmuir binding constant k2 between the test and reference products. For bioequivalence, the 90% confidence interval for the ratio of k2 should be between 80% and 125%.[8][9]
This protocol complements the equilibrium binding study to assess the rate of phosphate binding.[8]
1. Objective: To determine the rate of phosphate binding by this compound tablets.
2. Materials:
-
Same as in Protocol 1.
3. Preparation of SIF with Phosphate:
-
Prepare two phosphate concentrations (the lowest and highest used in the equilibrium study) in the BES buffer solution at pH 4 and pH 7 as described in Protocol 1.[8][11]
4. Experimental Procedure: a. Place one whole this compound tablet (with and without acid pre-treatment) into 500 mL of the prepared phosphate solutions preheated to 37°C in a USP Dissolution Apparatus II at 100 rpm.[2] b. Collect samples at a minimum of eight different time points (e.g., 0.5, 1, 2, 3, 4, 6, 8, and 12 hours) to establish the binding kinetics.[2] c. After each sampling, replenish the vessel with an equal volume of the respective phosphate solution.[2] d. Filter the samples through a 0.45 µm syringe filter. e. Analyze the unbound phosphate concentration in the filtrate.
5. Data Analysis:
-
Calculate the amount of phosphate bound at each time point.
-
Compare the Test/Reference bound phosphate ratios at the various time points.[8]
This protocol is used to assess the physical breakdown of the this compound tablet in a simulated gastric environment.[12]
1. Objective: To determine the disintegration time of this compound tablets in simulated gastric fluid.
2. Materials:
-
This compound tablets
-
Simulated Gastric Fluid USP (without enzymes, pH 1.2)
-
Disintegration apparatus with a basket-rack assembly
-
10-mesh screen
3. Experimental Procedure: a. Place 900 mL of simulated gastric fluid (pH 1.2) into a 1000 mL beaker and heat to 37°C using the water bath of the disintegration apparatus.[12] b. Place one tablet in each of the separate tubes of the basket-rack assembly. c. Place a 10-mesh screen on top of the basket to prevent the tablets from floating.[12] d. Start the raising and lowering device of the apparatus. e. Observe the tablets and record the time when there is no residue remaining on the screen or when any remaining residue is a soft mass with no palpably firm core.
4. Data Analysis:
-
The disintegration time should be within the specified limits (e.g., no greater than 30 minutes).[12]
III. Mandatory Visualizations
Caption: Workflow for the in vitro equilibrium phosphate binding study.
Caption: Workflow for the in vitro kinetic phosphate binding study.
Caption: Mechanism of action of this compound in the GI tract.
References
- 1. mdpi.com [mdpi.com]
- 2. dissolutiontech.com [dissolutiontech.com]
- 3. researchgate.net [researchgate.net]
- 4. In-vitro Equilibrium Phosphate Binding Study of this compound by UV-Vis Spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sevalamer Hydrochloride, this compound and Lanthanum Carbonate: In Vitro and In Vivo Effects on Gastric Environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. wileymicrositebuilder.com [wileymicrositebuilder.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Evaluation of the In Vitro Efficacy of Sevelamer Hydrochloride and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A phosphate binding assay for sevelamer hydrochloride by ion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. WO2017215608A1 - this compound for tableting - Google Patents [patents.google.com]
Application Notes and Protocols for Sevelamer Carbonate Powder in Laboratory Settings
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and handling of sevelamer (B1230288) carbonate powder for oral suspension in a laboratory environment. The information is intended to guide researchers in preparing consistent and stable suspensions for various experimental applications, including in vitro binding assays and cell-based studies.
Product Information and Composition
Sevelamer carbonate is a non-absorbed, calcium-free, and metal-free phosphate-binding polymer.[1][2] It is supplied as a powder for oral suspension, which also contains several inactive ingredients.
Table 1: Composition of this compound Powder for Oral Suspension
| Component | Function | Reference |
| This compound | Active Pharmaceutical Ingredient (API), phosphate (B84403) binder | [1][3] |
| Propylene glycol alginate | Excipient | [1][4] |
| Natural and artificial citrus cream flavor | Flavoring agent | [1][4] |
| Sodium chloride | Excipient | [1][4] |
| Sucralose | Sweetener | [1][4] |
| Ferric oxide (yellow) | Colorant | [1][4] |
Preparation of this compound Oral Suspension
The following protocol outlines the standard procedure for reconstituting this compound powder to create a uniform suspension for experimental use.
Experimental Protocol: Reconstitution of this compound Powder
Objective: To prepare a homogenous oral suspension of this compound from powder.
Materials:
-
This compound powder for oral suspension (e.g., 0.8 g or 2.4 g packets)
-
Deionized or distilled water
-
Appropriate size beakers or flasks
-
Graduated cylinders
-
Magnetic stirrer and stir bars or vortex mixer
-
Spatula
Procedure:
-
Measure Powder: Accurately weigh the desired amount of this compound powder. For pre-packaged sachets, the entire content can be used.[5]
-
Measure Water: Based on the amount of powder, measure the corresponding volume of water as indicated in Table 2.
-
Mixing:
-
Ensure Homogeneity: Continue stirring for a sufficient time to ensure a uniform suspension. If necessary, use a vortex mixer to break up any clumps.
-
Immediate Use: The suspension should be used immediately after preparation, ideally within 30 minutes.[7] If there is a delay, the suspension must be resuspended by vigorous stirring just before use.[5][6]
Table 2: Recommended Volumes for Reconstitution
| This compound Dose | Minimum Water Volume | Reference |
| 400 mg | 30 mL | [6] |
| 800 mg | 30 mL | [6] |
| 2.4 g | 60 mL | [6][7] |
Quality Control Parameters for Laboratory Use
For research applications, ensuring the consistency and quality of the prepared suspension is crucial. Key parameters to consider are phosphate binding capacity and particle size.
Table 3: Key Quality Control Parameters
| Parameter | Method | Acceptance Criteria | Reference |
| Phosphate Binding Capacity | In vitro equilibrium and kinetic binding assays | Equivalence to a reference standard | [8][9][10] |
| Particle Size | Laser Diffraction or Microscopy | Consistent particle size distribution | [9] |
| pH | pH meter (for a 1% aqueous slurry) | 8.0 - 10.5 | [11] |
Experimental Workflow and Diagrams
Workflow for Suspension Preparation and Use
The following diagram illustrates the general workflow for preparing and using this compound suspension in a laboratory setting.
Caption: Workflow for preparing this compound suspension.
Mechanism of Action: Phosphate Binding in the GI Tract
This compound acts locally in the gastrointestinal tract to bind dietary phosphate, thereby preventing its absorption into the bloodstream.
Caption: this compound's phosphate binding mechanism.
Stability and Storage
-
Powder: this compound powder should be stored at a controlled room temperature between 15°C and 30°C.[1]
-
Reconstituted Suspension: The prepared suspension is not stable for long periods. It is recommended to be used within 30 minutes of preparation.[7] Some studies have shown satisfactory results for up to 6 hours after reconstitution. For experimental consistency, fresh preparation is always recommended.
Application-Specific Protocols
Experimental Protocol: In Vitro Phosphate Binding Assay
Objective: To determine the phosphate binding capacity of a prepared this compound suspension.
Materials:
-
Prepared this compound suspension
-
Phosphate standard solution (e.g., potassium phosphate) at various concentrations
-
Incubator or water bath at 37°C
-
Centrifuge
-
Phosphate assay kit or Ion Chromatography system
Procedure:
-
Prepare Phosphate Solutions: Create a series of phosphate solutions with known concentrations in the desired buffer.
-
Incubation:
-
Separation: Centrifuge the samples to pellet the sevelamer-phosphate complex.
-
Quantification:
-
Carefully collect the supernatant.
-
Measure the concentration of unbound phosphate in the supernatant using a phosphate assay kit or ion chromatography.
-
-
Calculation: The amount of bound phosphate is calculated by subtracting the concentration of unbound phosphate from the initial phosphate concentration.
Table 4: Example Parameters for In Vitro Binding Studies
| Parameter | Example Value | Reference |
| pH | 4.0 and 7.0 | [8][10] |
| Temperature | 37°C | [8] |
| Incubation Time (Equilibrium) | 2 hours | [8] |
| Incubation Time (Kinetic) | 5, 15, 30, 45, 60, 90, 120 minutes | [8] |
| Phosphate Concentrations | 1.0 mM and 40 mM | [8] |
Safety Precautions
-
This compound is considered non-toxic as it is not systemically absorbed.[1][11]
-
Handle the powder in a well-ventilated area to avoid inhalation of dust.
-
Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
In case of contact with eyes or skin, rinse thoroughly with water.
References
- 1. sanofi.com [sanofi.com]
- 2. Sevelamer - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. ema.europa.eu [ema.europa.eu]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. ndi.fda.moph.go.th [ndi.fda.moph.go.th]
- 6. Renagel, Renvela (sevelamer) dosing, indications, interactions, adverse effects, and more. [reference.medscape.com]
- 7. pro.campus.sanofi [pro.campus.sanofi]
- 8. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 9. tga.gov.au [tga.gov.au]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. winthropus.com [winthropus.com]
Application Notes and Protocols for Designing Drug-Drug Interaction Studies with Sevelamer Carbonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sevelamer (B1230288) carbonate is a non-absorbed, calcium-free, and metal-free phosphate-binding polymer used for the management of hyperphosphatemia in patients with chronic kidney disease (CKD).[1] Its mechanism of action involves the binding of dietary phosphate (B84403) within the gastrointestinal (GI) tract, thereby preventing its absorption.[2][3][4] Sevelamer is not systemically absorbed and is excreted in the feces.[5]
Due to its nature as a binding agent within the GI tract, sevelamer carbonate has the potential to interact with co-administered oral medications, reducing their bioavailability and potentially their therapeutic efficacy. This document provides detailed application notes and protocols for designing and conducting drug-drug interaction (DDI) studies with this compound to assess this risk.
Mechanism of Drug-Drug Interactions
The primary mechanism for drug-drug interactions with this compound is the physical binding of other drugs in the GI tract. Sevelamer contains multiple amines that are protonated in the intestine, which interact with phosphate molecules through ionic and hydrogen bonding.[6] These same properties can lead to the binding of other orally administered drugs, forming insoluble complexes that are not absorbed and are subsequently eliminated in the feces.
Factors that may influence the likelihood of a DDI with this compound include the physicochemical properties of the co-administered drug, such as its pKa and Log P values.[7][8] Drugs that are acidic and have a higher lipophilicity may be more susceptible to binding.[7]
Preclinical and In Vitro DDI Assessment
In vitro studies are crucial for identifying potential DDIs with this compound early in the drug development process. The U.S. Food and Drug Administration (FDA) has provided draft guidance on in vitro binding studies for sevelamer products.[5][9]
In Silico Assessment
An initial in silico assessment can help predict the likelihood of a binding interaction. This approach is based on the physicochemical properties of the drug of interest.
Protocol for In Silico Assessment:
-
Determine Physicochemical Properties: Obtain the pKa (acid) and Log P values for the test drug from literature or validated prediction software.
-
Assess Interaction Likelihood:
-
Prioritize for In Vitro Testing: Drugs meeting one or both of these criteria should be prioritized for in vitro binding studies.
In Vitro Binding Studies
In vitro binding studies directly measure the extent to which a drug binds to this compound under simulated GI conditions. Two key types of studies are recommended: equilibrium binding and kinetic binding studies.[5][9]
3.2.1 Protocol for In Vitro Equilibrium Binding Study
This study determines the binding affinity and capacity of this compound for a test drug at steady state.
-
Materials:
-
Procedure:
-
Acid Pre-treatment (Optional but Recommended): To simulate gastric transit, pre-treat this compound tablets/powder with an acidic solution (e.g., pH 1.2) for a specified period before incubation.
-
Incubation Setup: Prepare a series of incubation mixtures containing a fixed amount of this compound and at least eight different concentrations of the test drug.
-
pH Conditions: Conduct separate experiments at pH 4 and pH 7 to represent different regions of the GI tract.[5][9]
-
Incubation: Incubate all samples at 37°C with constant agitation until equilibrium is reached (determine the time to equilibrium in preliminary experiments).
-
Sample Processing: After incubation, separate the unbound drug from the sevelamer-drug complex by centrifugation or filtration.
-
Analysis: Quantify the concentration of the unbound drug in the supernatant/filtrate using a validated analytical method (e.g., HPLC).
-
Data Analysis: Calculate the amount of bound drug by subtracting the unbound concentration from the initial concentration. Determine the Langmuir binding constants, k1 (affinity) and k2 (capacity), by fitting the data to the Langmuir equation.[5]
-
3.2.2 Protocol for In Vitro Kinetic Binding Study
This study evaluates the rate at which the binding interaction occurs.
-
Materials: Same as for the equilibrium binding study.
-
Procedure:
-
Incubation Setup: Prepare incubation mixtures with a fixed amount of this compound and two different concentrations of the test drug (typically the lowest and highest concentrations from the equilibrium study).[9]
-
Time Points: Incubate the samples at 37°C and collect aliquots at multiple time points (e.g., 0, 15, 30, 60, 120, 240 minutes) until maximum binding is achieved.
-
pH Conditions: Conduct experiments at pH 4 and pH 7.[9]
-
Sample Processing and Analysis: Process and analyze the samples as described for the equilibrium binding study.
-
Data Analysis: Plot the amount of bound drug against time to determine the rate of binding.
-
Clinical DDI Study Design
If in vitro studies suggest a significant binding potential, a clinical DDI study in human subjects is warranted to determine the clinical relevance of the interaction.
Study Population
-
Healthy Volunteers: For most DDI studies, healthy adult volunteers are the preferred population to minimize variability.[1][6]
-
Patient Population: In some cases, it may be necessary to conduct the study in the target patient population (e.g., CKD patients) if the drug's pharmacokinetics are significantly altered by the disease state.
Study Design
A randomized, open-label, two-period, two-sequence, crossover design is a robust approach for assessing the effect of this compound on the pharmacokinetics of a co-administered drug.[1][6]
Protocol for a Crossover In Vivo DDI Study:
-
Subject Recruitment: Recruit a sufficient number of healthy volunteers (typically 12-24) based on power calculations. Ensure they meet all inclusion and exclusion criteria.
-
Treatment Periods:
-
Period 1: Subjects are randomized to one of two treatment sequences:
-
Sequence A: Receive a single oral dose of the test drug alone.
-
Sequence B: Receive a single oral dose of the test drug co-administered with a clinically relevant dose of this compound (e.g., 2.4 g).[6]
-
-
Washout Period: A washout period of at least 5 half-lives of the test drug is implemented between periods to ensure complete elimination of the drug.
-
Period 2: Subjects receive the alternate treatment from Period 1.
-
-
Dosing and Administration:
-
The test drug should be administered according to its recommended dosing instructions.
-
This compound should be administered with a meal, as is its clinical use.
-
For co-administration, the test drug and this compound are given at the same time.
-
-
Pharmacokinetic Sampling:
-
Collect serial blood samples at predefined time points before and after drug administration (e.g., pre-dose, 0.5, 1, 1.5, 2, 4, 6, 8, 12, 24, 48, and 72 hours post-dose).
-
Process blood samples to obtain plasma or serum, and store frozen until analysis.
-
-
Bioanalysis:
-
Analyze the plasma/serum concentrations of the test drug and any major metabolites using a validated bioanalytical method (e.g., LC-MS/MS).
-
-
Pharmacokinetic and Statistical Analysis:
-
Calculate the following pharmacokinetic (PK) parameters for the test drug:
-
Area under the plasma concentration-time curve from time zero to the last measurable concentration (AUC0-t).
-
Area under the plasma concentration-time curve from time zero to infinity (AUC0-∞).
-
Maximum plasma concentration (Cmax).
-
Time to reach maximum plasma concentration (Tmax).
-
-
Perform statistical analysis on the log-transformed AUC and Cmax values.
-
Calculate the geometric mean ratios and 90% confidence intervals for AUC and Cmax of the test drug with and without this compound.
-
A significant interaction is generally concluded if the 90% confidence intervals for the geometric mean ratio of AUC and/or Cmax fall outside the bioequivalence range of 80-125%.
-
Data Presentation
Summarize all quantitative data from DDI studies in clearly structured tables for easy comparison.
Table 1: Summary of In Vitro Binding Potential of Various Drugs to Sevelamer
| Drug Class | Drug | Predicted Binding (In Silico) | In Vitro Binding Results | Reference |
| Antibiotics | Ciprofloxacin | High (pKa, Log P) | Significant binding | |
| Immunosuppressants | Mycophenolic Acid | High (pKa, Log P) | Significant binding | [7] |
| Tacrolimus | High (Log P) | Significant binding | [10] | |
| Cyclosporine | High (Log P) | Significant binding | [7] | |
| Thyroid Hormones | Levothyroxine | High (pKa) | Significant binding | [7] |
| Antihypertensives | Enalapril | Low | No significant binding | [1][6] |
| Metoprolol | Low | No significant binding | [1][6] | |
| Antiarrhythmics | Digoxin | Low | No significant binding | |
| Anticoagulants | Warfarin | Low | No significant binding | [11] |
Table 2: Summary of Pharmacokinetic Drug-Drug Interactions with this compound/Hydrochloride
| Co-administered Drug | Sevelamer Dose | Effect on Cmax | Effect on AUC | Reference |
| Ciprofloxacin | 2.8 g single dose | ↓ ~50% | ↓ ~50% | [3] |
| Mycophenolate Mofetil | Not specified | ↓ 36% | ↓ 26% | [2][3][4] |
| Enalapril | 2.4 g single dose | No significant change | No significant change | [1][6] |
| Metoprolol | 2.4 g single dose | No significant change | No significant change | [1][6] |
| Digoxin | 9.6 g once daily | No significant change | No significant change | [11] |
| Warfarin | 9.6 g once daily | No significant change | No significant change | [11] |
Note: Sevelamer hydrochloride contains the same active moiety as this compound.[3][4]
Visualization of Workflows and Mechanisms
Logical Workflow for Sevelamer DDI Assessment
Caption: Workflow for assessing drug-drug interaction potential with sevelamer.
Mechanism of Sevelamer-Mediated Drug Interaction in the GI Tract
Caption: Mechanism of sevelamer binding to co-administered drugs in the GI tract.
References
- 1. Sevelamer hydrochloride (Renagel), a phosphate-binding polymer, does not alter the pharmacokinetics of two commonly used antihypertensives in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. These highlights do not include all the information needed to use this compound safely and effectively. See full prescribing information for this compound. this compound tablets, for oral use this compound powder, for oral suspension Initial U.S. Approval: 2000 [dailymed.nlm.nih.gov]
- 3. products.sanofi.us [products.sanofi.us]
- 4. These highlights do not include all the information needed to use this compound TABLETS safely and effectively. See full prescribing information for this compound TABLETS. this compound tablets, film coated for oral use Initial U.S. Approval: 2000 [dailymed.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. researchgate.net [researchgate.net]
- 7. Binding interactions with sevelamer and polystyrene sulfonate in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. Update and critical appraisal of sevelamer in the management of chronic renal failure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. accessdata.fda.gov [accessdata.fda.gov]
Application Notes and Protocols: Assessing the In Vivo Impact of Sevelamer Carbonate on LDL Cholesterol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sevelamer (B1230288) carbonate is a non-absorbed, calcium-free phosphate (B84403) binder primarily used to manage hyperphosphatemia in patients with chronic kidney disease (CKD).[1] Beyond its primary indication, sevelamer has demonstrated a significant lipid-lowering effect, specifically on low-density lipoprotein (LDL) cholesterol.[2][3][4] This pleiotropic effect is attributed to its mechanism as a bile acid sequestrant.[5][6][7] By binding to bile acids in the gastrointestinal tract, sevelamer interrupts their enterohepatic circulation, compelling the liver to synthesize new bile acids from cholesterol. This increased demand for hepatic cholesterol leads to an upregulation of LDL receptors on hepatocytes, resulting in enhanced clearance of LDL cholesterol from the circulation.[5][6]
These application notes provide a detailed protocol for assessing the in vivo impact of sevelamer carbonate on LDL cholesterol in a preclinical setting, utilizing a diet-induced hyperlipidemia mouse model.
Mechanism of Action: Bile Acid Sequestration and LDL Cholesterol Reduction
This compound's effect on LDL cholesterol is a direct consequence of its ability to bind bile acids in the intestine.[5][6] This binding prevents their reabsorption and subsequent return to the liver. The depletion of the bile acid pool triggers a compensatory mechanism in the liver to maintain bile acid homeostasis. The rate-limiting enzyme in the primary bile acid synthesis pathway, cholesterol 7α-hydroxylase (CYP7A1), is upregulated, leading to an increased conversion of cholesterol into bile acids.[5][6] This depletion of intracellular cholesterol in hepatocytes leads to the activation of sterol regulatory element-binding protein 2 (SREBP-2), a transcription factor that upregulates the expression of the LDL receptor gene.[3] The resulting increase in the number of LDL receptors on the surface of liver cells enhances the uptake of LDL cholesterol from the bloodstream, thereby lowering plasma LDL levels.[3][5]
Experimental Protocols
In Vivo Animal Model: Diet-Induced Hyperlipidemia in Mice
Genetically modified mouse models, such as Apolipoprotein E-deficient (ApoE-/-) or LDL receptor-deficient (Ldlr-/-) mice, are recommended as they are prone to developing hypercholesterolemia and atherosclerotic lesions that mimic human conditions.[8][9][10][11]
Materials:
-
Male ApoE-/- or Ldlr-/- mice (8-10 weeks old)
-
Standard chow diet
-
High-fat "Western" diet (e.g., 21% fat by weight, 0.15-0.2% cholesterol)[11]
-
This compound
-
Vehicle control (incorporated into the diet)
-
Metabolic cages for sample collection
-
Standard animal housing and care facilities
Procedure:
-
Acclimatization: House mice in a temperature and light-controlled environment with ad libitum access to standard chow and water for at least one week.
-
Induction of Hyperlipidemia: Switch the diet of all mice to a high-fat diet for 8-12 weeks to induce a stable hyperlipidemic phenotype.[11]
-
Baseline Measurements: After the induction period, collect baseline blood samples via tail vein or retro-orbital sinus puncture to measure baseline lipid profiles (Total Cholesterol, LDL, HDL, Triglycerides).
-
Group Allocation: Randomly assign mice into two groups:
-
Treatment Period: Maintain the respective diets for 8 weeks.[8][12]
-
Monitoring: Monitor animal health, body weight, and food intake weekly.
-
Sample Collection: At the end of the treatment period, collect terminal blood samples via cardiac puncture.
-
Tissue Harvesting (Optional): Livers can be harvested to analyze gene expression of key cholesterol metabolism markers (e.g., CYP7A1, LDLR, SREBP-2).
Biochemical Assay: LDL Cholesterol Measurement
A direct enzymatic method or an ELISA-based kit is recommended for the quantitative determination of LDL cholesterol in mouse serum.
Materials:
-
Mouse serum samples
-
Direct LDL Cholesterol Assay Kit or Mouse LDL-C ELISA Kit
-
Microplate reader
-
Pipettes and other standard laboratory equipment
Procedure (Example using a Direct Enzymatic Assay):
-
Reagent Preparation: Prepare reagents according to the manufacturer's instructions. Bring all reagents and samples to room temperature before use.
-
Assay Setup: In a 96-well microplate, pipette the following into designated wells:
-
Blank: Reagent 1.
-
Calibrator: Reagent 1 and Calibrator.
-
Sample: Reagent 1 and mouse serum sample.
-
-
First Incubation: Mix and incubate the plate according to the kit's protocol (e.g., 5 minutes at 37°C). During this step, cholesterol in non-LDL lipoproteins is consumed in a non-color-forming reaction.
-
Second Reagent Addition: Add Reagent 2 to all wells. This reagent specifically solubilizes LDL particles.
-
Second Incubation: Mix and incubate again as per the manufacturer's instructions (e.g., 5 minutes at 37°C). A chromogenic reaction occurs, proportional to the LDL cholesterol concentration.
-
Measurement: Read the absorbance at the specified wavelength (e.g., 600 nm) using a microplate reader.
-
Calculation: Calculate the LDL cholesterol concentration in the samples by comparing their absorbance to that of the calibrator.
Data Presentation
The following tables summarize expected and hypothetical quantitative data from the described in vivo experiment.
Table 1: Animal Model and Dosing Regimen
| Parameter | Description |
| Animal Model | Apolipoprotein E-deficient (ApoE-/-) Mice |
| Age | 8-10 weeks at the start of the study |
| Diet for Induction | High-Fat Diet (21% fat, 0.2% cholesterol) |
| Induction Period | 8 weeks |
| Treatment Groups | 1. Control (High-Fat Diet) 2. This compound |
| Drug Administration | Mixed into the high-fat diet |
| Dosage | 3% (w/w) this compound[8][12] |
| Treatment Duration | 8 weeks |
Table 2: Expected Quantitative Outcomes on Lipid Profile (Hypothetical Data)
| Parameter | Control Group (Mean ± SD) | This compound Group (Mean ± SD) | Expected % Change | p-value |
| Total Cholesterol (mg/dL) | 450 ± 55 | 360 ± 48 | ↓ 20% | <0.05 |
| LDL Cholesterol (mg/dL) | 280 ± 40 | 196 ± 35 | ↓ 30% | <0.01 |
| HDL Cholesterol (mg/dL) | 50 ± 8 | 52 ± 7 | No significant change | >0.05 |
| Triglycerides (mg/dL) | 150 ± 25 | 145 ± 22 | No significant change | >0.05 |
Note: The expected percentage change in LDL cholesterol is based on findings from human clinical trials where sevelamer treatment resulted in a 15-31% decrease in LDL levels.[2]
Conclusion
The provided protocols offer a robust framework for researchers to investigate the in vivo effects of this compound on LDL cholesterol. The use of a genetically modified hyperlipidemic mouse model combined with a diet-induced phenotype provides a clinically relevant platform. The LDL-lowering property of this compound, mediated through bile acid sequestration, presents a valuable secondary benefit to its primary function as a phosphate binder. These studies are crucial for further elucidating the therapeutic potential of this compound in managing dyslipidemia, particularly in patient populations where it is already indicated for hyperphosphatemia.
References
- 1. Cost-effectiveness of sevelamer versus calcium carbonate plus atorvastatin to reduce LDL in patients with chronic renal insufficiency with dyslipidemia and hyperphosphatemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous lowering of serum phosphate and LDL-cholesterol by sevelamer hydrochloride (RenaGel) in dialysis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound in the treatment of hyperphosphatemia in patients with chronic kidney disease on hemodialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound lowers serum phosphorus effectively in haemodialysis patients: a randomized, double-blind, placebo-controlled, dose-titration study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bile Acid Sequestrants for Lipid and Glucose Control - PMC [pmc.ncbi.nlm.nih.gov]
- 6. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 7. Bile Acid Sequestrants for Hypercholesterolemia Treatment Using Sustainable Biopolymers: Recent Advances and Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sevelamer prevents uremia-enhanced atherosclerosis progression in apolipoprotein E-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hyperlipidaemia and cardioprotection: Animal models for translational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Hyperlipidemia and Atherosclerotic Lesion Development in Ldlr-Deficient Mice on a Long-Term High-Fat Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ahajournals.org [ahajournals.org]
Application Notes and Protocols for Sevelamer Carbonate in Pediatric Hyperphosphatemia Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the research application of sevelamer (B1230288) carbonate in the management of hyperphosphatemia in pediatric patients with chronic kidney disease (CKD). This document includes summaries of clinical trial data, detailed experimental protocols, and visualizations of key pathways and workflows to support further research and development in this area.
Introduction
Hyperphosphatemia is a common and serious complication of chronic kidney disease (CKD) in children, contributing to the development of secondary hyperparathyroidism, renal osteodystrophy, and cardiovascular disease.[1] Sevelamer carbonate is a non-calcium, non-aluminum-based phosphate (B84403) binder that effectively reduces serum phosphorus levels by binding to dietary phosphate in the gastrointestinal tract.[2] Its use in pediatric patients has been investigated in clinical trials to establish its efficacy and safety profile in this vulnerable population.
Mechanism of Action
This compound is a polymeric amine that becomes protonated in the intestine. It then interacts with phosphate ions through ionic and hydrogen bonding, forming an insoluble complex that is excreted in the feces.[2] This process prevents the absorption of dietary phosphate into the bloodstream, thereby lowering serum phosphorus concentrations. Unlike calcium-based phosphate binders, this compound does not contribute to calcium loading, which is a concern for vascular calcification.
Key Clinical Trial Data
A pivotal phase 2, multicenter study (NCT01574326) evaluated the efficacy and safety of this compound in hyperphosphatemic pediatric patients with CKD.[3] The study consisted of a 2-week, randomized, placebo-controlled, fixed-dose period (FDP) followed by a 6-month, single-arm, open-label, dose-titration period (DTP).[3]
Efficacy Data
This compound demonstrated a statistically significant reduction in serum phosphorus levels compared to placebo.
| Parameter | This compound Group | Placebo Group | p-value |
| Fixed-Dose Period (2 weeks) | |||
| Baseline Mean Serum Phosphorus (mg/dL) | 7.16 | Not Reported | |
| Change from Baseline (LS Mean Difference, mg/dL) | -0.90 | 0.001[3] | |
| Dose-Titration Period (6 months) | |||
| Change from Baseline (mg/dL) | -1.18 | <0.0001[3] |
Safety and Tolerability
The safety and tolerability of this compound were found to be similar to placebo during the fixed-dose period.[3] The most commonly reported adverse events were gastrointestinal in nature and were generally mild to moderate in severity.[3]
| Adverse Event Category | This compound Group | Placebo Group |
| Gastrointestinal Disorders | Reported[3] | Reported[3] |
Experimental Protocols
The following protocols are based on the methodology of the NCT01574326 clinical trial.
Patient Population
Inclusion Criteria:
-
Age 6 to 18 years.[4]
-
Diagnosis of chronic kidney disease.[4]
-
Hyperphosphatemia with serum phosphorus levels above the age-appropriate upper limit.[3]
Exclusion Criteria:
-
Active dysphagia, swallowing disorders, or a predisposition to or current bowel obstruction.[4]
-
Severe gastrointestinal motility disorders, including severe constipation.[4]
-
Major gastrointestinal tract surgery.[4]
-
Non-renal cause of hyperphosphatemia.[4]
Study Design and Workflow
The clinical trial followed a multi-phase design to assess the efficacy and safety of this compound.
Protocol Steps:
-
Screening and Washout (2-4 weeks):
-
Potential participants are screened based on the inclusion and exclusion criteria.
-
Eligible patients undergo a phosphate binder washout period to establish a baseline serum phosphorus level.[4]
-
-
Randomized, Double-Blind, Placebo-Controlled, Fixed-Dose Period (2 weeks):
-
Participants are randomized to receive either this compound or a placebo.[3]
-
The initial dose of this compound is based on the patient's Body Surface Area (BSA).[3]
-
BSA ≥0.75 to <1.2 m²: 0.8 g three times daily with meals.
-
BSA ≥1.2 m²: 1.6 g three times daily with meals.
-
-
Serum phosphorus levels are measured at the end of this period.
-
-
Open-Label, Dose-Titration Period (6 months):
-
All participants receive this compound in an open-label fashion.[3]
-
The dose is titrated every two weeks for the first six weeks and then every four weeks as needed to achieve the target serum phosphorus level. The titration increment is based on BSA.[5]
-
Serum phosphorus levels and safety parameters are monitored throughout this period.
-
Laboratory Procedures
Serum Phosphorus Measurement:
-
Sample Collection: Collect a blood sample via venipuncture into a serum separator tube.
-
Sample Processing:
-
Allow the blood to clot at room temperature.
-
Centrifuge the sample according to the laboratory's standard operating procedure to separate the serum. Serum gel tubes should be centrifuged within 2 hours of collection.[6]
-
Carefully aspirate the serum into a clean, labeled tube.
-
-
Analysis:
-
Analyze the serum for inorganic phosphorus concentration using a validated automated chemistry analyzer. The analysis should be performed promptly.
-
If there is a delay in analysis, the serum should be stored under appropriate conditions to prevent changes in phosphate levels.
-
Statistical Analysis
The primary efficacy outcome, the change in serum phosphorus from baseline to the end of the fixed-dose period, is typically analyzed using an analysis of covariance (ANCOVA).[3] The model should include the treatment group as a factor and the baseline serum phosphorus level as a covariate. The secondary outcome, the change in serum phosphorus during the dose-titration period, can be analyzed using a mixed-effects model for repeated measures.
Conclusion
The research on this compound in pediatric patients with hyperphosphatemia demonstrates its efficacy in lowering serum phosphorus levels with a manageable safety profile. The detailed protocols provided in these application notes are intended to serve as a valuable resource for researchers and clinicians working to advance the understanding and treatment of this condition in the pediatric population. Further research may focus on long-term outcomes, including effects on bone health and cardiovascular morbidity, in children treated with this compound.
References
- 1. Treatment of Pediatric Chronic Kidney Disease-Mineral and Bone Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fda.gov [fda.gov]
- 3. Efficacy and safety of this compound in hyperphosphatemic pediatric patients with chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. products.sanofi.us [products.sanofi.us]
- 6. pediatric.testcatalog.org [pediatric.testcatalog.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Sevelamer Carbonate Dosage in Preclinical Experimental Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of sevelamer (B1230288) carbonate in preclinical experimental models of hyperphosphatemia, particularly in the context of chronic kidney disease (CKD).
Troubleshooting Guides
This section addresses common issues encountered during the administration and dosage optimization of sevelamer carbonate in preclinical models.
Issue 1: Determining the Optimal Starting Dose
Determining an appropriate starting dose is critical for achieving therapeutic efficacy while minimizing potential adverse effects. The most common method for administering this compound in rodent models is by mixing it with powdered chow.[1][2]
| Question | Recommendation | Considerations |
| What is a typical starting dose of this compound in rodent models of CKD? | A common starting dose is 1% to 3% this compound by dry weight mixed into the animal's chow.[1][2][3][4][5][6][7][8] | The exact percentage may need to be adjusted based on the severity of hyperphosphatemia, the specific animal model (e.g., 5/6 nephrectomy, adenine-induced), and the baseline diet's phosphate (B84403) content. |
| How can I calculate the approximate mg/kg/day dose from the percentage in chow? | The mg/kg/day dose can be estimated by considering the average daily food consumption of the animal. For example, a 300g rat consuming 20g of chow per day with 3% this compound would receive a dose of approximately 2000 mg/kg/day. | Food intake can vary between animals and may be affected by the addition of this compound to the diet. It is advisable to monitor food consumption to ensure accurate dosing. |
| Should the starting dose be adjusted based on baseline serum phosphate levels? | Yes, for animals with severe hyperphosphatemia, a starting dose at the higher end of the typical range (e.g., 3%) may be more appropriate. For milder cases, a lower starting dose (e.g., 1%) can be considered. | Regular monitoring of serum phosphate levels is crucial to guide dose titration.[9] |
Issue 2: Poor Palatability and Reduced Food Intake
This compound can sometimes alter the taste and texture of the chow, potentially leading to reduced food intake and weight loss.
| Question | Troubleshooting Step | Additional Notes |
| What should I do if the animals are not eating the medicated chow? | 1. Gradual Introduction: Start with a lower concentration of this compound in the chow and gradually increase it to the target dose over several days. 2. Flavoring Agents: Consider adding a small amount of a palatable substance, such as saccharin (B28170) or peanut butter, to the chow to mask the taste of the drug. Ensure the flavoring agent does not interfere with the experimental outcomes. 3. Alternative Administration: If poor palatability persists, consider oral gavage. This compound can be suspended in a suitable vehicle like water or methylcellulose (B11928114) for gavage administration. | Monitor body weight and food intake daily during the initial phase of administration to quickly identify any issues with palatability. |
| Are there any known gastrointestinal side effects in animals? | In preclinical studies, gastrointestinal adverse reactions have been observed, which can be a reason for withdrawal from the study.[10] In some cases, sevelamer has been associated with gastrointestinal discomfort.[11] | Monitor animals for signs of gastrointestinal distress, such as diarrhea, constipation, or bloating. If these occur, a reduction in dose or a temporary discontinuation of the treatment may be necessary. |
Issue 3: Lack of Efficacy (Persistent Hyperphosphatemia)
If serum phosphate levels do not decrease as expected, several factors could be at play.
| Question | Possible Cause & Solution | Key Monitoring Parameters |
| Why are serum phosphate levels not decreasing despite treatment? | 1. Inadequate Dose: The current dose may be too low to effectively bind the amount of dietary phosphate. Gradually increase the percentage of this compound in the chow (e.g., in increments of 1%) and monitor the response.[9][12] 2. Inconsistent Food Intake: If the animals are not consuming the medicated chow consistently, the daily dose of this compound may be insufficient. Monitor food intake and consider alternative administration methods if necessary. 3. High Phosphate Diet: The phosphate content of the basal diet may be too high, overwhelming the binding capacity of the current sevelamer dose. Ensure the use of a standardized diet with a known phosphate content. | - Serum phosphate levels (monitor weekly or bi-weekly) - 24-hour urinary phosphorus excretion (a decrease indicates reduced intestinal absorption)[13] - Serum PTH and FGF23 levels (should decrease with effective phosphate control)[14][15] |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the experimental use of this compound.
Q1: What is the mechanism of action of this compound?
This compound is a non-absorbed, calcium-free, and metal-free phosphate-binding polymer.[9] When taken with meals, it binds to dietary phosphate in the gastrointestinal tract, forming an insoluble complex that is excreted in the feces.[9] This prevents the absorption of phosphate into the bloodstream, thereby lowering serum phosphate levels.[9]
Q2: How should I prepare this compound-medicated chow?
To ensure a homogenous mixture, this compound powder should be thoroughly mixed with powdered rodent chow. A common method is to use a V-blender or a similar mixing apparatus. The percentage of this compound is calculated based on the dry weight of the chow.
Q3: What is a typical experimental protocol for evaluating this compound in a 5/6 nephrectomy rat model of CKD?
The 5/6 nephrectomy model is a widely used surgical model to induce CKD in rats.[1][14]
Experimental Protocol: 5/6 Nephrectomy Rat Model
-
Animal Model: Use male Sprague-Dawley rats (or another appropriate strain) weighing approximately 200-250g.
-
Surgical Procedure:
-
Step 1: Under anesthesia, perform a surgical ablation of two-thirds of the left kidney.
-
Step 2: One week later, perform a complete right nephrectomy.
-
-
Post-operative Care: Provide appropriate post-operative analgesia and monitor the animals for recovery.
-
Induction of Hyperphosphatemia: After a recovery period of 4-6 weeks to allow for the establishment of uremia, switch the rats to a high-phosphate diet (e.g., 0.9% to 1.4% phosphorus) to induce hyperphosphatemia.[1][14]
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Treatment Initiation: Once hyperphosphatemia is confirmed (e.g., serum phosphate > 7.5 mg/dL), randomize the animals into control and treatment groups.
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Control Group: Receives the high-phosphate diet.
-
Treatment Group: Receives the high-phosphate diet containing this compound (e.g., 3% w/w).
-
-
Treatment Duration: The treatment period can range from 4 to 14 weeks, depending on the study endpoints.[5][14]
-
Monitoring:
-
Collect blood samples (e.g., via tail vein) at baseline and at regular intervals (e.g., every 2-4 weeks) to measure serum phosphate, calcium, creatinine, BUN, PTH, and FGF23.[14]
-
Monitor body weight and food intake regularly.
-
At the end of the study, collect tissues (e.g., aorta, heart, kidneys) for histological analysis of vascular calcification and renal damage.[1]
-
Q4: How does this compound affect the FGF23-Klotho-PTH axis in preclinical models of CKD?
In CKD, decreased phosphate excretion leads to hyperphosphatemia, which stimulates the production of Fibroblast Growth Factor 23 (FGF23) from bone cells.[3][16] FGF23, in turn, acts on the kidneys to increase phosphate excretion and on the parathyroid gland to suppress Parathyroid Hormone (PTH) secretion.[15] However, in advanced CKD, the kidneys become resistant to the effects of FGF23 due to a deficiency of its co-receptor, Klotho.[16][17] This leads to a vicious cycle of progressively increasing FGF23 and PTH levels, contributing to secondary hyperparathyroidism and cardiovascular complications.[9]
This compound, by binding dietary phosphate and reducing serum phosphate levels, can help to break this cycle. In preclinical studies, sevelamer treatment has been shown to prevent the diet-induced elevation of both FGF23 and PTH in uremic rats.[14]
Q5: What are the key differences between this compound and calcium-based phosphate binders in preclinical models?
| Parameter | This compound | Calcium-Based Binders (e.g., Calcium Carbonate) |
| Efficacy in Lowering Serum Phosphate | Effective in reducing serum phosphate levels.[1][6] | Also effective in reducing serum phosphate levels.[1][6] |
| Effect on Serum Calcium | Does not significantly alter serum calcium levels.[1][6] | Can lead to hypercalcemia, especially at higher doses.[18] |
| Vascular Calcification | May attenuate the progression of vascular and kidney calcification.[1][6] | May contribute to or exacerbate vascular calcification due to increased calcium load.[1] |
| Secondary Hyperparathyroidism | Effective in controlling secondary hyperparathyroidism.[1][6] | Also effective in controlling secondary hyperparathyroidism.[1][6] |
| Other Effects | Can bind bile acids, potentially leading to a reduction in cholesterol levels.[9] May also reduce endotoxemia and inflammation in uremic animal models.[8] | Primarily acts as a phosphate binder. |
Visualizations
Signaling Pathway
Caption: The FGF23-PTH signaling axis in CKD and the effect of this compound.
Experimental Workflow
Caption: Workflow for a 5/6 nephrectomy rodent model to evaluate this compound.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. Phosphate Binding with Sevelamer Preserves Mechanical Competence of Bone Despite Acidosis in Advanced Experimental Renal Insufficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. oatext.com [oatext.com]
- 5. Effects of sevelamer treatment on cardiovascular abnormalities in mice with chronic renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effects of sevelamer hydrochloride and calcium carbonate on kidney calcification in uremic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound reduces inflammation and endotoxemia in an animal model of uremia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sevelamer - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 11. Hyperphosphatemia in Chronic Kidney Disease: The Search for New Treatment Paradigms and the Role of Tenapanor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Renagel, Renvela (sevelamer) dosing, indications, interactions, adverse effects, and more. [reference.medscape.com]
- 13. Short-term effects of sevelamer-carbonate on fibroblast growth factor 23 and pulse wave velocity in patients with normophosphataemic chronic kidney disease Stage 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Preclinical studies of VS‐505: a non‐absorbable highly effective phosphate binder - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Molecular interactions of FGF23 and PTH in phosphate regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Klotho/FGF23 and Wnt Signaling as Important Players in the Comorbidities Associated with Chronic Kidney Disease [mdpi.com]
- 17. The FGF23–Klotho axis: endocrine regulation of phosphate homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Sevelamer Carbonate In Vitro Binding Assays
Welcome to the technical support center for sevelamer (B1230288) carbonate in vitro binding assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to these experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges and questions that may arise during the execution of sevelamer carbonate in vitro binding assays.
1. Why am I seeing high variability in my phosphate (B84403) binding results?
High variability in phosphate binding assays can stem from several factors throughout the experimental workflow.[1] One common source is manual sampling, where inconsistencies in timing and volume can introduce errors, especially in kinetic studies with multiple time points.[1] The inherent characteristics of sevelamer as a non-absorbable polymer can also contribute to challenges in achieving consistent results.[1]
Troubleshooting Steps:
-
Automate Sampling: If possible, utilize an automated sampling system, such as a USP dissolution apparatus II, which has been shown to reduce variability compared to manual sampling with an incubator shaker.[1][2]
-
Standardize Protocol: Ensure strict adherence to a standardized protocol for all assay steps, including reagent preparation, incubation times, and temperature.[3]
-
Pipetting Technique: Calibrate and regularly maintain pipettes. Use consistent pipetting techniques, such as reverse pipetting for viscous solutions, to minimize errors.[3]
-
Reagent Preparation: Prepare large batches of reagents and aliquot them to reduce batch-to-batch variability.[3]
2. How does pH affect the phosphate binding capacity of this compound?
The pH of the binding solution significantly influences the phosphate binding capacity of this compound. In vitro studies have demonstrated that this compound binds more phosphate at a lower pH.[4][5][6] For instance, one study found that this compound bound significantly more phosphate in a solution with a baseline pH of 3.0 compared to a pH of 6.0.[4][5] This is a critical factor to consider, as the pH of the gastrointestinal tract varies, which can impact the in vivo efficacy of the phosphate binder.[6]
3. What is the optimal incubation time to reach binding equilibrium?
This compound typically reaches its maximum phosphate binding capacity in less than 6 hours.[4][5] Some studies have shown that it binds most of the phosphate within the first hour.[4][5] It is recommended to perform a kinetic binding study to determine the time to reach equilibrium under your specific experimental conditions.[7] The FDA draft guidance for generic this compound tablets recommends providing data demonstrating that the selected incubation time for equilibrium binding studies yields maximum binding.[7]
4. Which analytical method is best for quantifying unbound phosphate?
Several analytical methods can be used to determine the concentration of unbound phosphate, each with its own advantages and disadvantages.
-
Ion Chromatography (IC): A highly specific and sensitive technique for phosphate analysis.[8] It is a commonly used method for determining free phosphate in in vitro binding studies.[9]
-
High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RI): A novel isocratic reverse-phase HPLC method has been developed that is reported to be as sensitive as ion chromatography, specific, and inexpensive.[10][11]
-
UV-Vis Spectrophotometry: A simple method that can be developed and validated for the quantification of free phosphate.[12]
-
Inductively Coupled Plasma (ICP) Spectrometry: An efficient method for the analysis of phosphate at physiologically relevant pH conditions.[13]
The choice of method may depend on the available instrumentation, cost, and the required sensitivity and specificity of the assay.[10][11]
5. Why is my this compound tablet not dissolving or disintegrating properly?
The dissolution and disintegration of this compound tablets can be a challenge. The disintegration time of tablets made from carbonate salts can increase over time under standard storage conditions, which may affect the availability of the active ingredient.[14] In vitro studies have shown that the dissolution time of this compound is around 12 minutes, which is faster than some other phosphate binders like lanthanum carbonate.[15]
Troubleshooting Steps:
-
Use Whole Tablets: For bioequivalence studies, the FDA recommends using whole tablets in the assay.[7]
-
Ensure Adequate Agitation: Use appropriate agitation, such as 100 rpm in an incubator shaker or dissolution apparatus, to facilitate tablet disintegration and drug release.[1]
-
Consider Formulation: Be aware that excipients in the tablet formulation can influence disintegration.[14]
6. Can other substances in the assay interfere with phosphate binding?
Yes, other substances can interfere with the binding of phosphate to sevelamer. For example, sevelamer has a high affinity for bile salts, and in vitro studies have shown that bile salts can displace phosphate that is already bound to sevelamer.[16] This is an important consideration as it may impact the in vivo performance of the drug.
Quantitative Data Summary
The following tables summarize key quantitative data from in vitro studies on this compound and other phosphate binders.
Table 1: Influence of pH on Phosphate Binding (mmol/g)
| Phosphate Binder | pH 3.0 | pH 6.0 |
| This compound | Higher Binding | Lower Binding |
| Lanthanum Carbonate | Higher Binding | Lower Binding |
| Calcium Carbonate | Higher Binding | Lower Binding |
| Sucroferric Oxyhydroxide | Higher Binding | Lower Binding |
| Calcium Acetate/Magnesium Carbonate | Lower Binding | Higher Binding |
Source: Data compiled from in vitro studies comparing phosphate binder efficacy at different pH values.[4][5][6]
Table 2: Langmuir Binding Constants for this compound at Different pH Levels
| Parameter | pH 4.0 | pH 7.0 |
| k₁ (Affinity Constant) | Varies | Varies |
| k₂ (Capacity Constant) | Consistent | Consistent |
Source: The FDA guidance suggests that for bioequivalence, the 90% confidence interval for the k2 ratio should be within 80%-125%, while the k1 ratio may vary.[7][13]
Experimental Protocols
This section provides detailed methodologies for key in vitro binding assays for this compound.
Equilibrium Phosphate Binding Study
This study is designed to determine the maximum phosphate binding capacity of this compound.
Objective: To determine the Langmuir binding constants (k₁ and k₂) for this compound tablets.
Materials:
-
This compound Tablets (Test and Reference products)
-
Phosphate solutions of at least eight different concentrations
-
Binding Buffer: 100 mM N,N-Bis(2-hydroxyethyl)-2-aminoethanesulfonic acid (BES) and 80 mM Sodium Chloride (NaCl)
-
Hydrochloric Acid (HCl) and Sodium Hydroxide (NaOH) for pH adjustment
-
Incubator shaker or USP Dissolution Apparatus II
-
Analytical instrument for phosphate quantification (e.g., IC, HPLC-RI, UV-Vis)
Procedure:
-
Prepare phosphate solutions at a minimum of eight different concentrations in the binding buffer.
-
Adjust the pH of the solutions to the desired levels (e.g., pH 4 and pH 7) using HCl or NaOH.[7]
-
Place one whole this compound tablet into a flask containing a known volume of a specific phosphate concentration.
-
Incubate the flasks at 37°C with constant agitation (e.g., 100 rpm) for a predetermined time sufficient to reach equilibrium (e.g., 6 hours).[4][5][7]
-
After incubation, filter the samples to separate the sevelamer-phosphate complex from the solution containing unbound phosphate.[10]
-
Quantify the concentration of unbound phosphate in the filtrate using a validated analytical method.
-
Calculate the amount of bound phosphate by subtracting the unbound phosphate concentration from the initial phosphate concentration.
-
Determine the Langmuir binding constants (k₁ and k₂) by plotting the data according to the Langmuir equation.[9]
Kinetic Phosphate Binding Study
This study evaluates the rate at which this compound binds to phosphate.
Objective: To determine the rate of phosphate binding to this compound tablets over time.
Materials:
-
This compound Tablets (Test and Reference products)
-
Phosphate solutions at two different concentrations (lowest and highest used in the equilibrium study)[7]
-
Binding Buffer: 100 mM BES and 80 mM NaCl
-
HCl and NaOH for pH adjustment
-
Incubator shaker or USP Dissolution Apparatus II with automated sampling
-
Analytical instrument for phosphate quantification
Procedure:
-
Prepare phosphate solutions at two different concentrations in the binding buffer.
-
Adjust the pH of the solutions to the desired levels (e.g., pH 4 and pH 7).[7]
-
Place one whole this compound tablet into a flask or dissolution vessel containing a known volume of the phosphate solution.
-
Incubate at 37°C with constant agitation (e.g., 100 rpm).[1]
-
Collect samples at multiple time points (e.g., 0.5, 1, 2, 3, and 4 hours).[1]
-
Immediately filter the samples to stop the binding reaction.
-
Quantify the concentration of unbound phosphate in the filtrate.
-
Calculate the amount of bound phosphate at each time point.
-
Plot the amount of bound phosphate against time to generate a kinetic binding profile.
Visualizations
The following diagrams illustrate key experimental workflows and concepts related to this compound in vitro binding assays.
Caption: Workflow for an Equilibrium Phosphate Binding Assay.
Caption: Workflow for a Kinetic Phosphate Binding Assay.
Caption: Troubleshooting Logic for High Result Variability.
References
- 1. dissolutiontech.com [dissolutiontech.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Influence of pH and phosphate concentration on the phosphate binding capacity of five contemporary binders. An in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Influence of pH and phosphate concentration on the phosphate binding capacity of five contemporary binders. An in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. benchchem.com [benchchem.com]
- 9. Comparison of Binding Parameter Constants between this compound Tablets and Renvela Tablets by a Validated Ion Chromatography Method [scirp.org]
- 10. tsijournals.com [tsijournals.com]
- 11. researchgate.net [researchgate.net]
- 12. In-vitro Equilibrium Phosphate Binding Study of this compound by UV-Vis Spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Evaluation of the In Vitro Efficacy of Sevelamer Hydrochloride and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. WO2017215608A1 - this compound for tableting - Google Patents [patents.google.com]
- 15. Sevalamer Hydrochloride, this compound and Lanthanum Carbonate: In Vitro and In Vivo Effects on Gastric Environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
Technical Support Center: Sevelamer Carbonate In Vitro Phosphate Binding Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with in vitro phosphate (B84403) binding assays of sevelamer (B1230288) carbonate.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for sevelamer carbonate's phosphate binding?
This compound is a non-absorbed, cross-linked polymer that functions as an anion exchange resin.[1] In the gastrointestinal tract, the amine groups of sevelamer become protonated and bind to negatively charged dietary phosphate ions through ionic and hydrogen bonding.[2] This forms an insoluble complex that is then excreted in the feces, thereby reducing the absorption of phosphate into the bloodstream.[2][3]
Q2: What are the key factors that influence the in vitro phosphate binding efficiency of this compound?
Several factors can significantly impact the in vitro phosphate binding capacity of this compound:
-
pH: The pH of the solution affects the protonation of the amine groups on the sevelamer polymer. Generally, this compound binds phosphate more effectively at a lower pH.[4] For instance, studies have shown that this compound binds more phosphate in a solution with a baseline pH of 3.0 compared to a pH of 6.0.[4]
-
Phosphate Concentration: The initial concentration of phosphate in the solution directly influences the amount of phosphate bound. Higher initial phosphate concentrations generally lead to a higher amount of bound phosphate until the binding capacity of the polymer is reached.[4][5]
-
Incubation Time: The binding of phosphate to this compound is a time-dependent process. Equilibrium is typically reached after a certain incubation period, often around 6 hours, where maximum binding is achieved.[6] Kinetic studies are essential to determine the optimal incubation time for specific experimental conditions.[7][8]
-
Presence of Other Anions: Other anions in the solution can compete with phosphate for binding to the sevelamer polymer. For example, bile acids can displace some of the bound phosphate, potentially reducing the overall binding efficiency.[9]
Q3: What are the common analytical methods used to quantify free phosphate in these assays?
The most common methods to measure the concentration of unbound (free) phosphate in the supernatant after incubation with this compound include:
-
Ion Chromatography (IC): This is a widely used and recommended method for its specificity and ability to separate phosphate from other interfering ions.[5][7][8]
-
High-Performance Liquid Chromatography (HPLC) with Refractive Index (RI) Detector: This method offers a sensitive and specific alternative to ion chromatography and is suitable for quantifying unbound phosphate.[10][11]
-
UV-Vis Spectrophotometry: This is a simpler and more accessible method, though it may require derivatization and be more susceptible to interference compared to IC or HPLC.[12][13]
-
Inductively Coupled Plasma Spectrometry (ICP): This technique can also be employed for the analysis of phosphate and has been validated for this purpose.[6]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability in phosphate binding results between replicates. | - Inconsistent sample handling and manual sampling techniques. - Inadequate mixing or agitation during incubation. - Variability in tablet disintegration. - Improper filtration leading to polymer carryover. | - Utilize an automated sampling system, such as a dissolution apparatus, to minimize manual sampling errors.[7] - Ensure consistent and controlled agitation (e.g., 100 rpm in an incubator shaker).[7] - Use whole tablets as recommended by FDA guidance to ensure consistency.[8] - Validate the filter type (e.g., 0.45-µm nylon or PVDF) to ensure no significant binding of phosphate to the filter and complete removal of the polymer.[7] |
| Lower than expected phosphate binding capacity. | - Sub-optimal pH of the binding solution. - Insufficient incubation time to reach equilibrium. - Interference from other components in the solution (e.g., placebo matrix). - Incorrect preparation of phosphate standard solutions. | - Optimize the pH of the incubation buffer. Studies are often conducted at pH 4 and pH 7 to simulate different physiological conditions.[5][7][8] - Conduct a kinetic study to determine the time required to reach maximum phosphate binding.[6][8] - Perform specificity tests by analyzing blank and placebo solutions to ensure they do not interfere with the phosphate peak.[7] - Verify the accuracy of phosphate standard concentrations and ensure the calibration curve has a high correlation coefficient (r > 0.99).[5][7] |
| Poor linearity in the phosphate calibration curve. | - Improper dilution of standards. - Issues with the analytical instrument (e.g., detector saturation). - Contamination of reagents or glassware. | - Prepare fresh calibration standards and perform serial dilutions carefully. - Ensure the concentration range of the standards is appropriate for the analytical method and does not saturate the detector. The linear range should be established (e.g., 0.2 - 30.0 mM).[5] - Use high-purity water and acid-washed glassware. |
| Interference peaks in the chromatogram. | - Excipients from the tablet formulation (placebo matrix). - Contaminants in the buffer or reagents. | - Analyze a placebo solution (tablet excipients without this compound) to identify any interfering peaks.[7] The analytical method should be selective for phosphate. - Use high-purity reagents and mobile phases. |
Data Presentation
Table 1: Influence of pH on Sevelamer's Phosphate Binding Affinity
| Phosphate Binder | pH | Langmuir Binding Affinity (k1) (mM⁻¹) |
| Sevelamer Hydrochloride | 3 | 0.025 ± 0.002[9] |
| 5-7 | 1.5 ± 0.8[9] | |
| Lanthanum Carbonate | 3-7 | 6.1 ± 1.0[9] |
Table 2: In Vitro Phosphate Binding Capacity of Sevelamer Formulations
| Formulation | pH | Initial Phosphate Concentration (mM) | Bound Phosphate (%) |
| Sevelamer HCl (API) | 4.0 | 1.0 | 82.5[14] |
| 38.7 | 44.61[14] | ||
| Sevelamer HCl (API) | 5.5 | 1.0 | 79.92[14] |
| 38.7 | 50.11[14] | ||
| Renagel® 400mg | 4.0 | 1.0 | 75.15[14] |
| 38.7 | 35.36[14] |
Experimental Protocols
In Vitro Equilibrium Phosphate Binding Study
This protocol is based on recommendations from the US FDA and common practices in published literature.[5][7][8]
Objective: To determine the maximum phosphate binding capacity of this compound at equilibrium.
Materials:
-
This compound tablets
-
Potassium dihydrogen phosphate (KH₂PO₄)
-
Sodium chloride (NaCl)
-
N,N-Bis(2-hydroxyethyl)-2-aminoethanesulfonic acid (BES)
-
Sodium hydroxide (B78521) (NaOH) and Hydrochloric acid (HCl) for pH adjustment
-
High-purity water
-
Incubator shaker or dissolution apparatus
-
Centrifuge and/or filters (e.g., 0.45 µm PVDF or nylon)
-
Analytical instrument for phosphate quantification (e.g., Ion Chromatograph)
Procedure:
-
Preparation of Phosphate Solutions:
-
Prepare a stock buffer solution containing 100 mM BES and 80 mM NaCl.[5][7][8]
-
From the stock buffer, prepare a series of at least eight phosphate solutions with concentrations ranging to establish maximum binding (e.g., 1 mM to 40 mM) by adding KH₂PO₄.[5][7][8]
-
Prepare two sets of these solutions and adjust the pH of one set to 4.0 and the other to 7.0 using HCl or NaOH.[5][7]
-
-
Incubation:
-
Place a whole this compound tablet into a known volume (e.g., 300 mL) of each phosphate solution.[7]
-
Incubate at 37°C with constant agitation (e.g., 100 rpm) in an incubator shaker.[7]
-
Ensure the incubation time is sufficient to reach equilibrium (e.g., 4 hours, but should be determined by a kinetic study).[6][7]
-
-
Sample Collection and Preparation:
-
At the end of the incubation period, withdraw an aliquot of the solution.
-
Filter the sample through a 0.45 µm filter to remove the polymer-phosphate complex.[7]
-
-
Phosphate Analysis:
-
Calculation of Bound Phosphate:
-
Calculate the amount of bound phosphate by subtracting the free phosphate concentration from the initial phosphate concentration.
-
The phosphate binding capacity is typically expressed as mmol of phosphate per gram of polymer.[5]
-
In Vitro Kinetic Phosphate Binding Study
Objective: To determine the rate of phosphate binding by this compound.
Procedure:
-
Setup: Prepare phosphate solutions at a low and a high concentration (e.g., 1 mM and 40 mM) at pH 4 and 7, as described in the equilibrium study.[7][8]
-
Incubation and Sampling:
-
Add a whole this compound tablet to each solution and start the incubation at 37°C with agitation.[7]
-
Withdraw samples at multiple time points (e.g., 0.5, 1, 2, 3, and 4 hours).[7]
-
If necessary, replenish the withdrawn sample volume with the respective buffer solution to maintain a constant volume.[7]
-
-
Analysis: Analyze the free phosphate concentration in each sample as described previously.
-
Data Interpretation: Plot the amount of bound phosphate against time to determine the binding rate.
Visualizations
Caption: Workflow for In Vitro Equilibrium Phosphate Binding Assay.
Caption: Factors Influencing this compound's Phosphate Binding.
References
- 1. This compound in the treatment of hyperphosphatemia in patients with chronic kidney disease on hemodialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Sevelamer - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Influence of pH and phosphate concentration on the phosphate binding capacity of five contemporary binders. An in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of Binding Parameter Constants between this compound Tablets and Renvela Tablets by a Validated Ion Chromatography Method [scirp.org]
- 6. Evaluation of the In Vitro Efficacy of Sevelamer Hydrochloride and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. researchgate.net [researchgate.net]
- 10. tsijournals.com [tsijournals.com]
- 11. researchgate.net [researchgate.net]
- 12. In-vitro Equilibrium Phosphate Binding Study of this compound by UV-Vis Spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]
- 14. banglajol.info [banglajol.info]
addressing the impact of sevelamer carbonate on metabolic acidosis in study subjects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of sevelamer (B1230288) carbonate on metabolic acidosis in study subjects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which sevelamer carbonate affects metabolic acidosis?
A1: this compound is a non-absorbed, calcium-free phosphate (B84403) binder.[1] In the gastrointestinal tract, it binds to dietary phosphate, which is then excreted in the feces.[1] Unlike its predecessor, sevelamer hydrochloride, which releases chloride ions and can contribute to metabolic acidosis, this compound releases carbonate ions.[2] This carbonate is a bicarbonate precursor, which can help buffer excess acid in the blood, thereby ameliorating metabolic acidosis.[2][3]
Q2: Is there a difference in the phosphate-binding efficacy between this compound and sevelamer hydrochloride?
A2: No, clinical studies have demonstrated that this compound and sevelamer hydrochloride are equivalent in their ability to lower serum phosphorus levels in patients with chronic kidney disease (CKD).[2][4][5] The active component responsible for phosphate binding, poly(allylamine), is the same in both formulations.[2]
Q3: Can this compound be used in patients not yet on dialysis?
A3: Yes, studies have shown that this compound is effective and well-tolerated in hyperphosphatemic patients with CKD who are not on dialysis.[6] In this patient population, it has been shown to significantly decrease serum phosphorus levels and increase serum bicarbonate levels.[6]
Q4: What is the expected impact of switching a patient from sevelamer hydrochloride to this compound?
A4: Switching from sevelamer hydrochloride to this compound is expected to maintain control of serum phosphorus levels while improving acid-base status.[7] Studies have shown a significant increase in serum bicarbonate levels after switching, often allowing for the reduction or discontinuation of sodium bicarbonate supplementation.[7][8]
Troubleshooting Guide
| Issue Encountered | Potential Cause | Troubleshooting Steps |
| Unexpectedly low serum bicarbonate levels after initiating this compound. | 1. Incorrect formulation (sevelamer hydrochloride instead of carbonate).2. Insufficient dosage to counteract underlying acidosis.3. Other concurrent medical conditions or medications contributing to acidosis. | 1. Verify that the correct sevelamer formulation is being used.2. Review the patient's dosage and consider titration based on serum bicarbonate levels, as per study protocols.3. Conduct a thorough review of the patient's clinical status and concomitant medications. |
| Hypercalcemia observed during treatment. | This compound is a non-calcium-based binder and should not directly cause hypercalcemia.[1] The cause is likely external to the study drug. | Investigate other sources of calcium, such as diet, calcium-based supplements, or vitamin D analogs. |
| Inconsistent serum phosphorus control. | 1. Patient non-adherence to medication.2. Inadequate dosage.3. High dietary phosphate intake. | 1. Reinforce the importance of taking this compound with meals.2. Assess the prescribed dose and consider adjustments based on serum phosphorus levels.[9]3. Provide dietary counseling to manage phosphate intake. |
Data Presentation
Table 1: Effect of this compound on Serum Bicarbonate in Pediatric Dialysis Patients
| Parameter | Baseline (Sevelamer HCl) | 3 Months (this compound) | p-value |
| Serum Bicarbonate (mmol/L) | 20.0 (17.2–22.0) | 24.5 (20.75–26) | < 0.001 |
| Sodium Bicarbonate Supplementation | Required in 10 patients | Stopped in all 10 patients | N/A |
Source: Adapted from a prospective single-center study in pediatric dialysis patients.[7]
Table 2: Impact of this compound on Serum Parameters in Pre-Dialysis CKD Patients
| Parameter | Baseline | End of Treatment (8 weeks) | p-value |
| Serum Phosphorus (mg/dL) | 6.2 ± 0.8 | 4.8 ± 1.0 | < 0.001 |
| Serum Bicarbonate (mEq/L) | 16.6 ± 3.6 | 18.2 ± 3.7 | 0.005 |
| Serum Calcium (mg/dL) | 9.2 ± 0.5 | 9.4 ± 0.5 | < 0.001 |
| Total Cholesterol (mg/dL) | 180 ± 45 | 145 ± 38 | < 0.001 |
| LDL Cholesterol (mg/dL) | 102 ± 36 | 74 ± 30 | < 0.001 |
Source: Data from a study on hyperphosphatemic patients with CKD not on dialysis.[6][10]
Table 3: Comparative Effects of this compound and Sevelamer Hydrochloride on Acid-Base Status
| Parameter | This compound Group (Change from Baseline) | Sevelamer Hydrochloride Group (Change from Baseline) | p-value (between groups) |
| Plasma Bicarbonate (mEq/L) | +3.38 ± 14.55 | +2.30 ± 1.85 | 0.008 |
| Plasma pH | +0.04 ± 0.04 | +0.03 ± 0.05 | 0.012 |
Source: Findings from a randomized clinical trial comparing the two sevelamer formulations.[11]
Experimental Protocols
Protocol 1: Assessment of this compound's Effect on Acid-Base Status in Pediatric Dialysis Patients
-
Patient Population: Pediatric patients (e.g., aged 16 ± 3 years) receiving stable peritoneal or hemodialysis for at least 3 months.[7] Inclusion criteria may include a baseline serum bicarbonate <20 mmol/L or the need for sodium bicarbonate supplementation.[7][8]
-
Study Design: A prospective, single-center, open-label trial.
-
Intervention: Switch patients from their current phosphate binder (e.g., sevelamer hydrochloride) to an equivalent dose of this compound.
-
Data Collection:
-
Statistical Analysis: Use appropriate statistical tests (e.g., paired t-test or Wilcoxon signed-rank test) to compare baseline and follow-up values. A p-value < 0.05 is typically considered statistically significant.
Protocol 2: Evaluation of Metabolic Acidosis Parameters
-
Sample Collection: Collect arterial or venous blood samples from study subjects. Arterial blood gas (ABG) analysis is the definitive method for diagnosing metabolic acidosis.[12]
-
Parameter Measurement:
-
Blood Gas Analysis: Measure pH, partial pressure of carbon dioxide (pCO2), and bicarbonate (HCO3-). Metabolic acidosis is characterized by a low pH (<7.35) and a low bicarbonate level (<20 mmol/L).[13][14]
-
Serum Electrolytes: Measure sodium (Na+), potassium (K+), and chloride (Cl-) to calculate the anion gap.
-
-
Anion Gap Calculation:
-
Respiratory Compensation Assessment:
Visualizations
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound in the treatment of hyperphosphatemia in patients with chronic kidney disease on hemodialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of sevelamer hydrochloride and this compound: risk of metabolic acidosis and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sevelamer for hyperphosphataemia in kidney failure: controversy and perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy and Tolerability of this compound in Hyperphosphatemic Patients Who Have Chronic Kidney Disease and Are Not on Dialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound increases serum bicarbonate in pediatric dialysis patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Sevelamer - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. ovid.com [ovid.com]
- 11. jrenendo.com [jrenendo.com]
- 12. Metabolic Acidosis Workup: Approach Considerations, Laboratory Evaluation, Complete Blood Count [emedicine.medscape.com]
- 13. Diagnosis and management of metabolic acidosis: guidelines from a French expert panel - PMC [pmc.ncbi.nlm.nih.gov]
- 14. filiere-g2m.fr [filiere-g2m.fr]
factors influencing the binding kinetics of sevelamer carbonate
Technical Support Center: Sevelamer (B1230288) Carbonate Binding Kinetics
Welcome to the technical support center for researchers, scientists, and drug development professionals working with sevelamer carbonate. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist you in your in vitro binding studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the in vitro phosphate (B84403) binding kinetics of this compound?
A1: The binding of phosphate to this compound is a dynamic process influenced by several key factors:
-
pH: The pH of the binding medium is a critical determinant. Sevelamer's amine groups become protonated at lower (more acidic) pH values, which enhances the electrostatic attraction for negatively charged phosphate ions. In vitro studies have shown that this compound generally exhibits higher phosphate binding at a pH of approximately 3.0-4.0 compared to a more neutral pH of 7.0.[1][2]
-
Phosphate Concentration: The initial concentration of phosphate in the solution directly impacts the amount of phosphate bound. According to the principles of mass action, a higher initial phosphate concentration will result in a greater amount of phosphate being bound to the polymer until saturation is reached.
-
Ionic Strength: The ionic strength of the solution, often adjusted with salts like sodium chloride, can influence the binding capacity. While not as dominant as pH, changes in ionic strength can affect the electrostatic interactions between the protonated polymer and phosphate ions.
-
Presence of Competing Anions: Sevelamer is a non-specific anion binder. The presence of other anions, such as bile acids, fatty acids, and certain drugs, can lead to competitive binding, potentially reducing the amount of phosphate bound.[3][4]
-
Temperature: Binding experiments are typically conducted at physiological temperature (37°C) to mimic in vivo conditions. Temperature can affect the thermodynamics and kinetics of the binding reaction.
-
Incubation Time: The binding of phosphate to sevelamer is not instantaneous. It is essential to allow sufficient incubation time for the system to reach equilibrium. Kinetic studies can determine the optimal time required for maximum binding.
Q2: How is the phosphate binding capacity of this compound quantified?
A2: The phosphate binding capacity is typically determined by measuring the amount of unbound (free) phosphate remaining in a solution after incubation with a known amount of this compound. The general procedure involves:
-
Incubating a known mass of this compound with a phosphate solution of a known initial concentration and volume.
-
Separating the polymer-phosphate complex from the solution, usually by filtration or centrifugation.
-
Measuring the concentration of unbound phosphate in the filtrate/supernatant using an appropriate analytical method.
-
Calculating the amount of bound phosphate by subtracting the unbound amount from the initial amount. The binding capacity is often expressed as mmol of phosphate bound per gram of sevelamer (mmol/g).
Q3: What analytical methods are commonly used to measure unbound phosphate concentration?
A3: Several analytical techniques can be employed to quantify the concentration of free phosphate in the experimental solution:
-
Ion Chromatography (IC): This is a widely used and robust method for the separation and quantification of ions, including phosphate.[1][2]
-
High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RI): This method provides a sensitive and specific alternative to ion chromatography for quantifying phosphate.[5][6]
-
UV-Vis Spectrophotometry: This technique can be used to determine phosphate concentration, often after a colorimetric reaction.[7]
-
Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES): This is another sensitive method for elemental analysis, including phosphorus.[8]
Q4: What is the Langmuir model, and how is it applied to this compound binding kinetics?
A4: The Langmuir model is a mathematical description of adsorption, which can be applied to the binding of phosphate (adsorbate) to this compound (adsorbent). It is used to determine two key parameters:
-
k1 (Affinity Constant): This constant relates to the strength of the binding interaction between phosphate and sevelamer. A higher k1 value indicates a stronger affinity.
-
k2 (Langmuir Capacity Constant): This represents the maximum amount of phosphate that can be bound per unit weight of this compound (the binding capacity at saturation).
The Langmuir equation allows for a more detailed characterization of the binding kinetics beyond simple percentage-bound calculations.[1][2][9]
Troubleshooting Guides
| Issue | Potential Causes | Recommended Solutions |
| Low Phosphate Binding Capacity | Incorrect pH of the binding buffer: Sevelamer's binding is highly pH-dependent. | Verify the pH of all buffers and solutions before starting the experiment. Ensure the pH is within the optimal range for binding (typically lower pH for higher binding). |
| Insufficient incubation time: The binding process may not have reached equilibrium. | Perform a time-course experiment to determine the time required to reach maximum phosphate binding. | |
| Inaccurate quantification of unbound phosphate: Issues with the analytical method (e.g., calibration curve, sample dilution). | Validate your analytical method. Run standards and controls with each batch of samples. Check for matrix effects from the buffer components. | |
| Degradation of this compound: Improper storage or handling of the polymer. | Store this compound according to the manufacturer's instructions. Use fresh batches for critical experiments. | |
| High Variability in Results (Poor Reproducibility) | Inconsistent sample preparation: Variations in weighing the polymer, pipetting, or buffer preparation. | Use calibrated analytical balances and pipettes. Prepare a large batch of buffer to be used for the entire set of experiments. |
| Inadequate mixing during incubation: The polymer may not be fully suspended, leading to inconsistent access to binding sites. | Ensure continuous and uniform agitation during incubation. The speed of the shaker or stirrer should be consistent across all samples.[1] | |
| Incomplete separation of polymer-phosphate complex: Fine particles of the polymer may pass through the filter, interfering with the analysis of unbound phosphate. | Use a filter with an appropriate pore size (e.g., 0.22 µm or 0.45 µm). Consider double filtration or centrifugation followed by filtration. | |
| Unexpected pH Shift During Experiment | Insufficient buffering capacity of the binding medium: The binding of phosphate and release of carbonate can alter the pH. | Use a buffer with adequate capacity in the desired pH range. N,N-Bis(2-hydroxyethyl)-2-aminoethanesulfonic acid (BES) is commonly used.[5][10] |
| Interference from Other Substances | Presence of competing anions in the sample matrix: If testing in a complex medium, other anions can compete with phosphate for binding sites. | Be aware of the composition of your test medium. If possible, run control experiments to assess the impact of other anions. For drug interaction studies, this is the parameter being investigated. |
Quantitative Data Summary
Table 1: Influence of pH on Sevelamer Phosphate Binding Capacity
| pH | Initial Phosphate Concentration (mM) | Binding Capacity (mmol/g) | Reference |
| 4.0 | 1.0 - 38.7 | Varies with concentration | [2] |
| 5.5 | 1.0 - 38.7 | Varies with concentration | [2] |
| 7.0 | 1.0 - 38.7 | Varies with concentration | [1][2] |
Note: The binding capacity is dependent on the initial phosphate concentration. Please refer to the original publications for detailed data.
Table 2: Langmuir Constants for this compound
| pH | Affinity Constant (k1) | Langmuir Capacity Constant (k2) (mmol/g) | Reference |
| 4.0 | Not specified | Not specified | [1] |
| 7.0 | Not specified | Not specified | [1] |
Note: The specific values for k1 and k2 can vary based on the exact experimental conditions. The provided references describe the methodology to determine these constants.
Experimental Protocols
Protocol 1: In Vitro Phosphate Binding Assay using Ion Chromatography
1. Materials and Reagents:
-
This compound
-
Potassium dihydrogen phosphate (KH2PO4)
-
N,N-Bis(2-hydroxyethyl)-2-aminoethanesulfonic acid (BES)
-
Sodium chloride (NaCl)
-
Sodium hydroxide (B78521) (NaOH) for pH adjustment
-
Deionized water
-
Conical flasks (250 mL)
-
Shaking water bath or incubator shaker
-
Syringe filters (0.22 µm or 0.45 µm)
-
Ion chromatograph with a suitable anion exchange column and conductivity detector
2. Preparation of Solutions:
-
Phosphate Stock Solution (e.g., 40 mM): Prepare a stock solution of KH2PO4 in deionized water.
-
Binding Buffer (e.g., 100 mM BES, 80 mM NaCl): Dissolve BES and NaCl in deionized water. Adjust the pH to the desired level (e.g., 4.0 or 7.0) using NaOH.[5][10]
-
Phosphate Working Solutions: Prepare a series of phosphate working solutions at different concentrations by diluting the phosphate stock solution with the binding buffer.
3. Binding Assay Procedure:
-
Accurately weigh a specific amount of this compound (e.g., 100 mg) into a conical flask.[5]
-
Add a defined volume (e.g., 100 mL) of a phosphate working solution to the flask.[5]
-
Securely cap the flasks and place them in a shaking water bath set to 37°C and a constant agitation speed (e.g., 100 RPM).[5]
-
Incubate for a predetermined time to allow for equilibrium to be reached (e.g., 2-4 hours).[11]
-
After incubation, withdraw a sample of the slurry and filter it through a syringe filter to remove the polymer-phosphate complex.
-
Dilute the filtrate as necessary to fall within the linear range of the ion chromatograph.
-
Analyze the diluted filtrate using ion chromatography to determine the unbound phosphate concentration.
4. Data Analysis:
-
Generate a calibration curve using phosphate standards of known concentrations.
-
Determine the concentration of unbound phosphate in the samples from the calibration curve.
-
Calculate the amount of bound phosphate: Bound Phosphate (mmol) = [Initial Phosphate (mmol)] - [Unbound Phosphate (mmol)]
-
Calculate the binding capacity: Binding Capacity (mmol/g) = [Bound Phosphate (mmol)] / [Mass of this compound (g)]
Visualizations
Caption: A flowchart illustrating the key steps in an in vitro phosphate binding assay for this compound.
Caption: A diagram showing the major factors that influence the binding kinetics of this compound.
References
- 1. Comparison of Binding Parameter Constants between this compound Tablets and Renvela Tablets by a Validated Ion Chromatography Method [scirp.org]
- 2. banglajol.info [banglajol.info]
- 3. Bile acid binding to sevelamer HCl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tsijournals.com [tsijournals.com]
- 6. researchgate.net [researchgate.net]
- 7. In-vitro Equilibrium Phosphate Binding Study of this compound by UV-Vis Spectrophotometry [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of Binding Parameter Constants between Sevelamer HCl Tablets and Renagel Tablets by a Validated Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) Method [scirp.org]
- 9. Determination of the binding parameter constants of Renagel capsules and tablets utilizing the Langmuir approximation at various pH by ion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. CN117092274A - Method for determining this compound content - Google Patents [patents.google.com]
Technical Support Center: Investigating Sevelamer-Associated Gastrointestinal Injury in Preclinical Studies
Welcome to the technical support center for researchers investigating sevelamer-associated gastrointestinal (GI) injury in preclinical models. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in designing and executing your studies.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions and challenges encountered during the preclinical investigation of sevelamer-associated GI injury.
Q1: We are administering sevelamer (B1230288) to our 5/6 nephrectomized rats, but we are not observing any significant gastrointestinal pathology. What could be the reason?
A1: This is a common challenge, as many preclinical studies focusing on the phosphate-binding efficacy of sevelamer do not report significant GI injury. Several factors could be at play:
-
Animal Model: The 5/6 nephrectomy model induces chronic kidney disease (CKD), but the uremic state and its impact on the gastrointestinal tract may differ from that in human patients. Consider that conditions often comorbid in human CKD patients, such as diabetes or pre-existing gastrointestinal motility issues, are not typically present in standard rodent models.
-
Dosage and Duration: While a standard dose is 3% sevelamer in the diet, this may not be sufficient to induce GI injury in all models. The duration of administration is also critical; GI changes may be subtle and develop over a longer period.
-
Histological Assessment: Sevelamer-associated injury can be focal. Ensure that your tissue collection and histological examination protocols are comprehensive enough to detect localized inflammation, micro-ulcerations, and crystal deposition within the mucosa. Standard H&E staining may not be sufficient to identify crystals; special stains may be necessary.
-
Gut Microbiome: The composition of the gut microbiome can influence drug metabolism and local toxicity. The microbiome of laboratory animals is different from that of humans and can vary between animal facilities.
Q2: How can we identify sevelamer crystals in histological sections of the animal GI tract?
A2: Sevelamer crystals have a characteristic appearance that can be identified with careful microscopic examination.
-
Morphology: Sevelamer crystals are described as having a "fish-scale" pattern. They are broad, curved, and have irregularly spaced striations.
-
Staining: On Hematoxylin and Eosin (H&E) stained sections, sevelamer crystals can appear as rusty yellow-brownish concretions. With Periodic acid-Schiff (PAS) stain, they typically appear violet.
-
Confirmation: To confirm the identity of suspected crystals, you can crush a sevelamer tablet, process it for histology, and compare the resulting microscopic appearance to the crystals observed in your tissue samples.
Q3: What are the potential mechanisms of sevelamer-induced GI injury that we should investigate?
A3: The exact mechanisms are not fully elucidated, but several hypotheses can be explored in a preclinical setting:
-
Direct Mechanical Injury: The physical presence of sharp, insoluble crystals can cause irritation and abrasion of the GI mucosa, leading to inflammation, erosion, and ulceration.
-
Inflammatory Response: Sevelamer has been shown to bind to endotoxins in the gut. However, the deposition of crystals in the mucosa could trigger a local inflammatory response, characterized by the infiltration of immune cells and the release of pro-inflammatory cytokines like TNF-α.
-
Gut Microbiome Dysbiosis: Sevelamer may alter the composition and function of the gut microbiome. This could lead to a decrease in the production of beneficial metabolites (e.g., short-chain fatty acids) and an increase in harmful substances, contributing to intestinal barrier dysfunction.
-
Impaired Gut Barrier Function: A combination of mechanical injury, inflammation, and dysbiosis may compromise the integrity of the intestinal epithelial barrier, leading to increased permeability ("leaky gut") and translocation of bacterial products into the bloodstream.
Q4: Are there alternative preclinical models that might be more suitable for studying sevelamer-induced GI injury?
A4: While the 5/6 nephrectomy model is standard for CKD, you could consider modifications to increase the likelihood of observing GI injury:
-
Models with Comorbidities: Incorporating a model of diabetes (e.g., streptozotocin-induced) with CKD could more closely mimic the human patient population that seems to be at higher risk for sevelamer-associated GI complications.
-
High-Dose Studies: A dose-response study with higher concentrations of sevelamer in the diet could be conducted to determine if a threshold for GI toxicity exists. However, this must be balanced with potential effects on animal appetite and nutritional status.
-
Alternative Resin Binders: Studies on other resin binders, such as sodium polystyrene sulfonate, have demonstrated more pronounced GI toxicity in animal models. Investigating these in parallel may provide insights into common mechanisms of resin-induced injury.
Section 2: Troubleshooting Guides
This section provides structured guidance for addressing specific experimental issues.
Troubleshooting Guide 1: No Observable GI Lesions
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Insufficient Duration of Treatment | Extend the sevelamer administration period. Consider time points beyond the standard efficacy studies (e.g., >12 weeks). | Development of chronic, low-grade inflammation or focal lesions over time. |
| Subtle or Focal Lesions Missed | Increase the number of sections examined per animal. Use a "Swiss roll" technique for the entire intestine to maximize the mucosal surface area evaluated. | Identification of microscopic lesions, such as single-crystal-associated erosions or small inflammatory infiltrates. |
| Inadequate Histological Staining | In addition to H&E, use PAS staining to better visualize sevelamer crystals. Consider immunohistochemistry for inflammatory markers (e.g., CD68 for macrophages, MPO for neutrophils). | Enhanced detection and characterization of sevelamer crystals and associated inflammatory responses. |
| Animal Model Resistance | Consider a different rodent strain that may be more susceptible to GI inflammation. Review the literature for strains known for higher inflammatory responses. | Increased incidence or severity of GI lesions in the new strain. |
Troubleshooting Guide 2: Difficulty Identifying Sevelamer Crystals
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Crystals Washed Out During Processing | Handle tissue samples gently. Ensure proper fixation and embedding to preserve the mucosal architecture and any associated crystals. | Better retention of crystals within the mucosal layer or in association with ulcerated areas. |
| Misidentification of Artifacts | Create a positive control slide by processing crushed sevelamer tablets. Compare the morphology and staining characteristics with structures seen in your tissue sections. | Confident identification of sevelamer crystals and differentiation from other artifacts (e.g., food material, suture material). |
| Low Crystal Burden | Focus examination on areas with any visible mucosal abnormalities, such as erosions, ulcers, or inflammatory polyps, as crystals are often found embedded in these sites. | Higher likelihood of finding crystals in areas of active pathology. |
Section 3: Quantitative Data Presentation
As preclinical studies demonstrating significant sevelamer-induced GI injury are limited, the following tables are provided as templates for data presentation. These are based on the types of findings reported in clinical cases and would be relevant endpoints in a successful preclinical model.
Table 1: Histopathological Findings in the Colon of 5/6 Nephrectomized Rats after 16 Weeks of Sevelamer Treatment
| Treatment Group | n | Incidence of Mucosal Erosion (%) | Incidence of Ulceration (%) | Mean Inflammation Score (0-3) | Presence of Sevelamer Crystals (%) |
| Control (CKD) | 10 | 10 | 0 | 0.5 ± 0.2 | 0 |
| Sevelamer (3% in diet) | 10 | 40 | 20 | 1.8 ± 0.4 | 50 |
| Vehicle | 10 | 0 | 0 | 0.2 ± 0.1 | 0 |
| *p < 0.05 vs. Control (CKD). Data are presented as mean ± SEM or percentage. |
Table 2: Inflammatory Markers in Colonic Tissue
| Treatment Group | n | TNF-α (pg/mg tissue) | MPO Activity (U/g tissue) |
| Control (CKD) | 10 | 15.2 ± 2.1 | 1.2 ± 0.3 |
| Sevelamer (3% in diet) | 10 | 45.8 ± 5.6 | 4.5 ± 0.8 |
| Vehicle | 10 | 12.5 ± 1.9 | 1.0 ± 0.2 |
| *p < 0.05 vs. Control (CKD). Data are presented as mean ± SEM. |
Section 4: Experimental Protocols
Protocol 1: 5/6 Nephrectomy Model of CKD in Rats
-
Animal Model: Male Sprague-Dawley rats (200-250g).
-
Acclimatization: House animals in standard conditions for at least one week prior to surgery.
-
Anesthesia: Anesthetize the rat using isoflurane (B1672236) or a combination of ketamine/xylazine.
-
First Stage Surgery:
-
Make a flank incision to expose the left kidney.
-
Ligate two of the three branches of the left renal artery to induce ischemia in approximately 2/3 of the kidney.
-
Close the incision.
-
Provide post-operative analgesia.
-
-
Recovery: Allow the animals to recover for one week.
-
Second Stage Surgery:
-
Make a flank incision on the contralateral side to expose the right kidney.
-
Perform a complete right nephrectomy by ligating the renal artery and vein and removing the kidney.
-
Close the incision.
-
Provide post-operative analgesia.
-
-
Confirmation of CKD: Monitor serum creatinine (B1669602) and blood urea (B33335) nitrogen (BUN) levels 2-4 weeks post-surgery to confirm the development of CKD.
Protocol 2: Sevelamer Administration
-
Diet Preparation:
-
Grind standard rodent chow into a powder.
-
Thoroughly mix sevelamer carbonate powder into the powdered chow to achieve a final concentration of 3% (w/w).
-
The diet can be re-pelleted or provided as a powder.
-
-
Administration:
-
Provide the sevelamer-containing diet ad libitum to the experimental group.
-
The control CKD group and vehicle group should receive the same diet without sevelamer.
-
-
Duration: Administer the diet for a predetermined period, for example, 8, 12, or 16 weeks.
-
Monitoring: Monitor food intake and body weight regularly to ensure that the addition of sevelamer does not significantly reduce food consumption.
Protocol 3: Histopathological Assessment of GI Injury
-
Tissue Collection:
-
At the end of the study, euthanize the animals.
-
Carefully dissect the entire gastrointestinal tract (esophagus, stomach, small intestine, and colon).
-
Open the intestines longitudinally and gently rinse with saline to remove contents.
-
Examine the mucosal surface for any gross lesions (e.g., ulcers, polyps).
-
-
Fixation:
-
Fix the tissues in 10% neutral buffered formalin for 24 hours.
-
Consider creating "Swiss rolls" of the intestines to maximize the mucosal surface area for histological analysis.
-
-
Processing and Embedding:
-
Process the fixed tissues through graded alcohols and xylene.
-
Embed the tissues in paraffin (B1166041) wax.
-
-
Sectioning:
-
Cut 4-5 µm thick sections using a microtome.
-
-
Staining:
-
Stain sections with Hematoxylin and Eosin (H&E) for general morphology.
-
Stain additional sections with Periodic acid-Schiff (PAS) to aid in the identification of sevelamer crystals.
-
-
Microscopic Examination:
-
Examine the slides under a light microscope.
-
Score the sections for inflammation, erosion, ulceration, and the presence of crystals using a semi-quantitative scoring system.
-
Section 5: Visualizations
Caption: Experimental workflow for investigating sevelamer-associated GI injury.
Caption: Proposed mechanism of sevelamer-associated gastrointestinal injury.
Caption: Troubleshooting decision tree for absent GI lesions in preclinical studies.
Validation & Comparative
Sevelamer Carbonate: A Comparative Analysis of its Therapeutic Effect on Serum Phosphorus Levels
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of sevelamer (B1230288) carbonate's efficacy in managing hyperphosphatemia in patients with chronic kidney disease (CKD), benchmarked against other common phosphate (B84403) binders. The following sections present quantitative data from key clinical trials, detailed experimental methodologies, and visual representations of relevant biological pathways and study workflows.
Comparative Efficacy of Phosphate Binders
The following tables summarize the quantitative outcomes from various clinical studies, comparing sevelamer carbonate with other phosphate binders on key biochemical markers.
Table 1: this compound vs. Calcium Carbonate
| Study / Parameter | This compound | Calcium Carbonate | Duration | Patient Population | Key Findings |
| Serum Phosphorus (mg/dL) | |||||
| Study A[1] | -2.86 ± 0.37 (change from baseline) | -2.67 ± 0.39 (change from baseline) | 8 weeks | Hemodialysis | Similar efficacy in lowering phosphorus. |
| Study B[2] | -3.3 ± 2.2 (change from baseline) | -3.9 ± 2.8 (change from baseline) | 8 weeks (crossover) | Hemodialysis | Both agents effectively reduced serum phosphate. |
| Serum Calcium (mg/dL) | |||||
| Study A[1] | -0.08 ± 0.16 (change from baseline) | +0.47 ± 0.17 (change from baseline) | 8 weeks | Hemodialysis | Sevelamer decreased while calcium carbonate increased serum calcium. |
| Study B[2] | No significant change | Significant increase leading to hypercalcemia in 52% of patients | 8 weeks (crossover) | Hemodialysis | Sevelamer was associated with a lower risk of hypercalcemia. |
| Intact Parathyroid Hormone (iPTH) (pg/mL) | |||||
| Study A[1] | -100.83 ± 46.13 (change from baseline) | +1.25 ± 0.77 (change from baseline) | 8 weeks | Hemodialysis | Sevelamer significantly reduced iPTH levels compared to calcium carbonate. |
| Study C[3] | Decreased to 562 ± 164 | Decreased to 369 ± 92 | Not Specified | Pediatric Peritoneal Dialysis | Both binders reduced PTH levels, with a greater reduction in the calcium carbonate group. |
| Coronary Artery Calcification Score | |||||
| Study D[4] | Median increase of 37 | Median increase of 484 | 2 years | Hemodialysis | Sevelamer was associated with significantly less progression of coronary artery calcification. |
Table 2: this compound vs. Lanthanum Carbonate
| Study / Parameter | This compound | Lanthanum Carbonate | Duration | Patient Population | Key Findings |
| Serum Phosphorus (mg/dL) | |||||
| Study E[5] | Change from 8.31 to 5.11 (38% reduction) | Change from 8.79 to 4.02 (54% reduction) | 6 months | CKD Stages 3 & 4 | Lanthanum carbonate showed a greater reduction in serum phosphorus. |
| Study F[6] | No significant difference in reduction | No significant difference in reduction | 12 weeks (crossover) | CKD Stages 3-5 (non-dialysis) | Both agents were equally effective in reducing serum phosphate. |
Table 3: this compound vs. Sucroferric Oxyhydroxide
| Study / Parameter | This compound | Sucroferric Oxyhydroxide | Duration | Patient Population | Key Findings |
| Serum Phosphorus (mmol/L) | |||||
| Study G[7] | -0.63 ± 0.52 (change from baseline) | -0.71 ± 0.60 (change from baseline) | 12 weeks | Hemodialysis | Sucroferric oxyhydroxide was non-inferior to sevelamer in lowering serum phosphorus. |
| Gastrointestinal Adverse Events | |||||
| Meta-analysis H[8] | Higher incidence | Lower incidence (OR=1.60 for sevelamer) | N/A | Kidney Replacement Therapy | Sucroferric oxyhydroxide had a better gastrointestinal tolerability profile. |
| Pill Burden (tablets/day) | |||||
| Study G[7] | 9.1 | 3.7 | 4 weeks (maintenance) | Hemodialysis | Sucroferric oxyhydroxide had a significantly lower pill burden. |
Experimental Protocols
Detailed methodologies for the cited studies are crucial for the critical evaluation of the findings. Below are summaries of the experimental designs for key comparative trials.
This compound vs. Calcium Carbonate (Study A[1])
-
Study Design: An open-label, randomized, active-controlled, parallel-group study.
-
Patient Population: 48 maintenance hemodialysis patients with hyperphosphatemia (serum phosphorus ≥5.5mg/dL).
-
Methodology: Following a 2-week washout period where all phosphate binders were discontinued, patients were randomized to receive either sevelamer hydrochloride or calcium carbonate for 8 weeks. The dosage of the study drug was adjusted every 2 weeks to a target serum phosphorus level of 3.5 to 5.5 mg/dL.
-
Primary Endpoints: Change in serum phosphorus from baseline.
-
Secondary Endpoints: Changes in serum calcium, intact parathyroid hormone (iPTH), and lipid profile.
This compound vs. Lanthanum Carbonate (Study E[5])
-
Study Design: A randomized, controlled, comparative clinical study.
-
Patient Population: 150 CKD patients with hyperphosphatemia.
-
Methodology: Patients were divided into two groups. Group 1 received this compound (800 mg thrice daily) and Group 2 received lanthanum carbonate (500 mg thrice daily) for six months. Patient assessments were conducted at baseline, three months, and six months.
-
Primary Endpoint: Change in mean serum phosphate level.
-
Secondary Endpoints: Changes in parathyroid hormone, calcium, uric acid, and other biochemical markers.
This compound vs. Sucroferric Oxyhydroxide (Study G[7])
-
Study Design: An open-label, randomized, active-controlled, parallel-group, multicenter, phase III study.
-
Patient Population: 286 adult Chinese dialysis patients with hyperphosphatemia (serum phosphorus >1.78 mmol/L).
-
Methodology: Patients were randomized 1:1 to receive either sucroferric oxyhydroxide (starting dose 1,500 mg iron/day) or this compound (starting dose 2.4 g/day ). The study included an 8-week dose titration period followed by a 4-week maintenance period.
-
Primary Endpoint: Non-inferiority analysis of the change in serum phosphorus from baseline to week 12.
-
Secondary Endpoints: Serum phosphorus levels over time and safety profiles.
Mechanism of Action and Physiological Impact
The diagrams below illustrate the mechanism of action of this compound and a typical workflow for a clinical trial evaluating phosphate binders.
Mechanism of this compound Action
Typical Clinical Trial Workflow
References
- 1. Comparative Study of Sevelamer Hydrochloride versus Calcium Carbonate in Hyperphosphatemic Hemodialysis Patients: An Open-Label, Randomized, Active Controlled, Parallel Study = 在高血磷血液透析患者使用磷能解(sevelamer hydrochloride)與碳酸鈣之比較實驗:一個開放標籤、隨機、主動控制之平行對照試險|Airiti Library 華藝線上圖書館 [airitilibrary.com]
- 2. Efficacy and safety of sevelamer. Comparison with calcium carbonate in the treatment of hyperphosphatemia in hemodialysis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sevelamer controls parathyroid hormone-induced bone disease as efficiently as calcium carbonate without increasing serum calcium levels during therapy with active vitamin D sterols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Efficacy of Lanthanum Carbonate and this compound as Phosphate Binders in Chronic Kidney Disease—A Comparative Clinical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sciresliterature.org [sciresliterature.org]
- 7. Efficacy and Safety of Sucroferric Oxyhydroxide Compared with this compound in Chinese Dialysis Patients with Hyperphosphataemia: A Randomised, Open-Label, Multicentre, 12-Week Phase III Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacy and safety of sucroferric oxyhydroxide versus this compound: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Meta-Analysis: Sevelamer Carbonate Versus Sucroferric Oxyhydroxide in the Management of Hyperphosphatemia
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of sevelamer (B1230288) carbonate and sucroferric oxyhydroxide, two prominent non-calcium-based phosphate (B84403) binders for the treatment of hyperphosphatemia in patients with chronic kidney disease (CKD). This analysis is based on a systematic review of randomized controlled trials, offering a detailed examination of their efficacy, safety, and mechanistic profiles.
Hyperphosphatemia is a common and serious complication of CKD, contributing to mineral and bone disorders, cardiovascular disease, and increased mortality.[1][2] The primary treatment strategy involves limiting dietary phosphate intake and the use of phosphate binders to reduce its absorption from the gastrointestinal tract. This guide focuses on a meta-analysis of studies directly comparing the polymeric binder, sevelamer carbonate, with the iron-based binder, sucroferric oxyhydroxide.
Efficacy in Lowering Serum Phosphorus
A meta-analysis of five randomized controlled trials (RCTs) demonstrated that both sucroferric oxyhydroxide and this compound are equally effective in controlling serum phosphorus levels.[1][3][4][5] The analysis revealed no statistically significant difference in the reduction of serum phosphorus between the two treatments.[3][4][6][5]
One large phase III clinical trial included in the meta-analysis showed a mean change in serum phosphorus from baseline to week 12 of -0.71 mmol/L for sucroferric oxyhydroxide and -0.63 mmol/L for this compound.[7][8][9] Another long-term study with an extension period of up to 52 weeks also found that the serum phosphorus-lowering effect was maintained with both treatments.[10][11]
| Efficacy Outcome | Sucroferric Oxyhydroxide | This compound | Statistical Significance | Citation |
| Change in Serum Phosphorus (mmol/L) from Baseline to 12 Weeks | -0.71 (± 0.60) | -0.63 (± 0.52) | Non-inferior | [7][8][9] |
| Pooled Mean Difference in Serum Phosphorus Reduction (mmol/L) | -0.07 (95% CI: -0.15 to 0.02) | [3][4][6][5] | ||
| Change in Serum Phosphorus (mmol/L) from Extension Study Baseline to Week 52 | 0.02 (± 0.52) | 0.09 (± 0.54) | Not Statistically Significant | [11] |
Impact on Other Mineral and Bone Disorder Markers
The meta-analysis also evaluated the effects of both drugs on intact parathyroid hormone (iPTH) levels, a key regulator of calcium and phosphorus homeostasis. The results indicated no statistically significant difference in the reduction of serum iPTH between the sucroferric oxyhydroxide and this compound groups.[1][3][6][5]
Furthermore, a post-hoc analysis of a large phase 3 study investigated the long-term effects of both phosphate binders on various CKD-mineral and bone disorder (CKD-MBD) parameters. This analysis, which pooled data from both treatment groups due to similar outcomes, found that treatment was associated with a significant and sustained 30% reduction in serum phosphorus and a 64% decrease in median intact fibroblast growth factor-23 (FGF-23) over one year.[6][12] Levels of bone formation markers, bone-specific alkaline phosphatase and osteocalcin, were observed to increase over the year of treatment.[12]
| Secondary Efficacy Outcome | Result | Citation |
| Pooled Mean Difference in iPTH Reduction (mg/dL) | -1.53 (95% CI: -4.45 to 1.4) | [1][3][6][5] |
| Median Reduction in Intact FGF-23 over 1 year (pooled data) | 64% | [6][12] |
Safety and Tolerability Profile
While both drugs demonstrated comparable efficacy, the meta-analysis highlighted a key difference in their safety profiles, particularly concerning gastrointestinal adverse events. Further analysis revealed that this compound was associated with a 60% increase in gastrointestinal adverse events compared to sucroferric oxyhydroxide.[1][3][4][6][13]
Commonly reported adverse events for both drugs were gastrointestinal in nature. For sucroferric oxyhydroxide, the most frequent side effects included diarrhea and discolored feces.[9] For this compound, constipation and nausea were more commonly reported.[14] The incidence of serious adverse events and death was similar between the two treatment groups.[14]
A significant practical difference between the two medications is the daily pill burden. Clinical trials have consistently shown that sucroferric oxyhydroxide is associated with a lower daily number of tablets compared to this compound to achieve a similar therapeutic effect.[7][8][9][11]
| Safety and Tolerability Outcome | Sucroferric Oxyhydroxide | This compound | Statistical Significance | Citation |
| Odds Ratio for All Adverse Events | 1.11 (95% CI: 0.65-1.88) | Not Statistically Significant | [1][3][13] | |
| Odds Ratio for Gastrointestinal Adverse Events | 1.60 (95% CI: 1.31-1.97) | Statistically Significant | [3][4][6][13] | |
| Mean Daily Pill Burden (at 12 weeks) | 3.7 | 9.1 | Statistically Significant | [7][8][9] |
| Mean Daily Pill Burden (at 52 weeks) | 4.0 (± 1.5) | 10.1 (± 6.6) | Statistically Significant | [11] |
Experimental Protocols
The findings presented are based on data from randomized, open-label, active-controlled, parallel-group, multicenter phase III clinical trials. A summary of a typical experimental protocol is provided below.
Study Design:
-
Phase: Phase III, randomized, open-label, active-controlled, parallel-group.
-
Patient Population: Adult patients with end-stage renal disease on hemodialysis or peritoneal dialysis with hyperphosphatemia (typically defined as serum phosphorus >1.78 mmol/L).
-
Washout Period: A 2- to 4-week washout period from previous phosphate binders.
-
Randomization: Patients were randomized (e.g., in a 2:1 or 1:1 ratio) to receive either sucroferric oxyhydroxide or this compound.
-
Dosing:
-
Sucroferric Oxyhydroxide: Starting dose typically 1,500 mg iron/day, titrated based on serum phosphorus levels.
-
This compound: Starting dose typically 2.4 g/day , titrated based on serum phosphorus levels.
-
-
Treatment Duration: Typically included an 8-week dose titration period followed by a maintenance period (e.g., 4 weeks or longer). Some studies included long-term extensions up to 52 weeks.
-
Primary Endpoint: The primary efficacy endpoint was the change in serum phosphorus from baseline to the end of the initial treatment period (e.g., 12 weeks). Non-inferiority of sucroferric oxyhydroxide to this compound was often the primary objective.
-
Secondary Endpoints: Secondary endpoints included changes in serum iPTH and FGF-23 levels, the proportion of patients achieving target serum phosphorus levels, and safety and tolerability assessments, including the incidence of adverse events.
-
Data Analysis: Statistical analyses were performed to compare the changes in efficacy parameters between the two treatment groups.
Mechanisms of Action and Signaling Pathways
Both this compound and sucroferric oxyhydroxide act locally within the gastrointestinal tract to bind dietary phosphate, thereby preventing its absorption into the bloodstream.
This compound: this compound is a non-absorbed, calcium- and metal-free, cross-linked polymer.[15][16] It binds phosphate through ionic and hydrogen bonding in the gut, forming an insoluble complex that is excreted in the feces.[15] An additional effect of sevelamer is the binding of bile acids, which can lead to a reduction in serum cholesterol levels.[15]
Sucroferric Oxyhydroxide: Sucroferric oxyhydroxide is an iron-based, calcium-free phosphate binder.[1] Phosphate binding occurs through ligand exchange between the hydroxyl groups and/or water in the polynuclear iron(III)-oxyhydroxide and the dietary phosphate. The resulting insoluble iron-phosphate complex is then eliminated through the feces.[1]
The pathophysiology of hyperphosphatemia in CKD involves a complex interplay of hormones, primarily FGF-23 and PTH, and the co-receptor Klotho. In CKD, as the kidneys' ability to excrete phosphate declines, FGF-23 and PTH levels rise in a compensatory effort to increase urinary phosphate excretion. However, this compensation eventually becomes insufficient, leading to overt hyperphosphatemia.
Below are diagrams illustrating the mechanisms of action of the phosphate binders and the signaling pathways involved in hyperphosphatemia.
Caption: Mechanism of action of phosphate binders in the GI tract.
Caption: Simplified signaling pathway in CKD-related hyperphosphatemia.
References
- 1. Phosphate Absorption and Hyperphosphatemia Management in Kidney Disease: A Physiology-Based Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Efficacy and Safety of Sucroferric Oxyhydroxide Compared with this compound in Chinese Dialysis Patients with Hyperphosphataemia: A Randomised, Open-Label, Multicentre, 12-Week Phase III Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy and safety of sucroferric oxyhydroxide versus this compound: A systematic review and meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy and safety of sucroferric oxyhydroxide versus this compound: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of sucroferric oxyhydroxide and this compound on chronic kidney disease–mineral bone disorder parameters in dialysis patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Efficacy and Safety of Sucroferric Oxyhydroxide Compared with this compound in Chinese Dialysis Patients with Hyperphosphataemia: A Randomised, Open-Label, Multicentre, 12-Week Phase III Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. karger.com [karger.com]
- 10. Characteristics of Patients Who Achieve Serum Phosphorus Control on Sucroferric Oxyhydroxide or this compound: A post hoc Analysis of a Phase 3 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Long-term effects of the iron-based phosphate binder, sucroferric oxyhydroxide, in dialysis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of sucroferric oxyhydroxide and this compound on chronic kidney disease-mineral bone disorder parameters in dialysis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. dovepress.com [dovepress.com]
- 15. What is the mechanism of this compound? [synapse.patsnap.com]
- 16. Sevelamer - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
In Vitro Equivalence of Sevelamer Carbonate Formulations: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro performance of different sevelamer (B1230288) carbonate formulations, drawing upon publicly available experimental data and regulatory guidance. Sevelamer carbonate, a non-absorbed phosphate-binding polymer, is crucial in the management of hyperphosphatemia in patients with chronic kidney disease. Ensuring the therapeutic equivalence of different formulations is paramount for patient safety and efficacy. This document summarizes key in vitro equivalence studies, details the experimental protocols used, and presents comparative data in a clear and accessible format.
Comparative Data on In Vitro Equivalence
The in vitro equivalence of this compound formulations is primarily assessed through phosphate (B84403) binding studies, which include both equilibrium and kinetic assays. These studies are critical for establishing bioequivalence, particularly for generic formulations seeking approval.
Phosphate Binding Equivalence
The U.S. Food and Drug Administration (FDA) recommends in vitro equilibrium and kinetic binding studies to demonstrate the bioequivalence of this compound products.[1][2] The key parameter for bioequivalence in equilibrium binding studies is the Langmuir binding constant k2, with the 90% confidence interval for the test-to-reference ratio expected to be within 80% to 125%.[2][3]
| Parameter | Test Condition | Formulation 1 (e.g., Generic) | Formulation 2 (e.g., Renvela®) | Outcome |
| Equilibrium Phosphate Binding (k2) | pH 4 and pH 7 | Data not consistently reported in a comparable format | Data not consistently reported in a comparable format | Studies have shown that the 90% confidence interval for the k2 ratio between sevelamer hydrochloride and this compound is well within the 80-125% acceptance criteria under all pH conditions.[1][3] Similar expectations are set for generic and reference this compound formulations.[2] |
| Equilibrium Phosphate Binding (k1) | pH 4 and pH 7 | Data not consistently reported in a comparable format | Data not consistently reported in a comparable format | The k1 ratio has been observed to vary, indicating potential differences in binding affinity between formulations.[1][3] |
| Kinetic Phosphate Binding | Various time points up to 6 hours | Similar phosphate binding profiles | Similar phosphate binding profiles | Phosphate binding for sevelamer products generally reaches equilibrium at 6 hours.[1][3] The test/reference bound phosphate ratios at various times are compared but are not subject to the 90% confidence interval criterion.[2] |
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible assessment of in vitro equivalence. The following protocols are based on FDA guidance and published research.[1][2][4][5]
Equilibrium Phosphate Binding Study
This study is considered pivotal for establishing bioequivalence.[2][5]
Objective: To determine and compare the phosphate binding capacity of different this compound formulations at equilibrium.
Methodology:
-
Preparation of Phosphate Solutions: A series of at least eight different phosphate concentrations are prepared.[2][5] Each incubation medium should contain 80 mM NaCl and 100 mM N,N-Bis(hydroxyethyl)-2-aminoethanesulfonic acid (BES).[2][5]
-
Incubation: Whole tablets or powder of the test and reference this compound products are incubated with the different phosphate solutions.[2]
-
Acid Pre-treatment: The study should be conducted with and without acid pre-treatment at pH 4 and pH 7 to mimic physiological conditions of the gastrointestinal tract.[2][5]
-
Temperature and Time: All incubations are conducted at 37°C until maximum binding is achieved, which is typically determined from kinetic studies (e.g., 6 hours).[1][2][3]
-
Replication: Each binding study should be repeated at least 12 times.[2][5]
-
Analysis: The unbound phosphate concentration in the filtrate is measured using a validated analytical method, such as ion chromatography or inductively coupled plasma spectrometry.[3][6]
-
Data Analysis: The amount of bound phosphate is calculated, and the Langmuir binding constants, k1 (affinity) and k2 (capacity), are determined.[2]
Kinetic Phosphate Binding Study
This study supports the pivotal equilibrium binding study by determining the time to reach maximum phosphate binding.[2]
Objective: To investigate and compare the rate of phosphate binding of different this compound formulations over time.
Methodology:
-
Phosphate Concentrations: The study is conducted using the lowest and highest phosphate concentrations from the equilibrium binding study.[5]
-
Incubation: Test and reference products are incubated for at least eight different lengths of time.[2]
-
Conditions: The study is performed with and without acid pre-treatment at pH 4 and pH 7, and at 37°C.[2][5]
-
Sampling: Aliquots are taken at various time points (e.g., 0.5, 1, 2, 3, 4, and 6 hours) to measure the unbound phosphate concentration.[4]
-
Analysis: The concentration of unbound phosphate is determined at each time point.
-
Data Analysis: The amount of phosphate bound at each time point is calculated and plotted to determine the time to reach equilibrium.[4]
Dissolution Testing
While phosphate binding studies are central, dissolution testing can also provide valuable comparative data.
Objective: To compare the dissolution profiles of different this compound formulations.
Methodology:
-
Media: Testing is often performed in different media, such as acetate (B1210297) buffer (e.g., pH 4.5 with 0.4% sodium dodecyl sulfate) and water, to assess performance under various conditions.[7][8]
-
Conditions: The test is conducted at 37°C with a specified paddle speed (e.g., 75 rpm).[7][8]
-
Sampling: Samples are collected at specified time intervals (e.g., 10, 15, 20, 30, 45, 60, and 120 minutes).[7][8]
-
Analysis: The amount of dissolved drug is quantified using a suitable analytical method like HPLC.[7][8]
-
Data Analysis: Dissolution profiles are compared using a similarity factor (f2), where a value between 50 and 100 indicates similarity.[7]
Visualizing Experimental Workflows
The following diagrams illustrate the workflows for the key in vitro equivalence studies for this compound.
References
- 1. In vitro analysis of follow-on versions of sevelamer [gabionline.net]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Evaluation of the In Vitro Efficacy of Sevelamer Hydrochloride and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dissolutiontech.com [dissolutiontech.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. tsijournals.com [tsijournals.com]
- 7. rroij.com [rroij.com]
- 8. rroij.com [rroij.com]
Assessing the Reproducibility of Sevelamer Carbonate Phosphate Binding Data: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the reproducibility of sevelamer (B1230288) carbonate's phosphate (B84403) binding capacity based on available experimental data. It offers a direct comparison with other commonly used phosphate binders and includes detailed experimental protocols to aid in the design and evaluation of future studies. The information presented herein is intended to support researchers, scientists, and drug development professionals in their understanding and assessment of sevelamer carbonate's performance.
Comparative In Vitro Phosphate Binding Capacity
The following table summarizes the quantitative data from various in vitro studies, comparing the phosphate binding capacity of this compound with other phosphate binders under different pH conditions. This allows for a direct assessment of its binding efficiency.
| Phosphate Binder | pH | Initial Phosphate Concentration (mM) | Phosphate Binding Capacity (mmol/g) | Reference |
| This compound | 7.0 | 40 | ~1.5 | [1] |
| 4.0 | 40 | ~1.2 | [1] | |
| 7.0 | 1 | ~0.1 | [1] | |
| 4.0 | 1 | ~0.1 | [1] | |
| 6.95 | 20 | 5.56 | [2] | |
| Sevelamer Hydrochloride | 5.0 - 7.0 | Not Specified | Langmuir affinity (K1): 1.5 ± 0.8 mM⁻¹ | [3] |
| 3.0 | Not Specified | Langmuir affinity (K1): 0.025 ± 0.002 mM⁻¹ | [3] | |
| Lanthanum Carbonate | 3.0 - 7.0 | Not Specified | Langmuir affinity (K1): 6.1 ± 1.0 mM⁻¹ | [3] |
| Calcium Acetate | Not Specified | Not Specified | Relative binding capacity: 1 | [4] |
Note: The binding capacity can vary based on the specific experimental conditions, including the exact composition of the buffer, incubation time, and analytical method used.
Experimental Protocols for In Vitro Phosphate Binding Studies
Reproducibility of phosphate binding data is critically dependent on the experimental protocol. The following is a generalized methodology synthesized from multiple studies for conducting in vitro equilibrium and kinetic phosphate binding assays for this compound.[1][2][5]
1. Materials and Reagents:
-
This compound (test and reference products)
-
Potassium dihydrogen phosphate (KH₂PO₄)
-
Sodium chloride (NaCl)
-
N,N-Bis(2-hydroxyethyl)-2-aminoethanesulfonic acid (BES) buffer
-
Sodium hydroxide (B78521) (NaOH) and Hydrochloric acid (HCl) for pH adjustment
-
Deionized water
-
Syringe filters (e.g., 0.45 µm)
2. Preparation of Phosphate Buffer Solutions:
-
Prepare a stock buffer solution containing 100 mM BES and 80 mM NaCl in deionized water.[1][5]
-
Adjust the pH of the buffer to the desired levels (e.g., 4.0 and 7.0) using NaOH or HCl.[1][5]
-
Prepare a series of phosphate solutions at different concentrations (e.g., ranging from 1 mM to 38.7 mM) by dissolving the appropriate amount of KH₂PO₄ in the pH-adjusted buffer.[1]
3. Equilibrium Binding Study:
-
Accurately weigh a specified amount of this compound (e.g., whole tablets or a specific weight of powder).[5]
-
Place the this compound into flasks containing a fixed volume (e.g., 300 mL) of the various phosphate concentration solutions.[1]
-
Incubate the flasks at 37°C in a shaking water bath or incubator shaker at a constant speed (e.g., 100 rpm) for a predetermined duration (e.g., 2-4 hours) to reach equilibrium.[1]
-
After incubation, withdraw a sample and filter it through a syringe filter to separate the unbound phosphate from the polymer-phosphate complex.[2]
-
Analyze the concentration of unbound phosphate in the filtrate using a validated analytical method such as Ion Chromatography (IC) or High-Performance Liquid Chromatography (HPLC) with a refractive index detector.[2][6]
-
Calculate the amount of bound phosphate by subtracting the unbound phosphate concentration from the initial phosphate concentration.
-
The phosphate binding capacity is then calculated as mmol of phosphate bound per gram of this compound.[6]
4. Kinetic Binding Study:
-
Follow a similar procedure to the equilibrium binding study, but use a single, high phosphate concentration.
-
Collect samples at multiple time points (e.g., 0.5, 1, 2, 3, and 4 hours) to determine the rate of phosphate binding.[1]
-
Analyze the unbound phosphate concentration at each time point to generate a binding curve over time.
Visualizing the Process and Mechanism
To further clarify the experimental process and the underlying mechanism of action, the following diagrams are provided.
Conclusion
The reproducibility of this compound's phosphate binding data is well-supported by in vitro studies when standardized protocols are employed. The data indicates that this compound is an effective phosphate binder, although its capacity can be influenced by environmental pH.[3] Comparative studies demonstrate that its binding affinity differs from other phosphate binders like lanthanum carbonate.[3] For drug development professionals, the provided experimental methodologies offer a robust framework for conducting bioequivalence and comparative studies. Researchers and scientists can utilize this guide to better understand the performance characteristics of this compound and to design experiments that yield reliable and reproducible results. The non-absorbed nature of this compound, acting locally in the gastrointestinal tract to bind dietary phosphate, underscores its safety profile by avoiding systemic exposure.[7]
References
- 1. dissolutiontech.com [dissolutiontech.com]
- 2. tsijournals.com [tsijournals.com]
- 3. researchgate.net [researchgate.net]
- 4. wileymicrositebuilder.com [wileymicrositebuilder.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. A phosphate binding assay for sevelamer hydrochloride by ion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the mechanism of this compound? [synapse.patsnap.com]
Sevelamer Carbonate in the Management of Hyperphosphatemia: A Cross-Study Analysis of Clinical Trial Outcomes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of clinical trial outcomes for sevelamer (B1230288) carbonate, a non-calcium-based phosphate (B84403) binder, in the management of hyperphosphatemia in patients with chronic kidney disease (CKD). The following sections present a detailed analysis of its efficacy and safety in relation to other phosphate-binding agents, supported by experimental data from various clinical studies.
Efficacy in Lowering Serum Phosphorus
Sevelamer carbonate has demonstrated significant efficacy in reducing serum phosphorus levels in patients with CKD, both in dialysis-dependent and non-dialysis populations. Clinical trials have consistently shown its superiority over placebo and non-inferiority to its predecessor, sevelamer hydrochloride.
A study involving hyperphosphatemic patients with CKD who were not on dialysis showed that this compound treatment resulted in a statistically significant mean decrease of 1.4 ± 1.0 mg/dL in serum phosphorus levels from baseline over 8 weeks of treatment.[1] In a head-to-head comparison with sevelamer hydrochloride in hemodialysis patients, both treatments were found to be equivalent in controlling serum phosphorus.[2]
When compared with calcium-based binders, this compound has shown comparable efficacy in phosphorus reduction. A meta-analysis of 25 studies found no significant difference in serum phosphate values between patients treated with sevelamer and those treated with calcium-based binders.[3][4] Similarly, in a comparative study with lanthanum carbonate in CKD patients (stages 3-5) not on dialysis, both phosphate binders were found to be effective and equally efficacious in reducing serum phosphate levels.[5] However, another study in a similar patient population concluded that lanthanum carbonate was more efficacious in lowering serum phosphate concentrations compared to this compound.[6]
Impact on Mineral and Bone Metabolism
Beyond its primary effect on phosphate control, this compound influences other aspects of mineral and bone metabolism in CKD patients.
Serum Calcium and Parathyroid Hormone (PTH)
A key advantage of this compound over calcium-based binders is its lower risk of hypercalcemia. A meta-analysis demonstrated that patients receiving sevelamer had significantly lower serum calcium levels and a reduced risk of hypercalcemia compared to those on calcium-based binders.[3][4] In contrast, studies comparing this compound to lanthanum carbonate have shown no significant difference in their effects on serum calcium levels.[6]
Regarding parathyroid hormone (PTH), the effect of this compound can be variable. The aforementioned meta-analysis found that end-of-treatment intact PTH levels were significantly higher in patients receiving sevelamer compared to calcium-based binders.[3][4] This is likely due to the absence of calcium in the sevelamer formulation, which avoids the suppression of PTH often seen with calcium-based binders.
Bone Health
Long-term studies have suggested potential benefits of sevelamer on bone health compared to calcium-based binders. In a two-year study, patients treated with calcium carbonate experienced a significant decrease in trabecular bone density, whereas those on sevelamer showed a significant increase.[7] Another study focusing on renal osteodystrophy in hemodialysis patients found that while both sevelamer hydrochloride and calcium carbonate controlled serum mineral levels, bone formation rate per bone surface significantly increased from baseline only in the sevelamer group.[8][9]
Cardiovascular and Pleiotropic Effects
This compound has been investigated for its potential cardiovascular benefits, which may extend beyond its phosphate-binding properties.
Lipid Profile
Clinical trials have consistently demonstrated the lipid-lowering effects of sevelamer. A meta-analysis showed that patients receiving sevelamer had significantly lower total and LDL-cholesterol levels compared to those on calcium-based binders.[3][4]
Vascular Calcification and Inflammation
Several studies suggest that sevelamer may attenuate the progression of vascular calcification compared to calcium-based binders. A two-year study found significantly greater increases in coronary artery and aortic calcification scores in patients receiving calcium carbonate compared to those on sevelamer.[7] Another study comparing this compound with calcium acetate (B1210297) in CKD stages 3 and 4 found that this compound had favorable effects on biomarkers of inflammation and vascular calcification.[10] Specifically, treatment with this compound reduced levels of FGF-23, a hormone linked to cardiovascular complications in CKD.
Safety and Tolerability
The most commonly reported adverse events associated with this compound are gastrointestinal in nature.
Gastrointestinal Adverse Events
A meta-analysis comparing sevelamer to calcium-based binders showed a borderline statistical significance for an increase in combined gastrointestinal events with sevelamer.[3][4] In a comparative study, nausea and vomiting were reported in 14.5% of patients on this compound and 27% of patients on lanthanum carbonate.[5]
Metabolic Acidosis
This compound was developed as a buffered alternative to sevelamer hydrochloride to mitigate the risk of metabolic acidosis. Clinical studies have confirmed that this compound does not have a negative effect on serum bicarbonate concentrations, unlike sevelamer hydrochloride which has been shown to decrease them.[2] One study in hemodialysis patients showed that serum bicarbonate levels increased by a mean of 1.6 mEq/L with this compound treatment.[1]
Comparison of Clinical Trial Outcomes
The following tables summarize the quantitative data from key clinical trials comparing this compound with other phosphate binders and placebo.
Table 1: Efficacy Outcomes of this compound vs. Comparators
| Outcome | This compound | Comparator | Comparator Details | Study Population | Key Finding | Citation |
| Serum Phosphorus (mg/dL) | ↓ 1.4 ± 1.0 | Placebo | - | CKD, non-dialysis | Statistically significant reduction from baseline. | [1] |
| Serum Phosphorus | Equivalent | Sevelamer Hydrochloride | - | Hemodialysis | No significant difference in phosphorus control. | [2] |
| Serum Phosphorus | No significant difference | Calcium-Based Binders | Meta-analysis of 25 studies | CKD | Comparable efficacy in lowering serum phosphorus. | [3][4] |
| Serum Phosphorus | No significant difference | Lanthanum Carbonate | - | CKD stages 3-5, non-dialysis | Both were effective and equally efficacious. | [5] |
| Serum Phosphorus (mg/dL) | ↓ 3.2 from 8.31 | Lanthanum Carbonate | ↓ 4.77 from 8.79 | CKD | Lanthanum carbonate was more efficacious. | [6] |
| Serum Calcium | ↓ | Calcium-Based Binders | Meta-analysis | CKD | Significantly lower serum calcium and risk of hypercalcemia. | [3][4] |
| Intact PTH (pg/mL) | ↑ | Calcium-Based Binders | Meta-analysis | CKD | Significantly higher end-of-treatment PTH. | [3][4] |
| LDL-Cholesterol | ↓ | Calcium-Based Binders | Meta-analysis | CKD | Significantly lower LDL-cholesterol. | [3][4] |
| Serum Bicarbonate (mEq/L) | ↑ 1.6 | Placebo | - | CKD, non-dialysis | Statistically significant increase from 16.6 to 18.2. | [1] |
| Serum Bicarbonate | ↑ | Sevelamer Hydrochloride | No change | Hemodialysis | This compound improved bicarbonate levels. | [2] |
Table 2: Adverse Events Profile of this compound vs. Comparators
| Adverse Event | This compound (% of patients) | Comparator (% of patients) | Comparator Details | Study Population | Key Finding | Citation |
| Gastrointestinal Events (Combined) | - | - | Calcium-Based Binders | CKD | Borderline statistically significant increase with sevelamer. | [3][4] |
| Nausea and Vomiting | 14.5 | 27 | Lanthanum Carbonate | CKD stages 3-5, non-dialysis | Lower incidence with this compound. | [5] |
Experimental Protocols
The clinical trials cited in this guide employed rigorous methodologies to assess the efficacy and safety of this compound.
Study Design
The majority of the studies were randomized controlled trials with parallel-group or crossover designs. Study durations ranged from a few weeks to several years to evaluate both short-term and long-term outcomes. For instance, the study comparing this compound to lanthanum carbonate was a randomized control comparative clinical study conducted over one year.[6][11] The comparison with sevelamer hydrochloride was a randomized, open-label, crossover study.[2]
Patient Population
Participants in these trials were adult patients with chronic kidney disease, ranging from pre-dialysis stages (CKD 3-5) to those on maintenance hemodialysis or peritoneal dialysis.[5][12] Key inclusion criteria typically included a serum phosphorus level above a specified threshold (e.g., >4.5 mg/dL).
Intervention
This compound was administered orally with meals, with dosages typically starting at 800-1600 mg three times daily and titrated to achieve target serum phosphorus levels.[11] Comparator agents were administered according to their approved prescribing information.
Laboratory Methods
-
Serum Phosphorus and Calcium: These were typically measured using standard automated laboratory methods.
-
Intact Parathyroid Hormone (iPTH): Most modern clinical trials utilize second-generation "intact" PTH immunoassays. It is important to note that different generations of PTH assays exist and can yield different results.
-
Lipids: Total cholesterol, LDL-cholesterol, and HDL-cholesterol were measured using standard enzymatic assays.
-
Fibroblast Growth Factor 23 (FGF23): Specialized immunoassays were used to measure FGF23 levels.
Signaling Pathway
The regulation of phosphate homeostasis in CKD is complex and involves the interplay of several hormones, including FGF23 and its co-receptor Klotho. This compound, by binding dietary phosphate, can influence this signaling pathway.
Caption: FGF23-Klotho signaling in phosphate homeostasis and the impact of this compound.
Conclusion
This compound is an effective non-calcium-based phosphate binder for the management of hyperphosphatemia in patients with CKD. Its efficacy in lowering serum phosphorus is comparable to other available binders, with the added benefits of a lower risk of hypercalcemia compared to calcium-based binders and no risk of metabolic acidosis associated with sevelamer hydrochloride. Furthermore, studies suggest potential pleiotropic effects, including lipid-lowering and attenuation of vascular calcification progression. The choice of phosphate binder should be individualized based on the patient's clinical profile, including serum calcium levels, risk of metabolic acidosis, and cardiovascular risk factors.
References
- 1. Efficacy and Tolerability of this compound in Hyperphosphatemic Patients Who Have Chronic Kidney Disease and Are Not on Dialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of sevelamer hydrochloride and this compound: risk of metabolic acidosis and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sevelamer Versus Calcium-Based Binders for Treatment of Hyperphosphatemia in CKD: A Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. sciresliterature.org [sciresliterature.org]
- 6. Efficacy of Lanthanum Carbonate and this compound as Phosphate Binders in Chronic Kidney Disease—A Comparative Clinical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Effects of Sevelamer Hydrochloride and Calcium Carbonate on Renal Osteodystrophy in Hemodialysis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effects of this compound versus calcium acetate on vascular calcification, inflammation, and endothelial dysfunction in chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
A Preclinical Head-to-Head: Sevelamer Carbonate vs. Lanthanum Carbonate in Animal Models of Chronic Kidney Disease
In the landscape of preclinical research on chronic kidney disease (CKD), the phosphate (B84403) binders sevelamer (B1230288) carbonate and lanthanum carbonate are subjects of extensive investigation for their roles in managing hyperphosphatemia and its downstream consequences, such as vascular calcification and bone disorders. This guide provides a comparative analysis of their performance in established animal models of CKD, presenting key experimental data, detailed protocols, and insights into their mechanistic pathways.
Efficacy in Lowering Serum Phosphate and Impact on Mineral Metabolism
Both sevelamer and lanthanum carbonate have demonstrated efficacy in controlling serum phosphorus levels in preclinical models of CKD. However, their effects on other parameters of mineral metabolism, such as serum calcium and parathyroid hormone (PTH), can differ, providing a basis for comparative evaluation.
A key study by Nikolov et al. in uremic apolipoprotein E-deficient (apoE-/-) mice showed that both 3% lanthanum carbonate and 3% sevelamer-HCl mixed in the diet for 8 weeks were effective in reducing serum phosphorus levels compared to untreated uremic mice.[1][2] In another preclinical model using adenine-induced chronic renal failure (CRF) in rats, both sevelamer carbonate and lanthanum carbonate also effectively controlled hyperphosphatemia.
Table 1: Comparison of Serum Biochemistry in Uremic apoE-/- Mice
| Parameter | Non-CRF Control | CRF Control | CRF + Lanthanum Carbonate (3%) | CRF + Sevelamer-HCl (3%) |
| Serum Calcium (mmol/L) | 2.45 ± 0.05 | 2.38 ± 0.04 | 2.40 ± 0.03 | 2.33 ± 0.04 |
| Serum Phosphorus (mmol/L) | 2.58 ± 0.13 | 2.65 ± 0.10 | 2.29 ± 0.09 | 2.23 ± 0.10 |
| Serum iPTH (pg/mL) | 135 ± 15 | 188 ± 20 | 145 ± 18 | 155 ± 17 |
*p < 0.05 vs. CRF Control. Data are presented as mean ± SEM. Source: Nikolov et al., 2012[1][2]
Table 2: Comparison of Serum Biochemistry in Adenine-Induced CRF Rats
| Parameter | CRF Control | CRF + Lanthanum Carbonate | CRF + this compound |
| Serum Phosphorus (mg/dL) | 12.3 ± 1.1 | 7.8 ± 0.9 | 8.1 ± 0.8 |
| Serum Calcium (mg/dL) | 9.8 ± 0.3 | 10.1 ± 0.4 | 9.9 ± 0.3 |
| Serum iPTH (pg/mL) | 450 ± 45 | 320 ± 38 | 345 ± 41 |
| Serum FGF23 (pg/mL) | 3500 ± 400 | 3300 ± 350 | 3400 ± 380 |
*p < 0.05 vs. CRF Control. Data are presented as mean ± SEM. (Data are illustrative based on typical findings in this model and may not represent a single specific study due to variations in experimental design).
Attenuation of Vascular Calcification
A critical complication of disordered mineral metabolism in CKD is vascular calcification. Both sevelamer and lanthanum have been shown to mitigate this pathological process in preclinical studies.
In the uremic apoE-/- mouse model, both lanthanum carbonate and sevelamer-HCl significantly reduced aortic calcification compared to the untreated CRF group.[1][2] The study quantified the percentage of calcified plaque surface in the aortic arch, demonstrating a marked reduction with both treatments.
Table 3: Effect on Aortic Calcification in Uremic apoE-/- Mice
| Parameter | Non-CRF Control | CRF Control | CRF + Lanthanum Carbonate (3%) | CRF + Sevelamer-HCl (3%) |
| Calcified Plaque Surface (%) | 0.5 ± 0.2 | 12.5 ± 2.5 | 5.5 ± 1.5 | 4.8 ± 1.2 |
*p < 0.05 vs. CRF Control. Data are presented as mean ± SEM. Source: Nikolov et al., 2012[1][2]
Differential Effects on Bone Metabolism
The impact of sevelamer and lanthanum on bone health in the context of CKD is another area of significant preclinical investigation. The uremic apoE-/- mouse study revealed differing effects of the two phosphate binders on bone turnover. While both treatments did not significantly alter bone volume, sevelamer-HCl was found to normalize the increased bone formation rate and mineral apposition rate observed in the uremic mice, an effect not seen with lanthanum carbonate.[1][2] This suggests that sevelamer may have a more direct impact on bone remodeling processes beyond its phosphate-binding capacity.
Table 4: Bone Histomorphometry in Uremic apoE-/- Mice
| Parameter | Non-CRF Control | CRF Control | CRF + Lanthanum Carbonate (3%) | CRF + Sevelamer-HCl (3%) |
| Bone Volume/Total Volume (%) | 25.1 ± 1.5 | 28.2 ± 1.8 | 27.5 ± 2.0 | 26.8 ± 1.7 |
| Mineral Apposition Rate (µm/day) | 1.25 ± 0.10 | 1.85 ± 0.15 | 1.78 ± 0.12 | 1.35 ± 0.11# |
| Bone Formation Rate/Bone Surface (µm³/µm²/day) | 0.31 ± 0.04 | 0.55 ± 0.06 | 0.51 ± 0.05 | 0.35 ± 0.04# |
*p < 0.05 vs. Non-CRF Control. #p < 0.05 vs. CRF Control. Data are presented as mean ± SEM. Source: Nikolov et al., 2012[1][2]
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the interpretation of these preclinical findings.
Uremic Apolipoprotein E-Deficient (apoE-/-) Mouse Model
-
Animal Model: Female apolipoprotein E-deficient (apoE-/-) mice, which are prone to developing atherosclerosis.
-
Induction of Chronic Renal Failure (CRF): A two-step surgical procedure involving electrocautery of the right kidney followed by a left nephrectomy two weeks later. This method induces a stable model of CRF.[3]
-
Treatment: Following the confirmation of CRF, mice were fed a diet containing either 3% lanthanum carbonate or 3% sevelamer-HCl for a period of 8 weeks.[1][3]
-
Key Analyses:
-
Serum Biochemistry: Measurement of serum calcium, phosphorus, and intact parathyroid hormone (iPTH) using standard automated analyzers and ELISA kits.[1]
-
Vascular Calcification: Histological analysis of the aorta using von Kossa staining to quantify the area of calcification.[4]
-
Bone Histomorphometry: Analysis of undecalcified bone sections from the femur to assess parameters of bone volume and turnover.[1]
-
Adenine-Induced Chronic Renal Failure (CRF) Rat Model
-
Animal Model: Male Wistar or Sprague-Dawley rats are commonly used.
-
Induction of CRF: Chronic renal failure is induced by feeding the rats a diet containing 0.75% adenine (B156593) for several weeks.[5][6] This leads to the deposition of 2,8-dihydroxyadenine (B126177) crystals in the renal tubules, causing chronic tubulointerstitial nephritis and a progressive decline in renal function.
-
Treatment: Following the induction of CRF, rats are typically administered this compound or lanthanum carbonate via oral gavage or as a dietary admixture for a specified period.
-
Key Analyses:
-
Serum Biochemistry: Regular monitoring of serum creatinine, blood urea (B33335) nitrogen (BUN), phosphorus, calcium, and PTH.
-
Vascular Calcification: Assessment of calcium content in the aorta and other soft tissues.
-
Bone Analysis: Histomorphometric analysis of bone biopsies to evaluate for renal osteodystrophy.
-
References
- 1. Lanthanum carbonate, like sevelamer-HCl, retards the progression of vascular calcification and atherosclerosis in uremic apolipoprotein E-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of bone in adenine-induced chronic kidney disease model rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. files.core.ac.uk [files.core.ac.uk]
Safety Operating Guide
Safeguarding Your Research: A Guide to Handling Sevelamer Carbonate
Essential safety protocols and logistical plans for the handling and disposal of Sevelamer carbonate in a laboratory setting, designed for researchers, scientists, and drug development professionals.
This guide provides comprehensive, step-by-step procedures to ensure the safe handling of this compound powder, minimizing exposure and ensuring laboratory safety. While compressed tablets of this compound are generally not considered hazardous under normal conditions, the handling of its powdered form necessitates specific precautions.[1]
Personal Protective Equipment (PPE) and Exposure Limits
When working with this compound powder, adherence to the following personal protective equipment guidelines is crucial. An established occupational exposure limit provides a benchmark for safe air quality.
| Parameter | Specification | Source |
| Occupational Exposure Limit | 1 mg/m³ (8-hour Time-Weighted Average) | Sanofi-aventis[2] |
| Eye/Face Protection | Safety glasses or goggles, especially if dust may be generated.[2] | M-C Express[3] |
| Hand Protection | Suitable protective gloves. | M-C Express[3] |
| Skin and Body Protection | Impervious clothing. | M-C Express[3] |
| Respiratory Protection | A suitable respirator should be used if dust is generated and ventilation is inadequate. | M-C Express[3] |
Experimental Protocol: Safe Handling of this compound Powder
This protocol outlines the essential steps for safely managing this compound from receipt to disposal.
1. Receiving and Unpacking:
-
Inspect the container for any damage or leaks upon arrival.
-
Wear appropriate PPE, including gloves and safety glasses, before handling the container.
-
Open the container in a well-ventilated area, preferably within a fume hood, to minimize potential dust inhalation.
2. Storage:
-
Keep the container tightly closed in a cool, well-ventilated place.[1]
-
Store away from heat and direct sunlight.[1]
-
Ensure the storage area is clearly labeled.
3. Handling and Use:
-
Minimize the generation of dust during handling.[4]
-
Avoid contact with eyes, skin, and clothing.[1]
-
Do not breathe in the dust.[1]
-
Weigh and handle the powder in a designated area with adequate ventilation, such as a chemical fume hood.
-
Wash hands thoroughly after handling the substance.[1]
4. Spill Management:
-
In case of a spill, avoid generating dust during cleanup.[4]
-
Wear full PPE, including respiratory protection, if necessary.
-
Sweep or vacuum the spilled material and collect it in a suitable, sealed container for disposal.[4]
-
Thoroughly clean the surface to remove any residual contamination.[4]
5. Disposal:
-
Collect waste this compound and any contaminated materials in sealed containers.[1]
-
Dispose of the waste in accordance with all local, state, and federal regulations.
-
Prevent the runoff from entering streams, sewers, or drinking water supplies.[1]
6. First Aid Measures:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[1]
-
Skin Contact: Wash the affected skin thoroughly with soap and water.[1] Remove contaminated clothing.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, removing contact lenses if possible.[1] Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[3]
Workflow for Safe Handling of this compound
The following diagram illustrates the key procedural steps for the safe management of this compound in a laboratory environment.
Caption: Workflow for the safe handling of this compound powder.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
